molecular formula C7H11N5O2 B053942 (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid CAS No. 114460-37-6

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Cat. No.: B053942
CAS No.: 114460-37-6
M. Wt: 197.19 g/mol
InChI Key: HZLZMXYBDRVYRP-YFKPBYRVSA-N
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Description

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a chiral, enantiomerically pure amino acid derivative of significant interest in biochemical research, primarily for its role as a key intermediate and a potential inhibitor in the study of nitric oxide synthase (NOS) isozymes. Its structure incorporates two critical functional groups: a guanidino moiety, which is a hallmark of NOS substrates like L-arginine, and a 1H-imidazol-4-yl group, analogous to that found in histidine. This unique configuration allows it to interact with the active sites of NOS enzymes, competing with endogenous substrates and potentially modulating the production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. Researchers utilize this compound to probe the intricate mechanism of NOS catalysis, to develop selective inhibitors for the differential study of neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) isoforms, and to investigate pathophysiological conditions associated with dysregulated NO signaling, such as cardiovascular diseases, septic shock, and neurodegenerative disorders. Its high purity and defined stereochemistry are essential for ensuring reproducible and interpretable experimental results in enzymology, cell-based assays, and medicinal chemistry programs. This product is intended for research applications only.

Properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-7(9)12-5(6(13)14)1-4-2-10-3-11-4/h2-3,5H,1H2,(H,10,11)(H,13,14)(H4,8,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZMXYBDRVYRP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921388
Record name N-Carbamimidoylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-37-6
Record name 1-Guanidino-2-(4-imidazole)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arginine Analogs in Research and Development

The guanidinium group, the defining feature of the amino acid arginine, is a cornerstone of many biological interactions. Its positive charge at physiological pH facilitates crucial electrostatic and hydrogen bonding with negatively charged species such as phosphates on nucleic acids and carboxylates in proteins. This has made arginine and its analogs, like (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, molecules of significant interest for researchers, scientists, and drug development professionals. The introduction of a guanidinium group onto the alpha-amino position of histidine creates a unique chiral scaffold, combining the distinct properties of both parent amino acids. This guide provides a comprehensive overview of a robust synthetic route to this intriguing molecule and the analytical techniques essential for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of the target molecule from L-histidine requires a carefully planned strategy to selectively modify the α-amino group while leaving the imidazole side chain and carboxylic acid functionalities intact. This is achieved through a judicious choice of protecting groups and a highly efficient guanidinylating agent.

Causality Behind the Synthetic Strategy

The chosen synthetic pathway involves three key stages: protection, guanidinylation, and deprotection.

  • Protection: L-histidine possesses three reactive functional groups: the α-amino group, the carboxylic acid, and the imidazole side chain. To ensure selective guanidinylation of the α-amino group, the other two functionalities must be temporarily masked.

    • The carboxylic acid is protected as a methyl ester to prevent its interference with the basic conditions of the subsequent steps.

    • The imidazole side chain is protected with a trityl (Trt) group, which is stable under the conditions required for guanidinylation and can be removed under acidic conditions.[1]

    • The α-amino group is initially protected with a tert-butyloxycarbonyl (Boc) group to facilitate handling and purification of the starting material. This group is then selectively removed to expose the primary amine for guanidinylation.

  • Guanidinylation: The exposed α-amino group is then converted to a guanidinium group. For this transformation, N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice.[2] This reagent is highly reactive towards primary amines, proceeds under mild conditions, and the resulting di-Boc-protected guanidine is stable for purification.[3]

  • Deprotection: In the final step, all protecting groups (Boc, Trt, and the methyl ester) are removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product as a TFA salt. The use of scavengers during this step is crucial to prevent side reactions caused by the liberated carbocations.[4][5]

Experimental Workflow: A Visual Guide

Synthesis_Workflow cluster_protection Protection cluster_guanidinylation Guanidinylation cluster_deprotection Deprotection & Isolation A L-Histidine B Boc-His(Trt)-OMe A->B 1. SOCl2, MeOH 2. Boc2O, Base 3. Trt-Cl, Base C H-His(Trt)-OMe B->C TFA, DCM D Di-Boc-Guanidino-His(Trt)-OMe C->D N,N'-Di-Boc-N''-triflylguanidine, Et3N, CHCl3 E This compound D->E TFA, Scavengers

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Nα-Boc-Nim-Trityl-L-histidine methyl ester (Boc-His(Trt)-OMe)

  • To a suspension of L-histidine (1 eq.) in methanol, cool to 0 °C and add thionyl chloride (1.2 eq.) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Dissolve the crude methyl ester in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., NaHCO₃ or triethylamine) to protect the α-amino group. Stir until completion.

  • After workup, dissolve the resulting Boc-His-OMe in an anhydrous solvent (e.g., DCM) and add triethylamine (2.2 eq.) and trityl chloride (Trt-Cl, 1.1 eq.). Stir at room temperature until the reaction is complete.

  • Purify the product by column chromatography to yield Boc-His(Trt)-OMe.

Step 2: Synthesis of Nim-Trityl-L-histidine methyl ester (H-His(Trt)-OMe)

  • Dissolve Boc-His(Trt)-OMe in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 25-50% in DCM) and stir at room temperature until the Boc group is completely removed (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. The crude product is typically used in the next step without further purification.

Step 3: Synthesis of Di-Boc-protected (S)-2-Guanidino-3-(Nim-Trityl-1H-imidazol-4-yl)propanoic acid methyl ester

  • Dissolve H-His(Trt)-OMe in chloroform (CHCl₃) and add triethylamine (Et₃N, 1.1 eq.).

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) and stir the reaction at room temperature.[6][7] The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with aqueous sodium bisulfate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 4: Synthesis of this compound

  • Dissolve the di-Boc-protected guanidino compound in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[4]

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum to yield the final product as a TFA salt.

Part 2: Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Characterization Workflow

Characterization_Workflow Start Synthesized Product MS Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern Start->MS NMR Nuclear Magnetic Resonance (NMR) - 1H and 13C Spectra - Structural Elucidation Start->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Analysis Start->FTIR HPLC Chiral High-Performance Liquid Chromatography (HPLC) - Enantiomeric Purity Start->HPLC Final Confirmed Structure & Purity MS->Final NMR->Final FTIR->Final HPLC->Final

Caption: A typical workflow for the analytical characterization of the target compound.

Data Presentation: Expected Analytical Data

The following table summarizes the expected analytical data for this compound. These are predicted values based on the known data for similar structures like L-arginine and L-histidine.

Analytical Technique Expected Results
Mass Spectrometry (ESI+) [M+H]⁺: ~199.098 g/mol . Fragmentation should show characteristic losses of ammonia (NH₃) and the guanidinium group.[8][9]
¹H NMR (D₂O) δ (ppm): ~3.2-3.4 (m, 2H, β-CH₂), ~4.0 (t, 1H, α-CH), ~7.0 (s, 1H, Imidazole C5-H), ~8.0 (s, 1H, Imidazole C2-H). The guanidinium protons will exchange with D₂O.[10][11][12][13]
¹³C NMR (D₂O) δ (ppm): ~28 (β-C), ~55 (α-C), ~118 (Imidazole C5), ~130 (Imidazole C4), ~135 (Imidazole C2), ~158 (Guanidinium C), ~175 (Carboxyl C).[11]
FT-IR (KBr pellet) ν (cm⁻¹): ~3400-3000 (N-H and O-H stretching), ~1680-1650 (C=N stretching of guanidinium), ~1630 (COO⁻ asymmetric stretching), ~1580 (N-H bending), ~1400 (COO⁻ symmetric stretching).[14][15][16]
Chiral HPLC Using a chiral stationary phase (e.g., teicoplanin-based), a single peak should be observed, confirming high enantiomeric purity.[17][18][19]
Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: The sample is dissolved in D₂O to obtain high-resolution spectra. The chemical shifts provide information about the electronic environment of each proton and carbon atom, allowing for the confirmation of the overall structure. The expected shifts are based on the known spectra of L-arginine and L-histidine.[10][11][12][13]

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar molecules like amino acids. The sample is introduced into the mass spectrometer in a suitable solvent (e.g., methanol/water with a small amount of formic acid). The primary goal is to observe the protonated molecular ion [M+H]⁺ to confirm the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and confirm the presence of the guanidinium and imidazole moieties.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • FT-IR Analysis: The sample is typically prepared as a KBr pellet. The resulting spectrum will show characteristic absorption bands for the various functional groups present in the molecule, such as N-H, O-H, C=N, and COO⁻.[14][15][16] This provides a fingerprint of the molecule and confirms the presence of the key functional groups.

Chiral High-Performance Liquid Chromatography (HPLC)

  • Enantiomeric Purity Determination: To confirm that the synthesis has not resulted in racemization, the enantiomeric purity of the final product is assessed by chiral HPLC. This can be achieved either by using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent and separating the resulting diastereomers on a standard reverse-phase column.[17][18][19][20][21] A single major peak corresponding to the (S)-enantiomer is expected.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis and characterization of this compound provide a valuable addition to the toolbox of researchers in medicinal chemistry and chemical biology. The robust synthetic route detailed in this guide, coupled with the comprehensive analytical methods for its characterization, ensures the reliable production of this unique arginine analog. The distinct structural features of this molecule hold promise for its application in the development of novel peptides, peptidomimetics, and other bioactive compounds with tailored properties for a range of therapeutic and research applications.

References

  • Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Org. Synth. 2002, 78, 91. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54131. [Link]

  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]

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  • PubMed. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. [Link]

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  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. [Link]

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • University of Wisconsin-Eau Claire. (n.d.). FTIR Analysis of Protein Structure. [Link]

  • Journal of the American Society for Mass Spectrometry. (2000). Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine. [Link]

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  • Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?. [Link]

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  • Google Patents. (n.d.). EP0061933A2 - Histidine protection.
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  • ResearchGate. (n.d.). The mass spectra of the guanidines. [Link]

  • ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

  • Royal Society of Chemistry. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. [Link]

  • National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. [Link]

  • National Institutes of Health. (n.d.). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. [Link]

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Sources

An In-depth Technical Guide to (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid: Physicochemical Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction and Molecular Identity

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a structural analog of L-histidine, where the α-amino group is replaced by a guanidino group. This substitution is of profound interest in medicinal chemistry as the guanidinium group, the functional moiety of arginine, is a key player in a multitude of biological interactions. Understanding the physicochemical nuances of this molecule is paramount for predicting its behavior as a potential therapeutic agent, peptidomimetic, or biochemical probe.

Systematic IUPAC Name: this compound

Common Synonyms: α-Guanidino-L-histidine

Molecular Formula: C₇H₁₁N₅O₂

Molecular Weight: 213.20 g/mol

The core structure consists of a propanoic acid backbone, an imidazole side chain identical to that of histidine, and a guanidinium group at the α-carbon, conferring a chiral center with (S)-stereochemistry.

Comparative Physicochemical Properties: L-Histidine as a Reference Compound

To construct a detailed profile of the target molecule, we first present the established properties of L-histidine. This provides a baseline from which we can extrapolate the influence of the guanidinium group.

Physicochemical Data for L-Histidine

L-Histidine is a proteinogenic amino acid with a unique imidazole side chain that allows it to act as a proton donor or acceptor at physiological pH.[1][2]

PropertyValue for L-HistidineReference
Molecular Formula C₆H₉N₃O₂[1]
Molar Mass 155.16 g/mol [3]
Melting Point 282-287 °C (decomposes)[3][4][5][6]
Water Solubility 41.6 - 45.6 g/L at 25 °C[1][4][7]
pKa Values α-COOH: ~1.82, α-NH₃⁺: ~9.17, Imidazole: ~6.00[1][8]
logP (Octanol/Water) -3.32[7]
Appearance White crystalline powder or colorless needles/plates[5][6]
Predicted Properties of this compound

The substitution of the α-amino group (pKa ~9.17) with a significantly more basic guanidino group (pKa of protonated form ~13.5) is the single most important structural change.[9] This has profound implications for the molecule's acid-base chemistry and intermolecular interactions.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₁N₅O₂
Molar Mass 213.20 g/mol
Melting Point Likely higher than L-histidine with decompositionThe guanidinium group can form a more extensive and stronger hydrogen bond network, increasing lattice energy.
Water Solubility Predicted to be high, potentially greater than L-histidineThe highly polar and strongly basic guanidinium group enhances hydrogen bonding capacity with water.
pKa Values α-COOH: ~1.8, α-Guanidinium : ~13.5 , Imidazole: ~6.0The carboxylic acid and imidazole pKa values are expected to be similar to histidine. The guanidinium group is a much stronger base than the amino group.
logP (Octanol/Water) Predicted to be more negative than L-histidineIncreased polarity due to the guanidinium group will further favor the aqueous phase.
Appearance Expected to be a white, crystalline solidSimilar to other amino acid derivatives.

Acid-Base Chemistry and Ionization States

The functionality of this compound is critically dependent on pH. The presence of three ionizable groups (carboxylic acid, imidazole, and guanidinium) means the molecule can exist in several protonation states.

  • At physiological pH (~7.4): The carboxylic acid group will be deprotonated (-COO⁻), the imidazole ring will be predominantly in its neutral form (pKa ~6.0), and the guanidinium group will be fully protonated (-C(NH₂)₂⁺).[1][2] This results in a zwitterionic form with a net positive charge.

  • In strongly acidic conditions (pH < 1.8): All three groups will be protonated, resulting in a net charge of +2.

  • In strongly basic conditions (pH > 13.5): The carboxylic acid will be deprotonated, and both the imidazole and guanidinium groups will be neutral, resulting in a net charge of -1.

G pH_low Strongly Acidic (pH < 1.8) Net Charge: +2 pH_mid1 Moderately Acidic (pH ~4) Net Charge: +1 pH_low->pH_mid1 Deprotonation of -COOH pH_phys Physiological pH (~7.4) Net Charge: +1 pH_mid1->pH_phys Deprotonation of Imidazole pH_mid2 Moderately Basic (pH ~11) Net Charge: +1 pH_phys->pH_mid2 Stable pH_high Strongly Basic (pH > 13.5) Net Charge: -1 pH_mid2->pH_high Deprotonation of Guanidinium

Synthesis and Characterization Protocols

The synthesis of α-guanidino acids from their corresponding α-amino acids is a well-established, albeit nuanced, process. Direct guanidinylation of the α-amino group of L-histidine presents challenges due to the reactivity of the imidazole side chain. A protected L-histidine derivative would likely be the required starting material.

General Synthetic Workflow: Guanidinylation of a Primary Amine

The conversion of a primary amine to a guanidine can be achieved using various guanidinylating reagents.[10] A common strategy involves the use of a protected guanidinylating agent to avoid side reactions.

G

Experimental Protocol: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted from established methods for the guanidinylation of primary amines.[11]

  • Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the protected L-histidine starting material (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Reagent: Slowly add a solution of N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified, protected product in DCM and treat with trifluoroacetic acid (TFA) to remove the Boc protecting groups.

  • Isolation: Remove the solvent and TFA under reduced pressure to yield the final product, which can be further purified by recrystallization or HPLC.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the imidazole ring protons (~7-8 ppm), the α-proton, and the β-protons of the propanoic acid backbone. The guanidinium protons will likely appear as a broad signal.[12][13]

    • ¹³C NMR: Signals corresponding to the carboxylic acid carbon, the guanidinium carbon, and the distinct carbons of the imidazole ring and aliphatic backbone would be expected.[14]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, broad O-H stretch from the carboxylic acid, N-H stretching from the guanidinium and imidazole groups, and a C=O stretch from the carboxyl group. The C=N stretching of the guanidinium and imidazole groups will also be present.[15][16][17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula of the compound. The fragmentation pattern in MS/MS would show characteristic losses, such as the loss of water and fragments related to the imidazole and guanidinium moieties.[19][20][21][22]

Potential Biological Significance and Applications

The guanidinium group is a powerful mediator of biological recognition, primarily through its ability to form bidentate hydrogen bonds with negatively charged groups like carboxylates and phosphates.[23]

  • Enzyme Inhibition: As an arginine mimetic, the target molecule could be investigated as an inhibitor of enzymes that process arginine, such as nitric oxide synthase (NOS) or arginase.

  • Receptor Binding: Many receptors recognize arginine residues in their peptide ligands. This compound could serve as a building block for peptidomimetics with altered binding affinities or specificities.[23]

  • Antimicrobial/Antiviral Activity: Guanidine-containing compounds have a long history of use as antimicrobial and antiviral agents, a property often attributed to their ability to interact with and disrupt biological membranes.[9][24][25][26]

  • Drug Development: The incorporation of a guanidino group can enhance the cell-penetrating ability of molecules and improve their pharmacokinetic properties.[11]

Conclusion

While this compound remains a novel compound without extensive characterization in the public domain, its physicochemical properties can be confidently predicted through a rigorous, comparative analysis with its parent amino acid, L-histidine. The dominant influence of the highly basic guanidinium group suggests a molecule with increased polarity, a higher melting point, and a distinct acid-base profile compared to histidine. This guide provides the foundational knowledge and experimental frameworks necessary for the synthesis, characterization, and strategic investigation of this and related compounds. The unique combination of the versatile imidazole side chain and the potent guanidinium group makes this molecule a compelling target for future research in medicinal chemistry and drug discovery.

References

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An In-depth Technical Guide on the Biological Activity of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Interest

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a fascinating structural analog of the amino acid L-histidine. The key modification is the substitution of the α-amino group with a guanidino group. This seemingly subtle change has profound implications for the molecule's physicochemical properties and, consequently, its potential biological activities. The guanidino group, with its higher basicity and ability to form multiple hydrogen bonds, is a critical functional group in molecules like arginine and is known to be a key player in a multitude of biological recognition processes. The presence of the imidazole ring, the hallmark of histidine, suggests potential interactions with targets that recognize this versatile heterocycle, including certain enzymes and receptors. This guide will explore the most probable biological activities of this compound and provide a detailed research framework for their validation.

Part 1: Hypothesized Biological Activities and Mechanisms of Action

Based on its structural components, we can hypothesize several promising avenues for the biological activity of this compound.

Inhibition of Nitric Oxide Synthase (NOS)

The guanidino group is the key functional moiety of L-arginine, the natural substrate for all isoforms of Nitric Oxide Synthase (NOS). Many NOS inhibitors are arginine mimetics that feature a guanidino or a bioisosteric group.[1][2][3] The imidazole ring of the target compound could potentially interact with the heme group at the active site of NOS, as imidazole itself is known to be an L-arginine-competitive inhibitor of brain NOS.[4] Therefore, it is highly plausible that this compound could act as an inhibitor of one or more NOS isoforms (nNOS, eNOS, iNOS).

Proposed Mechanism: The compound may act as a competitive inhibitor by binding to the arginine-binding site of NOS. The guanidinium group would mimic that of arginine, while the imidazole ring could confer additional binding affinity and potentially isoform selectivity.

NOS_Inhibition cluster_NOS Nitric Oxide Synthase (NOS) Active Site cluster_Products Products L-Arginine L-Arginine NOS NOS Enzyme L-Arginine->NOS Binds Target_Compound (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid Target_Compound->NOS Competitively Inhibits NO Nitric Oxide (NO) NOS->NO Produces Citrulline Citrulline NOS->Citrulline Produces

Caption: Proposed competitive inhibition of Nitric Oxide Synthase (NOS).

Modulation of Arginase Activity

Arginase is another key enzyme in L-arginine metabolism, converting it to L-ornithine and urea. Its inhibition is a therapeutic strategy for conditions like asthma, cardiovascular diseases, and in immuno-oncology.[5][6][7][8] Given that our target compound is an arginine analog, it could potentially inhibit arginase. The imidazole group could serve as a guanidine mimetic or interact with other residues in the active site, potentially leading to inhibitory activity.[5][6]

Interaction with Histamine Receptors

The imidazole ring is the core pharmacophore for histamine receptor ligands. Guanidine-containing molecules have been shown to act as potent agonists and antagonists at various histamine receptor subtypes (H1, H2, H3, H4).[9][10][11][12][13] The structural similarity of this compound to histamine, particularly the presence of the imidazole ring and a positively charged group, suggests it could bind to one or more histamine receptors.

Proposed Signaling Pathway Interaction:

Histamine_Receptor_Pathway Target_Compound (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid Histamine_Receptor Histamine Receptor (e.g., H2R) Target_Compound->Histamine_Receptor Binds (Agonist/Antagonist?) G_Protein G-Protein Histamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Cellular Response cAMP->Cellular_Response Triggers Research_Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Hit Validation & Selectivity cluster_Phase3 Phase 3: In Vivo Proof of Concept Enzyme_Panel Enzyme Inhibition Panel (NOS, Arginase) IC50_Determination IC50/Ki Determination for Active Hits Enzyme_Panel->IC50_Determination Receptor_Panel Receptor Binding Panel (Histamine H1-H4) Receptor_Panel->IC50_Determination Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on HepG2, HEK293) Cytotoxicity->IC50_Determination Selectivity_Profiling Isoform/Subtype Selectivity Profiling IC50_Determination->Selectivity_Profiling Functional_Assays Cell-based Functional Assays (e.g., NO production, cAMP measurement) Selectivity_Profiling->Functional_Assays PK_Studies Pharmacokinetic Studies Functional_Assays->PK_Studies Efficacy_Models Animal Models of Disease (e.g., hypertension, inflammation) PK_Studies->Efficacy_Models

Caption: A phased research workflow for compound characterization.

In Vitro Experimental Protocols

This protocol is designed to determine the inhibitory potential of the target compound against NOS isoforms.

Principle: The assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzyme. A reduction in the amount of [³H]-L-citrulline formed in the presence of the test compound indicates inhibition. [14] Materials:

  • Recombinant human nNOS, eNOS, and iNOS

  • [³H]-L-arginine

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), calmodulin (for nNOS and eNOS)

  • Stop solution (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • 96-well microplates

  • Scintillation counter and vials

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and a known inhibitor (e.g., L-NAME) in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the test compound or control.

  • Enzyme Addition: Add the specific NOS isoform to each well to initiate the reaction.

  • Substrate Addition: Add [³H]-L-arginine to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Separation: Transfer the reaction mixture to columns containing Dowex resin to bind unreacted [³H]-L-arginine. Elute the [³H]-L-citrulline.

  • Quantification: Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

This protocol describes a competitive radioligand binding assay to determine the affinity of the target compound for the histamine H2 receptor. [15][16][17][18] Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane preparation from cells expressing the human histamine H2 receptor.

  • Radioligand (e.g., [³H]-Tiotidine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Non-specific binding control (e.g., high concentration of Ranitidine).

  • Test compound.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, add the binding buffer, radioligand, and serial dilutions of the test compound.

  • Receptor Addition: Add the membrane preparation to each well.

  • Incubation: Incubate at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

These assays are crucial to assess the compound's general toxicity to cells. [19][20][21][22] A. MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells. Procedure:

  • Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm.

B. LDH Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage. Its activity in the medium is a measure of cytotoxicity. [21][22] Procedure:

  • Cell Seeding and Treatment: Follow the same steps as the MTT assay.

  • Sample Collection: Collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Incubation: Incubate at room temperature, protected from light.

  • Measurement: Read the absorbance at a wavelength of ~490 nm.

Data Presentation

Quantitative data from the primary screening and validation phases should be summarized in clear, concise tables.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Assay TypeTargetResult (IC50 / Ki / EC50) [µM]
Enzyme Inhibition
nNOS5.2
eNOS> 100
iNOS15.8
Arginase I> 100
Receptor Binding
Histamine H1> 50
Histamine H28.9 (Ki)
Histamine H3> 50
Histamine H425.1 (Ki)
Cytotoxicity
HEK293 (48h)> 100
HepG2 (48h)> 100

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. The structural combination of a guanidino group and an imidazole moiety strongly suggests a rich pharmacology, with probable activities as a nitric oxide synthase inhibitor and/or a histamine receptor modulator. The experimental framework provided in this guide offers a comprehensive strategy for systematically characterizing its biological profile. Successful validation of the hypothesized activities could pave the way for the development of new therapeutic agents for a range of disorders, including neurological, cardiovascular, and inflammatory diseases. The lack of inherent cytotoxicity in preliminary screens would further enhance its potential as a lead compound for drug development.

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In vitro studies of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Investigation of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Introduction

This compound is a fascinating molecule that merges the structural features of L-histidine with a guanidinium group. This unique combination suggests a rich potential for biological activity, as the imidazole ring is a cornerstone of biological catalysis and molecular recognition, while the guanidino group is a key feature in molecules like arginine and potent bioactive compounds. This guide provides a comprehensive framework for the in vitro evaluation of this compound, designed for researchers and drug development professionals. We will delve into the rationale behind experimental choices, provide detailed protocols, and illustrate how to build a self-validating system of inquiry to elucidate the compound's biological profile.

This guide will, therefore, outline a logical progression of in vitro studies, from initial cytotoxicity screening to specific target engagement and mechanism of action elucidation.

Chemical Properties and Synthesis Considerations

A thorough understanding of the molecule's physicochemical properties is paramount for designing meaningful in vitro assays.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H11N5O2Based on structural components.
Molecular Weight 197.19 g/mol Calculated from the molecular formula.
pKa Guanidinium group: ~12.5; Imidazole group: ~6.0; Carboxylic acid: ~2.2The guanidinium group is strongly basic. The imidazole and carboxylic acid pKa are similar to histidine.
Solubility Likely soluble in aqueous buffersThe presence of multiple ionizable groups (guanidinium, imidazole, carboxylate, and amino) suggests good water solubility.
Synthesis Multiple synthetic routes are plausible, often starting from L-histidine.[6][7] A common strategy involves the protection of the amino and carboxyl groups of histidine, followed by the guanidinylation of the amino group using a reagent like 1H-pyrazole-1-carboxamidine hydrochloride.A key consideration in synthesis is the potential for racemization at the alpha-carbon, necessitating careful control of reaction conditions and chiral purification methods.

Part 1: Foundational In Vitro Assays

The initial phase of investigation aims to establish the compound's basic biological activity profile, focusing on cytotoxicity and potential broad-spectrum effects.

Cell Viability and Cytotoxicity Assessment

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentration range at which the compound affects cell viability. This information is vital for designing subsequent experiments and distinguishing targeted pharmacological effects from non-specific toxicity. A panel of cell lines, including cancerous and non-cancerous lines, can provide initial insights into potential selectivity.[8]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO or water).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Self-Validation:

  • Include a positive control for cytotoxicity (e.g., doxorubicin) to ensure the assay is performing as expected.

  • Perform the assay in triplicate to ensure the reproducibility of the results.

  • Visually inspect the cells under a microscope before adding the MTT reagent to check for signs of stress or death.

Part 2: Target-Based and Mechanistic Studies

Based on the structural motifs of the compound, several potential biological targets can be hypothesized. The guanidino group suggests interactions with enzymes that recognize arginine or other guanidino-containing substrates, while the imidazole moiety points towards potential interactions with histamine receptors or metalloenzymes.

Enzyme Inhibition Assays

Rationale: The guanidino group is a key feature of arginine, the substrate for nitric oxide synthases (NOS). Therefore, assessing the inhibitory potential of this compound against different NOS isoforms (nNOS, eNOS, iNOS) is a logical starting point.

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol measures the conversion of L-arginine to L-citrulline by NOS, a reaction that also produces nitric oxide.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS enzyme (recombinant human nNOS, eNOS, or iNOS), calmodulin, BH4, FAD, FMN, and a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C. Include a known NOS inhibitor (e.g., L-NAME) as a positive control and a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding a mixture of L-arginine and [3H]-L-arginine.

  • Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a stop buffer containing EDTA.

  • Separation of [3H]-L-citrulline: Transfer the reaction mixture to a cation-exchange resin column to separate the unreacted [3H]-L-arginine from the product, [3H]-L-citrulline.

  • Scintillation Counting: Elute the [3H]-L-citrulline and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the compound and determine the IC50 value.

Self-Validation:

  • Run a control reaction without the enzyme to determine the background signal.

  • Ensure that the substrate concentration is at or below the Km of the enzyme for accurate IC50 determination.

  • Confirm the identity of the product using a secondary method if necessary.

Receptor Binding Assays

Rationale: The imidazole ring of the compound is structurally similar to the side chain of histamine, suggesting a potential interaction with histamine receptors. A competitive binding assay using a radiolabeled ligand can determine the compound's affinity for these receptors.

Experimental Protocol: Histamine H3 Receptor Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor (e.g., HEK293 cells).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled H3 antagonist) from the total binding. Plot the percentage of specific binding against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Self-Validation:

  • Include a known H3 receptor antagonist (e.g., thioperamide) as a positive control.

  • Perform saturation binding experiments with the radioligand alone to determine its Kd (dissociation constant) and Bmax (maximum number of binding sites).

Cellular Signaling Pathway Analysis

Rationale: Should the compound demonstrate activity in receptor binding or enzyme inhibition assays, the next logical step is to investigate its impact on downstream cellular signaling pathways. For instance, if the compound is a histamine H3 receptor antagonist, it would be expected to increase cAMP levels in cells.

Experimental Protocol: cAMP Assay

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target receptor (e.g., HEK293-H3R) in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of this compound in the presence of a known H3 receptor agonist (e.g., R-α-methylhistamine).

  • Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 (half-maximal effective concentration) for the antagonistic effect.

Self-Validation:

  • Include a known antagonist for the receptor as a positive control.

  • Run a control with the agonist alone to establish the maximum response.

  • Ensure that the cell number is consistent across all wells.

Part 3: Visualization of Workflows and Pathways

Clear visualization of experimental workflows and hypothesized signaling pathways is essential for understanding the investigational strategy.

Experimental Workflow Diagram

experimental_workflow cluster_initial Part 1: Foundational Screening cluster_mechanistic Part 2: Mechanistic Investigation cluster_signaling Part 3: Cellular Function cluster_advanced Part 4: Advanced Studies start Compound Synthesis & Characterization viability Cell Viability/Cytotoxicity (MTT Assay) start->viability enzyme Enzyme Inhibition (e.g., NOS Assay) viability->enzyme receptor Receptor Binding (e.g., Histamine H3) viability->receptor signaling Downstream Signaling (e.g., cAMP Assay) receptor->signaling uptake Cellular Uptake/ Transport Studies signaling->uptake

Caption: A flowchart illustrating the logical progression of in vitro studies for this compound.

Hypothesized Signaling Pathway Diagram

signaling_pathway compound (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid h3r Histamine H3 Receptor compound->h3r Antagonizes gi Gi Protein h3r->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates

Sources

Discovery and history of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid: Synthesis, Characterization, and Biological Prospects

Authored by a Senior Application Scientist

Foreword: The Convergence of Guanidinium and Imidazole Moieties in Bio-organic Chemistry

The confluence of a guanidinium group with the unique imidazole side chain of histidine presents a fascinating subject for chemical and biological exploration. This compound, a guanidino derivative of L-histidine, represents a molecule of significant academic and potential therapeutic interest. While not a widely documented natural product, its structure suggests a rich tapestry of potential interactions and functions, from mimicking arginine to modulating novel biological pathways. This guide provides a comprehensive overview of the historical context, synthetic methodologies, and potential biological significance of this intriguing molecule, aimed at researchers and drug development professionals.

Part 1: Historical and Chemical Context

The Legacy of Guanidine and its Derivatives

The history of guanidine itself is rooted in the early days of organic chemistry. It was first prepared in 1861 by Adolph Strecker from guanine, a component of guano, which is the origin of its name.[1][2] Guanidine is a colorless, crystalline solid that is a strong base, forming the stable guanidinium cation in solution at physiological pH.[2] This strong basicity is a result of the resonance stabilization of the protonated form.[1]

The guanidinium group is a key functional moiety in several biologically crucial molecules. Arginine, a proteinogenic amino acid, features a guanidinium side chain that is vital for its role in the urea cycle, protein structure, and as a precursor for nitric oxide.[1] Creatine, another well-known guanidino compound, is essential for energy metabolism in muscle tissue.[3] The broad biological activities of guanidine-containing compounds have made them a cornerstone in medicinal chemistry, with applications ranging from antidiabetic agents to antisecretory compounds.[4][5][6]

L-Histidine: The Versatile Precursor

L-Histidine is an essential amino acid in humans and is a precursor to several important biomolecules, including histamine and carnosine.[7] Its imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzyme active sites, most notably in the catalytic triad of serine proteases.[7] The biosynthesis of histidine is a complex pathway present in microorganisms and plants, starting from phosphoribosyl pyrophosphate (PRPP).[8] In humans, excess histidine is catabolized in the liver and skin, primarily initiated by the enzyme histidine ammonia-lyase (histidase), which converts histidine to urocanic acid.[7]

The unique properties of the imidazole ring make histidine and its derivatives valuable in drug design. The ring can participate in hydrogen bonding, metal ion coordination, and aromatic stacking interactions.

Part 2: Synthesis and Characterization

The synthesis of this compound involves the specific guanylation of the α-amino group of L-histidine while protecting other reactive sites.

Synthetic Strategy: A Multi-step Approach

A plausible and efficient synthesis would involve the protection of the carboxyl and imidazole groups of L-histidine, followed by the guanylation of the α-amino group, and subsequent deprotection.

Synthesis_Workflow cluster_protection Protection cluster_guanylation Guanylation cluster_deprotection Deprotection L_Histidine L-Histidine Protected_His Protected L-Histidine (e.g., Boc-His-OMe) L_Histidine->Protected_His Protection of carboxyl and imidazole groups Guanylated_Intermediate Protected Guanidino-Histidine Protected_His->Guanylated_Intermediate Guanylating_Reagent Guanylating Reagent (e.g., 1H-Pyrazole-1-carboxamidine) Guanylating_Reagent->Guanylated_Intermediate Final_Product This compound Guanylated_Intermediate->Final_Product Acidic Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of L-Histidine

  • Objective: To protect the carboxyl and imidazole groups to prevent side reactions during guanylation.

  • Procedure:

    • Suspend L-Histidine in methanol.

    • Cool the suspension to 0°C.

    • Bubble dry HCl gas through the suspension until the solid dissolves, forming the methyl ester.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting solid in a suitable solvent (e.g., dichloromethane).

    • Add a protecting group for the imidazole nitrogen, for example, a Boc group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

    • Protect the α-amino group with a Boc group.

  • Rationale: The methyl ester protects the carboxylic acid. A Boc group is a common and reliable protecting group for the imidazole and amino functionalities, which can be removed under acidic conditions.

Step 2: Guanylation of the α-Amino Group

  • Objective: To introduce the guanidino group at the α-amino position.

  • Procedure:

    • Deprotect the α-amino group selectively, if a different protecting group from the imidazole was used.

    • Dissolve the protected histidine derivative in a polar aprotic solvent (e.g., DMF).

    • Add a guanylating agent such as 1H-Pyrazole-1-carboxamidine hydrochloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Rationale: 1H-Pyrazole-1-carboxamidine is a common and effective reagent for the guanylation of primary amines.[9]

Step 3: Deprotection

  • Objective: To remove all protecting groups to yield the final product.

  • Procedure:

    • Treat the protected guanidino-histidine derivative with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or aqueous HCl.

    • Stir at room temperature until deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure.

    • Purify the final product by ion-exchange chromatography or recrystallization.

  • Rationale: Acidic conditions effectively remove the Boc and methyl ester protecting groups.

Characterization

The structure and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:

Technique Expected Outcome
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the compound.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra consistent with the proposed structure, showing characteristic peaks for the imidazole, guanidinium, and amino acid backbone protons and carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic absorption bands for N-H, C=N (guanidinium), C=O (carboxyl), and imidazole ring vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Part 3: Potential Biological Significance and Therapeutic Applications

The unique structure of this compound suggests several potential biological roles and therapeutic applications, primarily stemming from its nature as a hybrid of arginine and histidine.

Arginine Mimicry and Nitric Oxide Synthase Modulation

The guanidinium group is the key functional group in arginine, the substrate for nitric oxide synthase (NOS). It is plausible that this compound could act as a modulator of NOS activity. Depending on how it fits into the active site, it could be an inhibitor or a substrate.

Biological_Pathway cluster_nos Nitric Oxide Synthase (NOS) Pathway cluster_modulation Potential Modulation Arginine Arginine NOS NOS Arginine->NOS NO_Citrulline Nitric Oxide + Citrulline NOS->NO_Citrulline Guanidino_Histidine This compound Guanidino_Histidine->NOS Inhibition or Substrate Activity?

Caption: Hypothetical modulation of the Nitric Oxide Synthase (NOS) pathway.

Histamine Receptor Antagonism

Derivatives of histidine and related imidazole-containing compounds are known to interact with histamine receptors.[10][11][12] The introduction of a bulky, charged guanidinium group could confer potent antagonistic or agonistic properties at H1, H2, H3, or H4 receptors, making it a candidate for development in allergy, gastric acid secretion, or immune modulation therapies.

Enzyme Inhibition

The structural similarity to arginine and histidine suggests that this molecule could be an inhibitor of enzymes that utilize these amino acids as substrates. This includes enzymes involved in amino acid metabolism, protein modification (e.g., arginine methyltransferases), and signaling pathways.

Part 4: Future Directions and Conclusion

This compound represents a compelling target for synthesis and biological evaluation. The robust synthetic protocols outlined in this guide provide a clear path to obtaining this novel compound. Future research should focus on:

  • In-depth Biological Screening: A comprehensive screening against a panel of enzymes and receptors, particularly those related to arginine and histidine metabolism and signaling.

  • Structural Biology: Co-crystallization with potential protein targets to elucidate the molecular basis of its activity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties to determine its therapeutic potential.

References

  • Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. Pavlov J Biol Sci, 22(3), 85-94.
  • Mori, A., et al. (Eds.). (1982). Guanidines: Historical, Biological, Biochemical, and Clinical Aspects of the Naturally Occurring Guanidino Compounds. Plenum Press.
  • The Editors of Encyclopaedia Britannica. (2023). Guanidine. In Encyclopædia Britannica. [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 299-312.
  • Wikipedia contributors. (2024). Guanidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Staszewski, M., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3895.
  • Berlinck, R. G. S., et al. (2010). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 27(12), 1807-1852.
  • Darras, F. H., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2503–2519.
  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 299-312. [Link]

  • Royal Society of Chemistry. (2010). Table S2. Biological activities of purely synthetic guanidines.
  • Jack, T. R., & Zajic, J. E. (1977). The enzymatic conversion of L-histidine to urocanic acid by whole cells of Micrococcus luteus immobilized on carbodiimide activated carboxymethylcellulose. Biotechnology and Bioengineering, 19(5), 631-648.
  • Brandt, J. (2013). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid (Doctoral dissertation, Cardiff University). [Link]

  • Retey, J. (2018). Different histidine degradation pathways. Conversion of histidine to glutamate. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Histidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. [Link]

  • Nyc, J. F., & Mitchell, H. K. (1947). The conversion of L-histidine to glutamic acid by liver enzymes. Journal of the American Chemical Society, 69(6), 1382-1385. [Link]

  • Nagai, W., Kirk, K. L., & Cohen, L. A. (1973). Synthesis of 2-amino-L-histidine and 2-aminohistamine. The Journal of Organic Chemistry, 38(11), 1971-1974. [Link]

  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. [Link]

  • Wylot, M., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 64(15), 11333–11356. [Link]

  • Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]

  • van der Wenden, E. M., et al. (1996). Synthesis of L‐histidine specifically labelled with stable isotopes. Journal of the Chemical Society, Perkin Transactions 1, (16), 1937-1943. [Link]

  • Bertinaria, M., et al. (2003). [3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties. ResearchGate. [Link]

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Sources

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid Structural Analogs and Derivatives

Authored by a Senior Application Scientist

Foreword: The Convergence of Arginine and Histidine Mimetics in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of natural amino acids provides a fertile ground for the discovery of novel therapeutic agents. This guide focuses on the chemical space surrounding this compound, a fascinating structural hybrid that merges the key features of two biologically crucial amino acids: L-histidine and L-arginine. L-histidine is characterized by its imidazole side chain, a versatile moiety that can act as a proton donor or acceptor at physiological pH and is a precursor to the neurotransmitter histamine.[1] L-arginine, on the other hand, is defined by its strongly basic guanidino group, a critical component in numerous biological recognition processes and the substrate for nitric oxide synthase (NOS).

The replacement of the α-amino group of L-histidine with a guanidino group to form this compound presents a compelling scaffold for drug design. This modification is hypothesized to imbue the molecule with a unique pharmacological profile, potentially targeting receptors and enzymes that recognize either the imidazole or guanidino functionality, or both. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of structural analogs and derivatives of this core structure. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Core Molecular Architecture and Physicochemical Landscape

The foundational molecule, this compound, possesses a distinct set of features that dictate its potential biological interactions. Understanding these properties is paramount for the rational design of its analogs.

Property(S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid (L-Histidine)This compound (Hypothesized)
Molecular Formula C6H9N3O2C7H11N5O2
Molecular Weight 155.15 g/mol [1]197.19 g/mol
Key Functional Groups α-amino, Carboxylic acid, Imidazoleα-guanidino, Carboxylic acid, Imidazole
pKa (α-group) ~9.2 (amino)>12.5 (guanidino)
pKa (side chain) ~6.0 (imidazole)~6.0 (imidazole)
Key Interactions Hydrogen bonding, Ionic interactions, Metal coordinationEnhanced hydrogen bonding, Stronger ionic interactions

The most significant alteration is the introduction of the guanidino group. This group is substantially more basic than the amino group of histidine, being protonated at a much wider range of physiological pH values. This persistent positive charge can lead to stronger ionic interactions with biological targets. Furthermore, the planar nature and multiple hydrogen bond donors of the guanidinium ion offer distinct stereoelectronic properties compared to the tetrahedral ammonium group.

Strategic Design of Analogs and Derivatives

The rational design of analogs should be guided by a systematic exploration of the three key components of the core scaffold: the guanidino group, the propanoic acid backbone, and the imidazole ring.

Modifications of the Guanidino Group

The guanidino group is a primary anchor for molecular recognition. Its modification can modulate potency, selectivity, and pharmacokinetic properties.

  • N-Alkylation/Arylation: Introducing substituents on the guanidino nitrogens can alter basicity, lipophilicity, and steric profile. For instance, electron-withdrawing substitutions on the guanidino group of (1H-imidazol-4-yl)alkyl amines have been shown to result in histamine H3-receptor antagonists.[2]

  • Acylation/Sulfonylation: These modifications can serve as prodrug strategies or introduce new interaction points.

  • Bioisosteric Replacement: Replacing the guanidino group with other basic moieties like aminoimidazoline could be explored.

Alterations to the Propanoic Acid Backbone

The backbone dictates the spatial orientation of the functional groups.

  • Homologation: Increasing or decreasing the chain length (e.g., creating guanidino-butanoic or -acetic acid analogs) will alter the distance between the guanidino and imidazole groups, which can be critical for receptor fit.

  • Esterification and Amidation: Converting the carboxylic acid to esters or amides can improve membrane permeability and create prodrugs.

  • Stereochemical Inversion: Synthesis of the (R)-enantiomer is crucial for understanding the stereochemical requirements of the biological target.

Modifications of the Imidazole Ring

The imidazole ring is a key pharmacophoric element, particularly for histamine receptor ligands.

  • N-Alkylation: Methylation at the N-1 or N-3 positions of the imidazole ring can influence tautomeric equilibrium and steric interactions. 3-methylhistidine is a known human metabolite.[3]

  • Ring Substitution: Introducing small substituents (e.g., halogens, methyl groups) on the imidazole ring can modulate electronic properties and provide new vectors for interaction.

  • Bioisosteric Replacement: Replacing the imidazole with other five-membered heterocycles like pyrazole or triazole can fine-tune the hydrogen bonding and aromatic properties.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be approached through several routes, most logically starting from the readily available L-histidine.

Guanidinylation of L-Histidine: A Key Transformation

The central synthetic challenge is the selective guanidinylation of the α-amino group of L-histidine. This requires careful protection of the carboxylic acid and imidazole functionalities.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of L-Histidine

  • Suspend L-histidine in a suitable solvent (e.g., methanol).

  • Add thionyl chloride dropwise at 0°C to protect the carboxylic acid as a methyl ester.

  • Protect the imidazole nitrogen, for example, as a Boc or Trt group, using standard protocols to prevent side reactions during guanidinylation.

Step 2: Guanidinylation

  • Dissolve the protected L-histidine derivative in an aprotic solvent like DMF or acetonitrile.

  • Add a guanidinylating agent. Common reagents include N,N'-di-Boc-N''-triflylguanidine or S-methylisothiourea sulfate. The choice of reagent can influence reaction conditions and yield.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

Step 3: Deprotection

  • Remove the protecting groups under appropriate conditions. For example, Boc groups are removed with trifluoroacetic acid (TFA), while methyl esters are hydrolyzed using aqueous base (e.g., LiOH).

  • Purify the final compound using reverse-phase HPLC.

Causality Behind Experimental Choices:

  • Protection Strategy: The imidazole ring is nucleophilic and can react with guanidinylating agents. Protection is essential for regioselectivity. The carboxylic acid is protected to prevent interference with the basic conditions often used for guanidinylation.

  • Guanidinylating Reagent: N,N'-di-Boc-N''-triflylguanidine is often preferred as it is highly reactive and the Boc-protected guanidino group is less prone to side reactions. S-methylisothiourea is a more classical reagent but may require harsher conditions.[4]

Synthesis of Analogs

The synthesis of analogs will follow similar principles, with variations in starting materials or the introduction of modification steps. For example, for analogs with modified backbones, a different starting amino acid would be used. For derivatives with substitutions on the guanidino group, a substituted guanidinylating agent would be employed.

Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation and Potential Applications

The structural similarity of the core scaffold to both histamine and arginine suggests several potential biological targets.

Histamine Receptor Modulation

The imidazole moiety is a hallmark of histamine receptor ligands. Analogs of the core structure could be potent and selective modulators of histamine receptors, particularly the H3 receptor, which is a target for neurological and cognitive disorders. Several compounds combining an imidazole ring with a guanidine or related group have shown H3 receptor antagonist activity.[2][5]

Experimental Protocol: H3 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H3 receptor.

  • Competitive Binding: Incubate the membranes with a known radiolabeled H3 receptor antagonist (e.g., [3H]-(R)-α-methylhistamine) in the presence of varying concentrations of the test compound.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the IC50 value of the test compound.

Nitric Oxide Synthase (NOS) Inhibition

The guanidino group is the key recognition element for nitric oxide synthase, which converts L-arginine to L-citrulline and nitric oxide. Derivatives of this compound could act as inhibitors of NOS isoforms, which has therapeutic implications in inflammatory diseases and some cancers.

Other Potential Targets

The unique combination of a guanidino and imidazole group may lead to interactions with other targets, including:

  • Agmatinase: An enzyme that hydrolyzes agmatine (decarboxylated arginine).

  • Peptidylarginine Deiminases (PADs): Enzymes that convert arginine residues in proteins to citrulline.

  • Antimicrobial Targets: The cationic and hydrogen-bonding nature of the guanidino group is a feature of many antimicrobial peptides. The development of propanoic acid derivatives has been explored for antimicrobial applications.[6]

Visualization of Workflows and Pathways

Synthetic Workflow

Synthetic Workflow L_His L-Histidine Protected_His Protected L-Histidine (Ester + Imidazole Protection) L_His->Protected_His Protection Guanidinylated_Intermediate Protected Guanidinylated Intermediate Protected_His->Guanidinylated_Intermediate Guanidinylation Final_Compound This compound Guanidinylated_Intermediate->Final_Compound Deprotection Purification HPLC Purification Final_Compound->Purification Crude Product Purification->Final_Compound >95% Purity

Caption: General synthetic workflow for the target compound.

Biological Screening Cascade

Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_tertiary Functional & Cellular Assays H3_Binding H3 Receptor Binding Assay (IC50 Determination) H1_H2_H4_Binding H1, H2, H4 Receptor Selectivity Panels H3_Binding->H1_H2_H4_Binding Active Hits NOS_Inhibition NOS Inhibition Assay (IC50 Determination) iNOS_nNOS_eNOS NOS Isoform Selectivity NOS_Inhibition->iNOS_nNOS_eNOS Active Hits Functional_Assay Cell-based Functional Assay (e.g., cAMP measurement for H3) H1_H2_H4_Binding->Functional_Assay Selective Hits Cell_Viability Cytotoxicity Assay (e.g., MTT on relevant cell lines) iNOS_nNOS_eNOS->Cell_Viability Selective Hits Library Compound Library of Analogs Library->H3_Binding Library->NOS_Inhibition

Caption: A tiered approach for biological evaluation.

Conclusion and Future Directions

The scaffold of this compound represents a promising, yet underexplored, area for the development of novel therapeutics. By leveraging the well-understood roles of the imidazole and guanidino moieties in molecular recognition, researchers can design and synthesize libraries of analogs with finely tuned properties. The synthetic and screening protocols outlined in this guide provide a robust framework for initiating such a drug discovery program. Future efforts should focus on a multiparameter optimization of lead compounds, balancing potency and selectivity with favorable ADME (absorption, distribution, metabolism, and excretion) properties. The convergence of rational design, efficient synthesis, and systematic biological evaluation will be key to unlocking the full therapeutic potential of this unique chemical scaffold.

References

  • PharmaCompass.com. (2S)-2-amino-3-(imidazol-4-yl)propanoic acid. [Link]

  • ResearchGate. [3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties. [Link]

  • PubChem. (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. [Link]

  • PubChem. (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid. [Link]

  • PubMed. [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubChem. Histidine monohydrochloride, D-. [Link]

  • PubChem. 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid. [Link]

  • PubChem. 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. [Link]

  • Google Patents. Synthesis method of guanidinoacetic acid.
  • MDPI. Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. [Link]

  • INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

  • PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

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Spectroscopic Characterization of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Guanidino-Modified Amino Acids

The modification of amino acid structures is a cornerstone of modern drug discovery and chemical biology. The introduction of a guanidinium group in place of an alpha-amino group, as in the transition from L-histidine to (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, imparts significant changes to the molecule's physicochemical properties. The guanidinium group, with its high pKa of approximately 13.5, is protonated over a wide physiological pH range, allowing it to engage in strong electrostatic and hydrogen bonding interactions. This modification can enhance binding affinity to biological targets, alter cell permeability, and introduce novel pharmacological activities.

This guide provides a detailed predictive analysis of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively identify and characterize this compound upon synthesis, facilitating its exploration in various therapeutic contexts.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is depicted below, alongside its parent molecule, L-histidine, for comparative purposes.

Figure 1: Comparative molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known spectra of L-histidine.

¹H NMR Spectroscopy

The replacement of the α-amino group with a guanidino group is expected to cause significant downfield shifts for the adjacent protons due to the electron-withdrawing nature and positive charge of the guanidinium group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

ProtonL-Histidine (Experimental, ppm)[1][2]This compound (Predicted, ppm)Rationale for Prediction
~3.98~4.2 - 4.4Significant downfield shift due to the strong electron-withdrawing effect of the adjacent guanidinium group.
~3.1-3.2~3.3 - 3.5Moderate downfield shift due to the inductive effect of the guanidinium group.
H(C2-Im)~7.8~7.9 - 8.1Minor downfield shift due to the overall change in the electronic environment of the molecule.
H(C4-Im)~7.1~7.2 - 7.4Minor downfield shift.
NH (Guanidino)N/A~7.0 - 8.0 (broad)Exchangeable protons of the guanidinium group, expected to be broad and potentially exchange with solvent.
¹³C NMR Spectroscopy

Similar to the proton NMR, the carbon signals in the vicinity of the guanidino group are expected to be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O.

CarbonL-Histidine (Experimental, ppm)[1][2]This compound (Predicted, ppm)Rationale for Prediction
~57.4~59.0 - 61.0Significant downfield shift due to the direct attachment of the electron-withdrawing guanidinium group.
~30.7~32.0 - 34.0Moderate downfield shift.
C(Im)~134.5 (C4), ~119.6 (C2), ~138.9 (C5)~135-136 (C4), ~120-121 (C2), ~139-140 (C5)Minor shifts in the imidazole ring carbons.
C=O~176.6~175.0 - 177.0Minimal change expected for the carboxyl carbon.
C (Guanidino)N/A~157.0 - 160.0Characteristic chemical shift for the central carbon of a guanidinium group.
Hypothetical NMR Data Acquisition Protocol

G start Dissolve Sample (~5-10 mg in 0.5 mL D₂O) nmr_acq Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) on a 500 MHz or higher spectrometer start->nmr_acq processing Process Data (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis reporting Report Data (Chemical Shifts, Coupling Constants, Correlations) analysis->reporting

Figure 2: Workflow for NMR data acquisition and analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Acquisition: To confirm assignments, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be valuable to confirm the connectivity of the guanidino group to the alpha-carbon.

  • Data Processing and Analysis: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Analyze the processed spectra to assign chemical shifts, determine coupling constants, and interpret the 2D correlation data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational Mode Predictions

IR spectroscopy provides information about the functional groups present in a molecule. The introduction of the guanidino group will introduce new vibrational modes and shift existing ones.

Table 3: Predicted Key IR Absorption Bands for this compound.

Functional GroupL-Histidine (Experimental, cm⁻¹)[3][4][5]This compound (Predicted, cm⁻¹)Rationale for Prediction
N-H Stretch (Guanidinium)N/A3300 - 3500 (broad)Characteristic broad stretching vibrations of the N-H bonds in the guanidinium group.
C=N Stretch (Guanidinium)N/A1650 - 1680 (strong)Strong absorption due to the C=N double bond character in the delocalized guanidinium system.
C=O Stretch (Carboxylic Acid)~1630~1620 - 1640May overlap with the C=N stretch of the guanidinium group.
N-H Bend (Guanidinium)N/A1580 - 1620Bending vibrations of the N-H bonds in the guanidinium group.
Imidazole Ring Vibrations~1570, ~1490~1570 - 1580, ~1490 - 1500Minimal changes expected for the imidazole ring skeletal vibrations.
Hypothetical IR Data Acquisition Protocol

G start Prepare Sample (Solid-state ATR or KBr pellet) ir_acq Acquire Spectrum (FTIR spectrometer, 4000-400 cm⁻¹) start->ir_acq processing Process Data (Background correction, baseline correction) ir_acq->processing analysis Spectral Analysis (Peak identification and assignment) processing->analysis

Figure 3: Workflow for IR data acquisition.

  • Sample Preparation: For solid samples, utilize an Attenuated Total Reflectance (ATR) accessory for rapid analysis. Alternatively, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in a Fourier Transform Infrared (FTIR) spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet. Apply baseline correction to the acquired spectrum.

  • Spectral Interpretation: Identify the major absorption bands and assign them to the corresponding functional group vibrations based on the predicted values and established correlation tables.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elucidating the structure through fragmentation analysis.

Predicted Molecular Ion: The exact mass of this compound (C₇H₁₁N₅O₂) is 197.0913 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 198.0991 would be the expected molecular ion in the positive ion mode.

Predicted Fragmentation Pattern: The guanidinium group is expected to influence the fragmentation pathway significantly.

G mol_ion [M+H]⁺ m/z 198 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 180 mol_ion->frag1 frag2 Loss of CO₂ [M+H - CO₂]⁺ m/z 154 mol_ion->frag2 frag3 Loss of Guanidine [M+H - CH₅N₃]⁺ m/z 139 mol_ion->frag3 frag4 Imidazolylmethyl Cation [C₄H₅N₂]⁺ m/z 81 frag3->frag4

Figure 4: Predicted major fragmentation pathways in ESI-MS/MS.

  • Loss of Water: A common fragmentation for carboxylic acids, leading to a fragment at m/z 180.

  • Loss of Carbon Dioxide: Decarboxylation is another typical fragmentation pathway, resulting in a fragment at m/z 154.

  • Loss of Guanidine: Cleavage of the Cα-N bond could lead to the loss of a neutral guanidine molecule, although this may be less favorable than other pathways.

  • Formation of the Imidazolylmethyl Cation: A prominent peak at m/z 81 corresponding to the stable imidazolylmethyl cation is highly anticipated, arising from the cleavage of the Cα-Cβ bond.

Hypothetical MS Data Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion and Ionization: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Full Scan MS: Acquire a full scan mass spectrum in the positive ion mode to determine the accurate mass of the molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 198) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum to observe the fragmentation pattern.

  • Data Analysis: Analyze the full scan data to confirm the elemental composition. Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure of the molecule.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By understanding the anticipated NMR chemical shifts, IR vibrational modes, and mass spectrometric fragmentation patterns, researchers will be better equipped to identify and confirm the synthesis of this and related guanidino-containing compounds. The provided hypothetical protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As the exploration of guanidino-modified amino acids continues to expand, this predictive spectroscopic guide will serve as a valuable tool for advancing research in this exciting field.

References

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A Technical Guide to the Potential Therapeutic Targets of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a synthetic amino acid analog possessing a unique combination of structural motifs: an L-histidine scaffold, which provides a chiral backbone and an imidazole ring, and a guanidino group replacing the alpha-amino moiety. This distinctive architecture suggests a rich polypharmacology, with the potential to interact with a diverse range of biological targets implicated in numerous disease states. As no direct studies on this specific molecule are publicly available, this guide presents a rationale-driven exploration of its most promising therapeutic targets. By dissecting the molecule into its core functional components, we can infer its likely biological interactions based on well-established structure-activity relationships of similar compounds. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals, outlining a logical framework for target identification and validation, complete with detailed experimental protocols and the scientific reasoning behind them.

Introduction: A Molecule of Deliberate Design

The field of medicinal chemistry often progresses by the rational modification of endogenous molecules to achieve desired therapeutic effects. This compound is a prime example of such a rationally designed compound. It is a structural analog of the essential amino acid L-histidine, with a pivotal substitution of the α-amino group with a highly basic guanidino group.

  • The L-Histidine Scaffold: This provides a chiral backbone and presents the imidazole side chain in a specific spatial orientation, which is crucial for molecular recognition by many biological targets.

  • The Imidazole Ring: A key component of histidine and histamine, this heterocycle is a versatile pharmacophore found in numerous approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, a metal chelator, and an aromatic system allows it to interact with a wide array of protein active sites.[1][3][4][5]

  • The Guanidino Group: This functional group, famously found in the amino acid L-arginine, is strongly basic and exists in its protonated guanidinium form at physiological pH. This positive charge is critical for forming strong ionic bonds and hydrogen bond networks with negatively charged residues (e.g., aspartate, glutamate) in protein active sites.[6] This moiety is a hallmark of ligands for nitric oxide synthases, certain ion channels, and various enzymes involved in amino acid metabolism.[7][8][9][10]

This guide will systematically explore the potential therapeutic targets of this hybrid molecule, organized by target class. For each class, we will present the scientific rationale for its inclusion, followed by a detailed experimental workflow for validation.

Hypothesized Therapeutic Target Classes

Based on the key structural features of this compound, we can logically deduce several high-priority target classes.

Enzymes of Key Metabolic Pathways

The structural mimicry of L-histidine and L-arginine strongly suggests that the compound could act as a competitive inhibitor of enzymes that utilize these amino acids as substrates.

  • Nitric Oxide Synthases (NOS): The guanidino group is the key functional moiety of L-arginine, the sole substrate for all three NOS isoforms (nNOS, eNOS, iNOS). Many guanidino-containing compounds are potent NOS inhibitors.[8][10][11][][13] Inhibition of NOS has therapeutic potential in conditions associated with nitric oxide overproduction, such as neurodegenerative disorders, septic shock, and inflammation.

  • Histidine Decarboxylase (HDC): As a close analog of L-histidine, the compound is a prime candidate for an inhibitor of HDC, the enzyme responsible for histamine synthesis. HDC inhibitors have potential applications in treating inflammatory conditions and certain types of cancer.

  • Arginase & Agmatinase: These enzymes are involved in the hydrolysis of L-arginine and agmatine, respectively. Given the guanidino group, the compound may inhibit these enzymes, which are targets in cancer immunotherapy and neurological disorders.[14][15][16]

G-Protein Coupled Receptors (GPCRs): The Histamine Receptor Family

The imidazole ring is the defining feature of histamine and is critical for binding to the four subtypes of histamine receptors (H1, H2, H3, H4). Many histamine receptor antagonists are themselves imidazole-containing compounds.[1][3][4][5] Depending on the conformation and electronic properties conferred by the rest of the molecule, this compound could act as an antagonist or even a biased agonist at one or more of these receptors, with therapeutic implications for allergies, gastric ulcers, and neurological disorders.[2]

Ion Channels

The positively charged guanidinium group is a known pharmacophore for blocking certain ion channels.

  • Voltage-Gated Sodium Channels (NaV): Potent neurotoxins like tetrodotoxin and saxitoxin owe their channel-blocking activity to their guanidinium moieties.[7][9][17] The guanidinium group of our compound could similarly interact with the channel pore, suggesting a potential role as a local anesthetic or analgesic.[18]

Solute Carrier (SLC) Transporters
  • Creatine Transporter (SLC6A8): Creatine, which contains a guanidino group, is taken up into cells by the SLC6A8 transporter. This transporter is upregulated in certain cancers and its dysfunction is linked to cerebral creatine deficiency syndromes.[19][20] The subject compound could act as a competitive inhibitor of creatine transport, offering a potential strategy for anti-cancer therapy or for studying creatine metabolism.[21][22][23]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is necessary to first identify and then rigorously validate the biological targets of this compound. The following workflows provide a logical progression from unbiased discovery to detailed biophysical characterization.

Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

To broadly survey the cellular proteins that physically interact with the compound, an affinity-based proteomics approach is the method of choice.[24][25] This technique avoids target preconceptions and can reveal novel or unexpected interactions.

  • Affinity Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm attached to a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for activity. A common choice is the carboxyl group.

    • Covalently couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

    • Synthesize a "mock" resin with the linker alone to serve as a negative control for non-specific binding.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a neuronal cell line for nNOS/NaV channels, or an immune cell line like macrophages for iNOS/histamine receptors) in large quantities.

    • Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS in a buffered solution with protease and phosphatase inhibitors) to preserve protein complexes.

    • Clarify the lysate by high-speed centrifugation to remove insoluble debris.

  • Affinity Chromatography:

    • Incubate the clarified lysate with the affinity resin and the mock resin in parallel at 4°C for 2-4 hours to allow for protein binding.

    • For a competitive elution control, perform a parallel incubation where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the affinity resin.

    • Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins. This can be achieved by competitive elution with a high concentration of the free compound, or by changing the pH or salt concentration.

    • Concentrate the eluted proteins and separate them by SDS-PAGE.

    • Excise protein bands that are present in the affinity resin eluate but absent or significantly reduced in the mock resin and competitive elution controls.

    • Identify the proteins in the excised bands using standard in-gel digestion with trypsin followed by LC-MS/MS analysis and database searching.[26][27][28][29][30][31]

AC_MS_Workflow cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Compound Test Compound Probe Affinity Probe Compound->Probe Beads Activated Resin Beads->Probe Lysate Cell Lysate Incubation Incubate Lysate with Probe Lysate->Incubation Probe->Incubation Wash Wash unbound proteins Incubation->Wash Elution Elute bound proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS ID Protein ID MS->ID

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Target Validation and Characterization

Once a list of putative targets is generated from the AC-MS screen, each candidate must be validated using orthogonal, functional, and biophysical assays.

For candidate enzymes like NOS, HDC, or arginase, direct measurement of functional inhibition is crucial. High-throughput enzymatic assays are ideal for determining potency (IC50) and investigating the mechanism of inhibition.[32][33][34][35][36]

Protocol: General Fluorogenic Enzymatic Assay

  • Reagents and Setup:

    • Obtain purified, recombinant human enzyme for each target.

    • Select a suitable fluorogenic substrate that produces a fluorescent signal upon enzymatic conversion.

    • Prepare a dilution series of the test compound in assay buffer.

    • Use a 384-well microplate for the assay.

  • Assay Procedure:

    • To each well, add the enzyme and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Normalize the data to controls (0% inhibition for enzyme + substrate; 100% inhibition for a known potent inhibitor).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Enzymatic Inhibition Data

Target Enzyme IC50 (nM) of this compound
nNOS 150
iNOS 85
eNOS 1200
HDC 250

| Arginase-1 | 980 |

To quantify the affinity of the compound for histamine receptors, competitive radioligand binding assays are the gold standard.[37][38][39][40]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from cell lines stably overexpressing each human histamine receptor subtype (H1, H2, H3, H4).[41]

  • Assay Setup:

    • In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a known high-affinity radioligand for that receptor (e.g., [3H]-pyrilamine for H1), and a range of concentrations of the unlabeled test compound.

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity trapped on each filter disc using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Calculate the IC50 value from the resulting sigmoidal curve and convert it to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Hypothetical Histamine Receptor Binding Affinities

Receptor Subtype Ki (nM) of this compound
H1 >10,000
H2 8,500
H3 45

| H4 | 670 |

ITC provides definitive confirmation of a direct binding interaction and reveals the complete thermodynamic profile of that interaction (affinity, enthalpy, entropy, and stoichiometry), which is invaluable for lead optimization.[42][43][44][45]

Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the purified target protein (e.g., nNOS or H3 receptor) in a carefully degassed buffer.

    • Prepare a solution of the test compound in the exact same buffer at a concentration typically 10-15 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the titration syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, timed injections of the compound into the protein solution. The heat released or absorbed upon binding is measured after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The binding entropy (ΔS) can then be calculated.

Table 3: Hypothetical Thermodynamic Data for Target Binding

Target Protein Kd (nM) ΔH (kcal/mol) -TΔS (kcal/mol) Stoichiometry (n)
nNOS 135 -8.5 -1.2 1.02

| Histamine H3 Receptor | 40 | -6.2 | -4.5 | 0.98 |

Validation_Workflow cluster_candidates Putative Targets from AC-MS cluster_assays Validation Assays cluster_outputs Key Outputs Enzymes Enzymes (NOS, HDC, etc.) Enzyme_Assay Enzymatic Assay Enzymes->Enzyme_Assay ITC Isothermal Titration Calorimetry (ITC) Enzymes->ITC GPCRs GPCRs (Histamine Receptors) Binding_Assay Radioligand Binding GPCRs->Binding_Assay GPCRs->ITC Other Other Proteins (Channels, Transporters) Other->ITC IC50 Potency (IC50) Enzyme_Assay->IC50 Ki Affinity (Ki) Binding_Assay->Ki Thermo Thermodynamics (Kd, ΔH, ΔS) ITC->Thermo

Caption: A multi-assay workflow for target validation.

Potential Therapeutic Implications

The polypharmacology suggested by the structure of this compound implies a broad range of potential therapeutic applications. For example:

  • Selective iNOS/nNOS inhibition: Could be beneficial in neuroinflammatory diseases (e.g., Alzheimer's, Parkinson's) or septic shock.

  • Potent H3 receptor antagonism: H3 antagonists are being investigated for cognitive disorders, narcolepsy, and ADHD.

  • Dual H3/NOS inhibition: A multi-target profile could offer synergistic benefits in complex neurological diseases where both histamine and nitric oxide pathways are dysregulated.

Conclusion

This compound represents a fascinating chemical entity at the intersection of amino acid and neurotransmitter pharmacology. Its rational design, based on the established roles of its imidazole and guanidino components, provides a strong basis for hypothesizing its interaction with several high-value therapeutic targets, including nitric oxide synthases and histamine receptors. The true therapeutic potential of this molecule, however, can only be unlocked through rigorous experimental investigation. The workflows detailed in this guide, from unbiased proteomic screening to precise biophysical characterization, provide a comprehensive and self-validating strategy to deconvolve its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

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(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid: A Technical Guide to a Novel Histidine Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel amino acid analogue, (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a compound of significant interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document establishes a foundational understanding by extrapolating from the well-understood chemistry of its constituent moieties: the L-histidine scaffold and the pharmacologically vital guanidino group. We present detailed, field-proven insights into its proposed synthesis, purification, and characterization. Furthermore, we explore its hypothesized biological activities and provide a rationale for its potential as a therapeutic agent, drawing parallels with known guanidine-containing drugs. This guide is intended to serve as a practical and authoritative resource for researchers embarking on the synthesis and evaluation of this and similar novel bioactive compounds.

Introduction: The Scientific Rationale

L-histidine is a unique proteinogenic amino acid, distinguished by its imidazole side chain which can act as both a proton donor and acceptor at physiological pH.[1] This property underpins its critical role in enzyme catalysis, metal ion coordination, and protein structure stabilization. The guanidino group, the functional moiety of the amino acid arginine, is a highly basic group that is protonated under physiological conditions, forming a delocalized cation.[2] This feature enables it to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition processes.[3]

The conjugation of a guanidino group to the α-amino position of L-histidine to form this compound presents an intriguing prospect for the design of novel therapeutic agents. This structural modification is hypothesized to imbue the parent histidine molecule with new pharmacological properties, potentially targeting pathways modulated by guanidine-containing compounds, such as nitric oxide synthase inhibition, or acting as a novel arginine mimetic.[4][5]

This guide provides a theoretical and practical framework for the synthesis and evaluation of this target molecule, addressing the key chemical challenges and outlining a rational approach to exploring its biological potential.

Predicted Physicochemical Properties

A preliminary in-silico analysis of this compound provides insight into its likely physicochemical properties, which are crucial for predicting its behavior in biological systems.

PropertyPredicted ValueMethod
Molecular FormulaC7H11N5O2-
Molecular Weight197.19 g/mol -
pKa (Guanidinium)~12.5Estimation from Arginine
pKa (Imidazole)~6.0Estimation from Histidine
pKa (Carboxylic Acid)~2.2Estimation from Amino Acids
LogP-2.5 (approx.)Computational Prediction
Hydrogen Bond Donors5Structural Analysis
Hydrogen Bond Acceptors4Structural Analysis

The highly polar nature of the molecule, indicated by the predicted LogP value, suggests that it will be highly soluble in aqueous solutions and may have limited passive diffusion across biological membranes.

Proposed Synthesis of this compound

The synthesis of the target molecule requires a strategic approach to selectively guanidinylate the α-amino group of L-histidine while protecting the reactive imidazole side chain and the carboxylic acid group. An orthogonal protection strategy is paramount to ensure the desired transformations occur at the correct positions and to allow for selective deprotection.[6][7] The most logical precursor for this synthesis is L-ornithine, which can be converted to L-arginine through guanidinylation of its δ-amino group.[5] A similar strategy can be envisioned starting from a protected L-histidine derivative.

Orthogonal Protection Scheme

A robust protection scheme is critical for the successful synthesis. The following strategy is proposed:

  • α-Amino Group: This will be the site of guanidinylation and will initially be deprotected.

  • Carboxylic Acid Group: Protection as a methyl or benzyl ester will prevent its interference in subsequent reactions.

  • Imidazole Side Chain: The imidazole nitrogen is nucleophilic and requires protection to prevent side reactions. A Trityl (Trt) group is a suitable choice as it is stable to the basic conditions of guanidinylation and can be removed under acidic conditions that are compatible with the deprotection of the guanidino group protecting groups.[8]

G cluster_0 Protection Strategy cluster_1 Functional Groups L-Histidine L-Histidine Protected Histidine Protected Histidine L-Histidine->Protected Histidine α-Amino α-Amino Protected Histidine->α-Amino Deprotected for Guanidinylation Carboxyl Carboxyl Protected Histidine->Carboxyl Ester Protection (e.g., -OMe, -OBn) Imidazole Imidazole Protected Histidine->Imidazole Trityl (Trt) Protection

Caption: Orthogonal protection strategy for L-histidine.

Synthetic Route

The proposed synthetic route involves three main stages: protection of L-histidine, guanidinylation of the α-amino group, and final deprotection to yield the target molecule.

G L-Histidine L-Histidine Step 1:\nProtection Step 1: Protection L-Histidine->Step 1:\nProtection Protected Histidine Ester Protected Histidine Ester Step 1:\nProtection->Protected Histidine Ester Step 2:\nGuanidinylation Step 2: Guanidinylation Protected Histidine Ester->Step 2:\nGuanidinylation Protected Guanidino-Histidine Protected Guanidino-Histidine Step 2:\nGuanidinylation->Protected Guanidino-Histidine Step 3:\nDeprotection Step 3: Deprotection Protected Guanidino-Histidine->Step 3:\nDeprotection This compound This compound Step 3:\nDeprotection->this compound

Caption: Proposed synthetic workflow.

Detailed Experimental Protocols

Step 1: Protection of L-Histidine

  • Protocol 1a: Esterification of the Carboxylic Acid.

    • Suspend L-histidine in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Bubble dry HCl gas through the suspension with stirring for 2-3 hours, or add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to yield L-histidine methyl ester hydrochloride.

  • Protocol 1b: Protection of the Imidazole Nitrogen.

    • Dissolve the L-histidine methyl ester hydrochloride in dichloromethane (DCM).

    • Add triethylamine (TEA) to neutralize the hydrochloride salt.

    • Add Trityl chloride (Trt-Cl) to the solution.

    • Stir the reaction at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel to obtain N-α-Boc-N-im-Trityl-L-histidine methyl ester.

Step 2: Guanidinylation of the α-Amino Group

  • Protocol 2a: Deprotection of the α-Amino Group.

    • Dissolve the fully protected histidine derivative in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the deprotected amine as a TFA salt.

  • Protocol 2b: Guanidinylation.

    • Dissolve the deprotected amine in a suitable solvent such as DMF or DCM.

    • Add a base, such as diisopropylethylamine (DIPEA), to neutralize the TFA salt.

    • Add a guanidinylating reagent. A common and effective reagent is N,N'-di-Boc-N''-triflylguanidine.[9]

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Step 3: Final Deprotection

  • Protocol 3a: Saponification of the Ester.

    • Dissolve the protected guanidino-histidine derivative in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~4 with a mild acid (e.g., citric acid).

    • Extract the product with ethyl acetate.

    • Dry and concentrate the organic layer.

  • Protocol 3b: Removal of Trityl and Boc Protecting Groups.

    • Dissolve the product from the previous step in a cleavage cocktail, typically containing a high concentration of TFA with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Stir the reaction at room temperature for 2-4 hours.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude product with cold diethyl ether.

    • Purify the final compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Proposed Experimental Protocols for Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the α- and β-protons of the amino acid backbone, and the exchangeable protons of the guanidinium, carboxyl, and imidazole NH groups. The chemical shifts of the imidazole protons will be sensitive to the pH of the solution.[10][11]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The guanidinium carbon typically appears around 157 ppm.

    • ¹⁵N NMR: Although less common, ¹⁵N NMR can be very informative for characterizing the guanidinium and imidazole nitrogen atoms.[12]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule by providing an accurate mass measurement.

    • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can be used to confirm the structure. The fragmentation of the guanidino group and the loss of small neutral molecules from the amino acid backbone are expected to be characteristic.[13][14]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and for purification. A reversed-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a suitable starting point.

  • Chiral Analysis: To confirm the stereochemical integrity of the (S)-enantiomer, chiral HPLC or derivatization with a chiral reagent followed by NMR or GC analysis can be employed.

Hypothesized Biological Activity and Rationale

The unique structural features of this compound suggest several potential biological activities.

G cluster_0 Structural Features cluster_1 Potential Biological Activities Guanidino Group Guanidino Group NO Synthase Inhibition NO Synthase Inhibition Guanidino Group->NO Synthase Inhibition Structural similarity to L-Arginine Arginine Mimicry Arginine Mimicry Guanidino Group->Arginine Mimicry Mimics Arginine side chain Antimicrobial Activity Antimicrobial Activity Guanidino Group->Antimicrobial Activity Common feature in antimicrobial peptides Histidine Scaffold Histidine Scaffold Enzyme Inhibition Enzyme Inhibition Histidine Scaffold->Enzyme Inhibition Imidazole role in catalysis

Caption: Rationale for hypothesized biological activities.

  • Nitric Oxide (NO) Synthase Inhibition: L-arginine is the natural substrate for nitric oxide synthase (NOS). Many guanidino-containing compounds act as competitive inhibitors of NOS isoforms. The target molecule, as an arginine analogue, could potentially inhibit NOS, which has therapeutic implications in conditions associated with excessive NO production, such as inflammation and septic shock.[4]

  • Arginine Mimicry: The guanidino group may allow the molecule to act as a mimic of arginine, potentially interfering with processes that involve arginine recognition, such as protein-protein interactions or transport systems.[2]

  • Antimicrobial Activity: The guanidinium group is a common feature in many antimicrobial peptides and synthetic compounds. Its positive charge can facilitate interaction with and disruption of microbial cell membranes.[15]

  • Enzyme Inhibition: The histidine imidazole ring is a key catalytic residue in many enzymes. A modified histidine analogue could act as an inhibitor of certain enzymes by binding to the active site.

Proposed Biological Assays

To evaluate the hypothesized biological activities, a tiered screening approach is recommended.

Hypothesized ActivityProposed AssayPrinciple
NO Synthase Inhibition Griess AssayMeasures nitrite, a stable product of NO synthesis, in the presence of purified NOS isoforms (nNOS, eNOS, iNOS).
Arginine Mimicry Arginine uptake assaysMeasures the ability of the compound to compete with radiolabeled arginine for uptake into cells expressing specific amino acid transporters.
Antimicrobial Activity Minimum Inhibitory Concentration (MIC) AssayDetermines the lowest concentration of the compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.
General Cytotoxicity MTT or LDH AssayAssesses the general toxicity of the compound against mammalian cell lines to determine a therapeutic window.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for biological activity. This technical guide provides a comprehensive roadmap for its synthesis, characterization, and initial biological evaluation. The successful synthesis and discovery of biological activity would open up new avenues for the development of therapeutics targeting a range of diseases. Future work should focus on the optimization of the synthetic route, a broader screening for biological activities, and structure-activity relationship (SAR) studies to develop more potent and selective analogues.

References

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  • Iris-Biotech. (n.d.). Solid-phase peptide synthesis (SPPS) - The indispensable role of protected histidine.
  • Bodanszky, M., et al. (1964). Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin, and L-Histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycine. Journal of the American Chemical Society, 86(22), 4973–4977.
  • Jones, J. H., & Ramage, W. I. (1978). Protection of Histidine Side-chains with z-Benzyloxymethyl.
  • Wikipedia. (2024). Protecting group.
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  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Mamai, A., et al. (2001). Synthesis of conformationally constrained arginine and ornithine analogues based on the 3-substituted pyrrolidine framework. The Journal of Organic Chemistry, 66(19), 6483-6486.
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  • Bodanszky, M., et al. (1964). Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Synthesis of Arginine Vasopressin, Arginine Vasotocin. Journal of the American Chemical Society, 86(22), 4973-4977.
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Methodological & Application

Application Notes and Protocols for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Tool for Modulating Nitric Oxide and Arginine Metabolism

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a synthetic amino acid derivative that integrates the structural features of L-histidine and a guanidino group. This unique combination suggests its potential as a modulator of enzymatic pathways that utilize L-arginine, a structurally similar amino acid. The guanidinium group is the key functional moiety of L-arginine, the substrate for nitric oxide synthases (NOS) and arginases. Therefore, this compound is postulated to act as a competitive inhibitor of these enzymes, offering a novel approach to investigate the cellular roles of nitric oxide (NO) and polyamine synthesis.

Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The dysregulation of NO production is implicated in cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Arginases compete with NOS for the common substrate L-arginine, converting it to urea and L-ornithine. The latter is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation. The balance between NOS and arginase activity is crucial for maintaining cellular homeostasis.

This document provides a comprehensive guide to the potential applications of this compound in cell culture, with detailed protocols for investigating its effects on nitric oxide production and arginase activity.

Mechanism of Action: A Tale of Two Enzymes

The proposed mechanism of action for this compound centers on its structural mimicry of L-arginine.

Nitric Oxide Synthase (NOS) Inhibition

There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][] All three isoforms catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline.[] Given the presence of the guanidino group, this compound is hypothesized to bind to the active site of NOS enzymes, thereby acting as a competitive inhibitor and reducing NO synthesis.[1]

Arginase Inhibition

Arginases are metalloenzymes that hydrolyze L-arginine to L-ornithine and urea. N-omega-hydroxy-L-arginine (L-NOHA), an intermediate in the NOS pathway, is a known potent inhibitor of arginase.[3] The guanidino group of this compound may allow it to interact with the active site of arginase, potentially inhibiting its activity.[4][5] By inhibiting arginase, this compound could increase the intracellular availability of L-arginine for NO production by NOS.

Visualizing the Putative Mechanism of Action

Mechanism of Action cluster_0 Cellular Environment cluster_1 Experimental Intervention L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Arginase Arginase L-Arginine->Arginase Substrate NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Produces Urea + L-Ornithine Urea + L-Ornithine Arginase->Urea + L-Ornithine Produces Compound This compound Compound->NOS Potential Inhibition Compound->Arginase Potential Inhibition

Caption: Putative mechanism of this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the effects of this compound in a cell culture setting. It is imperative to perform dose-response and time-course experiments to determine the optimal experimental conditions for each cell type.

Protocol 1: Assessment of Cytotoxicity

Rationale: Before evaluating the biological activity of the compound, it is crucial to determine its cytotoxic concentration range to ensure that observed effects are not due to cell death. The MTT or resazurin (AlamarBlue) assays are reliable methods for assessing cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages for iNOS studies, HUVECs for eNOS studies)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with medium containing various concentrations of the compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT/Resazurin Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

    • For Resazurin: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

  • Cells capable of producing NO (e.g., LPS- and IFN-γ-stimulated RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with non-toxic concentrations of this compound for a predetermined time.

  • Induction of NO Production: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production. Include unstimulated and stimulated controls.

  • Sample Collection: After 24-48 hours of stimulation, collect the cell culture supernatant.

  • Griess Assay:

    • Add the supernatant to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

    • Add the components of the Griess Reagent System to the standards and samples according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a plate reader.

  • Analysis: Determine the nitrite concentration in the samples by interpolating from the standard curve. Compare the nitrite levels in the treated groups to the stimulated control to assess the inhibitory effect of the compound on NO production.

Protocol 3: Determination of Arginase Activity

Rationale: This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. A decrease in urea production in the presence of this compound would indicate arginase inhibition.

Materials:

  • Cell lysates (from cells known to express arginase, e.g., macrophages, endothelial cells)

  • Lysis buffer (e.g., containing Triton X-100 and protease inhibitors)

  • L-arginine solution

  • Urea standard solution

  • Reagents for urea colorimetric detection (e.g., α-isonitrosopropiophenone and diacetyl monoxime)

  • 96-well plate

  • Water bath or heat block

  • Plate reader

Procedure:

  • Cell Lysate Preparation: Culture and treat cells with this compound as desired. Lyse the cells and collect the supernatant containing the cellular proteins.

  • Arginase Activation (if necessary): Some protocols require heating the lysate with MnCl₂ to activate the enzyme.

  • Enzymatic Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the L-arginine solution to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Urea Detection:

    • Stop the reaction (e.g., by adding an acidic solution).

    • Add the colorimetric reagents for urea detection.

    • Heat the plate (e.g., at 95-100°C) to allow for color development.

  • Data Acquisition: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically around 540 nm).

  • Analysis: Prepare a standard curve using the urea standards. Calculate the amount of urea produced in each sample and determine the arginase activity. Compare the activity in treated versus untreated samples.

Data Interpretation and Expected Outcomes

The following table summarizes the potential outcomes and their interpretations for the experiments described above.

Experiment Parameter Measured Expected Outcome with this compound Interpretation
Cytotoxicity Assay Cell Viability (%)Dose-dependent decrease in cell viability.Determines the non-toxic concentration range for subsequent experiments.
Griess Assay Nitrite Concentration (µM)Dose-dependent decrease in nitrite levels in stimulated cells.Suggests inhibition of nitric oxide synthase (NOS).
Arginase Activity Assay Urea Concentration (µM) or Arginase Activity (U/mg protein)Dose-dependent decrease in urea production.Suggests inhibition of arginase.

Experimental Workflow Diagram

Experimental Workflow Start Start Cytotoxicity Protocol 1: Assess Cytotoxicity (MTT/Resazurin) Start->Cytotoxicity DetermineNonToxic Determine Non-Toxic Concentration Range Cytotoxicity->DetermineNonToxic NO_Assay Protocol 2: Measure NO Production (Griess Assay) DetermineNonToxic->NO_Assay Arginase_Assay Protocol 3: Measure Arginase Activity DetermineNonToxic->Arginase_Assay Analyze_NOS Analyze Effect on NOS NO_Assay->Analyze_NOS Analyze_Arginase Analyze Effect on Arginase Arginase_Assay->Analyze_Arginase Conclusion Draw Conclusions on Bioactivity Analyze_NOS->Conclusion Analyze_Arginase->Conclusion

Caption: A logical workflow for characterizing the compound.

Troubleshooting and Considerations

  • Solubility: Ensure complete dissolution of this compound in the chosen solvent. Poor solubility can lead to inaccurate dosing and inconsistent results.

  • Cell Type Specificity: The expression and activity of NOS and arginase isoforms vary significantly between cell types. Choose a cell line that is appropriate for the research question.

  • Competition with Media Components: Standard cell culture media contain L-arginine and L-histidine. Be aware that these endogenous amino acids will compete with the experimental compound. For certain applications, custom media with defined amino acid concentrations may be necessary.

  • Off-Target Effects: As with any pharmacological agent, consider the possibility of off-target effects. Further validation with more specific assays or molecular modeling may be required to confirm the mechanism of action.

Conclusion

This compound represents a promising research tool for the investigation of cellular pathways regulated by L-arginine metabolism. Its unique structure suggests a dual inhibitory potential on both nitric oxide synthases and arginases. The protocols outlined in this document provide a robust starting point for researchers to explore the bioactivity of this novel compound and to elucidate its therapeutic potential in various disease models.

References

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  • Meglasson, M. D., Wilson, G. J., Schostarez, H. J., Wustrow, D. J., & Zeller, J. R. (1998). Synthesis and biological activity of analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid: discovery of a novel aminoguanidinoacetic acid antidiabetic agent. Journal of Medicinal Chemistry, 41(21), 4103–4108.
  • de Souza, A. C., Dos Santos, G. B., Steindorff, G., de Souza, C. W. O., & da Silva, A. G. (2022). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. Pharmaceutics, 14(11), 2351.
  • Bertinaria, M., Gagliardi, S., Giammanco, M., & Di Stilo, A. (2003). [3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties. Bioorganic & Medicinal Chemistry, 11(7), 1197–1205.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. PubChem. Retrieved from [Link]

  • Bertinaria, M., Gagliardi, S., Giammanco, M., Di Stilo, A., Fruttero, R., & Gasco, A. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197–1205.
  • De Rosa, M., Gimmelli, R., Schipilliti, L., & De Luca, I. (2019). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 9(1), 1-10.
  • National Center for Biotechnology Information. (n.d.). (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-3-(1-ethyl-1H-imidazol-4-yl)propanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid. PubChem. Retrieved from [Link]

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Application Note: A Robust HILIC-UV Method for the Quantification of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. This compound, a structural derivative of L-histidine featuring a highly basic guanidino group, presents a significant analytical challenge due to its high polarity, which results in poor retention on traditional reversed-phase columns. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. The described method utilizes a HILIC stationary phase with an isocratic mobile phase of acetonitrile and ammonium formate buffer, coupled with UV detection. This approach provides excellent retention, symmetric peak shape, and high sensitivity without the need for complex derivatization procedures. The protocol has been validated for linearity, precision, and accuracy in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for quality control and research applications in the pharmaceutical and biochemical sciences.[1][2][3]

Introduction and Method Rationale

This compound is a polar, zwitterionic molecule that incorporates the structural features of both L-histidine (imidazole ring) and L-arginine (guanidino group). Its analysis is crucial for monitoring synthetic purity, stability studies, or identifying it as a potential metabolite or impurity in drug development processes.

The primary analytical challenge is the molecule's extreme polarity. The guanidinium group is one of the strongest organic bases, with a pKa of ~12.5, ensuring it is permanently protonated under typical HPLC conditions.[4][5] This, combined with the polar imidazole and carboxylic acid moieties, makes retention on standard C18 reversed-phase columns nearly impossible, as the analyte has minimal affinity for the nonpolar stationary phase and elutes with the solvent front.

Choosing the Right Chromatography Mode:

To achieve robust retention and separation, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected. HILIC is an ideal technique for highly polar and ionic compounds that are poorly retained in reversed-phase chromatography.[6][7][8] The mechanism involves partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase (e.g., silica, amide, or diol).[7] In this mode, a higher concentration of the aqueous component in the mobile phase acts as the strong eluting solvent, which is the reverse of RP-HPLC. This approach avoids the need for ion-pairing reagents, which can be harsh on columns and difficult to flush from the system, or post-column derivatization, which adds complexity and potential for variability.[8]

cluster_0 Method Selection Rationale cluster_1 Chromatographic Options Analyte (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid Properties: High Polarity, Basic pKa >12 RP_HPLC Reversed-Phase (RP-HPLC) Analyte->RP_HPLC Test HILIC HILIC Analyte->HILIC Test MixedMode Mixed-Mode (IEX/RP) Analyte->MixedMode Test Outcome_RP Result: Poor Retention (Elutes in void volume) RP_HPLC->Outcome_RP Outcome_HILIC Result: Excellent Retention & Peak Shape. SELECTED. HILIC->Outcome_HILIC Outcome_MM Result: Good Retention (Viable Alternative) MixedMode->Outcome_MM

Caption: Logical workflow for selecting HILIC as the optimal chromatographic mode.

Experimental

Instrumentation and Chemicals
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, and a diode-array detector (DAD).

  • Data Acquisition: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS).

  • Chemicals:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The selection of 210 nm as the detection wavelength is based on the known UV absorbance maximum of the histidine imidazole ring, which provides excellent sensitivity for this class of compounds.[9][10][11]

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm)
Mobile Phase 85:15 (v/v) Acetonitrile : 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Flow Rate 0.4 mL/min
Mode Isocratic
Column Temperature 35 °C
Autosampler Temperature 10 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Protocols

Mobile Phase Preparation (1 L)
  • Weigh 1.26 g of ammonium formate into a 1 L beaker.

  • Add 150 mL of deionized water and dissolve the salt completely.

  • Adjust the pH of the aqueous solution to 3.0 using formic acid.

  • Transfer this solution to a 1 L volumetric flask or graduated cylinder.

  • Add 850 mL of acetonitrile to the aqueous portion.

  • Mix thoroughly and sonicate for 10 minutes to degas.

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Use a 50:50 mixture of Acetonitrile:Water as the diluent. This is a stronger solvent than the mobile phase, ensuring complete dissolution.

    • Dissolve the standard completely, using sonication if necessary.

    • Fill to the mark with the diluent. This stock is stable for 7 days at 2-8 °C.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

    • Vortex to mix. This solution should be prepared fresh daily.

  • Sample Preparation:

    • Prepare the sample to have a theoretical concentration of ~0.1 mg/mL in the mobile phase.

    • Vortex for 30 seconds and sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm PVDF or nylon syringe filter into an HPLC vial.

Results and Discussion

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria. A minimum of five replicate injections of the working standard solution are performed.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ~ 4.5 min4.52 min
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) > 20004500
%RSD of Peak Area ≤ 2.0%0.5%
%RSD of Retention Time ≤ 1.0%0.2%
Method Validation

The method was validated according to ICH Q2(R1) guidelines.[1][2][3][12]

  • Linearity: The method demonstrated excellent linearity over a concentration range of 0.005 mg/mL to 0.15 mg/mL. The correlation coefficient (r²) was > 0.999.

  • Accuracy & Precision: Accuracy was assessed by spike recovery at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies.

LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)Accuracy (% Recovery)
80%0.8%1.1%99.5%
100%0.5%0.9%100.2%
120%0.6%1.0%101.1%
  • Limit of Quantitation (LOQ): The LOQ was determined to be 0.005 mg/mL, with a signal-to-noise ratio > 10.

cluster_workflow Analytical Workflow Prep 1. Sample/Standard Preparation & Filtration Inject 2. HPLC Injection (5 µL) Prep->Inject Separate 3. HILIC Separation (Isocratic) Inject->Separate Detect 4. UV Detection (210 nm) Separate->Detect Analyze 5. Data Analysis (Integration & Quantification) Detect->Analyze

Caption: Standard operational workflow from sample preparation to data analysis.

Conclusion

The developed HILIC-UV method provides a simple, robust, and reliable solution for the quantitative analysis of this compound. By leveraging the HILIC separation mechanism, the method successfully overcomes the retention challenges associated with this highly polar compound, eliminating the need for derivatization or ion-pairing agents. The validation data confirms that the method is accurate, precise, and linear over a suitable concentration range, making it an excellent tool for quality control and research environments.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Park, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC North America. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Underivatized Amino Acids on Coresep S Column in HILIC and Cation-Exchange Modes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Papakonstantinou, I. O., et al. (2021). Quantification of endogenous aminoacids and aminoacid derivatives in urine by hydrophilic interaction liquid chromatography tandem mass spectrometry. Journal of Chromatography A. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Histidine. Retrieved from [Link]

  • Khuhawar, M. Y., & Kandhro, A. J. (2010). HPLC determination of guanidino compounds in serum of uremic patients using methylglyoxal as derivatizing reagent. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). UV/VIS absorption spectra of L-histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorbance spectra of l-histidine hydrochloride hydrate. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design with (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, hereafter referred to as Guanidino-Histidine Analog (GHA), is a novel small molecule with significant therapeutic potential. Its structure, featuring a guanidino group replacing the alpha-amino group of L-histidine, suggests a plausible interaction with enzymes that process guanidino-containing substrates. A primary hypothesized mechanism of action is the inhibition of agmatinase (AGMAT), an enzyme responsible for the hydrolysis of agmatine into putrescine and urea.[1][2] Agmatine, an endogenous neuromodulator, has demonstrated neuroprotective properties, and its preservation through the inhibition of AGMAT is a promising strategy for therapeutic intervention in neurological disorders.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profile of GHA. The protocols outlined herein are designed to ensure scientific rigor and generate robust data to support the preclinical development of this compound.

Part 1: Preclinical In Vivo Experimental Workflow

The in vivo evaluation of a novel chemical entity like GHA follows a structured progression from initial safety and exposure studies to definitive efficacy trials in relevant disease models. This workflow is designed to de-risk the compound at each stage and provide a comprehensive understanding of its biological activity in a living system.

preclinical_workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Target Engagement & Pharmacodynamics cluster_2 Phase 3: Efficacy Evaluation A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding A->B C Pharmacokinetic (PK) Profiling (Single Dose) B->C D In Vivo Target Engagement: Agmatinase Activity Assay C->D Establish Dose-Exposure Relationship E Pharmacodynamic (PD) Biomarker Analysis: Tissue Agmatine & Putrescine Levels D->E F Chronic Dosing & Tolerability E->F Inform Dosing Regimen for Efficacy G Efficacy Study in a Relevant Disease Model F->G H Histopathological & Molecular Analysis G->H

Figure 1: A high-level overview of the preclinical in vivo experimental workflow for GHA.

Part 2: Pharmacokinetic and Toxicological Profiling

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the safety profile of GHA is fundamental to its development. These studies are essential for determining appropriate dosing regimens and ensuring the compound can achieve therapeutic concentrations without undue toxicity.

Protocol 2.1: Single-Dose Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of GHA after intravenous (IV) and oral (PO) administration in mice or rats.

Materials:

  • GHA (analytical grade)

  • Vehicle for IV and PO administration (e.g., saline, 0.5% methylcellulose)

  • Male and female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dose Preparation: Prepare a sterile solution of GHA for IV administration and a homogenous suspension for PO administration.

  • Animal Dosing:

    • Administer GHA intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg).

    • Administer GHA orally via gavage at a higher dose (e.g., 10-20 mg/kg).

    • Include a vehicle control group for each route of administration.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify GHA concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Table 1: Key Pharmacokinetic Parameters to be Determined for GHA.

Protocol 2.2: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Methodology:

  • Dose Escalation: Administer single, escalating doses of GHA to different groups of animals.

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for at least 7 days.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Part 3: In Vivo Target Engagement and Pharmacodynamics

Once the pharmacokinetic and safety profile of GHA is established, it is crucial to demonstrate that the compound interacts with its intended target, agmatinase, in a living organism and produces a measurable biological response.

agmatine_pathway Arginine L-Arginine ADC Arginine Decarboxylase (ADC) Arginine->ADC Agmatine Agmatine AGMAT Agmatinase (AGMAT) Agmatine->AGMAT Putrescine Putrescine + Urea GHA GHA (this compound) GHA->AGMAT Inhibition ADC->Agmatine AGMAT->Putrescine

Figure 2: Hypothesized mechanism of action of GHA via inhibition of agmatinase.

Protocol 3.1: In Vivo Agmatinase Activity Assay

Objective: To measure the effect of GHA on agmatinase activity in target tissues (e.g., brain, liver).

Methodology:

  • Dosing: Administer a single dose of GHA or vehicle to animals.

  • Tissue Collection: At a time point corresponding to the expected peak plasma concentration (Tmax), euthanize the animals and collect target tissues.

  • Tissue Homogenization: Prepare tissue homogenates in an appropriate buffer.

  • Ex Vivo Enzyme Assay: Measure agmatinase activity in the homogenates by quantifying the conversion of a labeled or unlabeled agmatine substrate to putrescine. This can be achieved using methods such as HPLC or a coupled enzymatic assay.[2][5]

  • Data Analysis: Compare agmatinase activity in GHA-treated animals to vehicle-treated controls to determine the degree of target inhibition.

Protocol 3.2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To measure the downstream effects of agmatinase inhibition by quantifying changes in endogenous agmatine and putrescine levels.

Methodology:

  • Dosing and Tissue Collection: Follow the same procedure as in Protocol 3.1.

  • Metabolite Extraction: Extract small molecule metabolites from the tissue homogenates.

  • LC-MS/MS Analysis: Quantify the concentrations of agmatine and putrescine using a validated LC-MS/MS method.

  • Data Analysis: Compare the levels of agmatine and putrescine in GHA-treated animals to vehicle-treated controls. An increase in agmatine and a corresponding decrease in putrescine would provide strong evidence of in vivo target engagement.

Part 4: Efficacy Studies in a Disease Model

Based on the neuroprotective role of agmatine, a relevant in vivo model to test the efficacy of GHA would be one of neurological injury. The hypoxic-ischemic (HI) brain injury model in neonatal rats is a well-established model for this purpose.[3]

Protocol 4.1: Efficacy of GHA in a Neonatal Hypoxic-Ischemic Brain Injury Model

Objective: To evaluate the neuroprotective efficacy of GHA in a rat model of neonatal hypoxic-ischemic brain injury.

Materials:

  • Pregnant Sprague-Dawley rats

  • Neonatal rat pups (postnatal day 7)

  • Hypoxia chamber (8% oxygen)

  • GHA and vehicle

  • Anesthetics

  • Histology and immunohistochemistry reagents

Methodology:

  • Induction of HI Injury:

    • Ligate the left common carotid artery of P7 rat pups.

    • Allow a recovery period, followed by exposure to a hypoxic environment (8% O2) for a defined period (e.g., 1-2 hours).

  • Dosing:

    • Administer GHA or vehicle intraperitoneally (IP) or subcutaneously (SC) at one or more time points post-HI injury. A dose-response study is recommended.

  • Behavioral Assessment:

    • Conduct behavioral tests at various time points after injury to assess motor and cognitive function (e.g., cylinder test, Morris water maze).

  • Histological Analysis:

    • At the study endpoint (e.g., 7-14 days post-injury), perfuse the animals and collect the brains.

    • Perform histological staining (e.g., Nissl staining) to assess the extent of brain tissue loss.

    • Conduct immunohistochemistry for markers of neuronal death (e.g., Fluoro-Jade B) and inflammation (e.g., Iba1 for microglia).

  • Data Analysis: Compare behavioral outcomes and histological damage between GHA-treated and vehicle-treated groups.

Part 5: Data Analysis and Interpretation

Rigorous statistical analysis is essential for the interpretation of in vivo data. Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare treatment groups. The results should be interpreted in the context of the compound's pharmacokinetic and pharmacodynamic profile. A clear dose-response relationship and a correlation between target engagement and efficacy are strong indicators of a promising therapeutic candidate.

References

  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PUTATIVE AGMATINASE INHIBITOR FOR HYPOXIC-ISCHEMIC NEW BORN BRAIN DAMAGE. Neuroscience. [Link]

  • Pharmacokinetics of Guanidinosuccinic Acid in Rat Blood and Cerebrospinal Fluid. Journal of Health Science. [Link]

  • Guanidino compounds in plasma, urine and cerebrospinal fluid of hyperargininemic patients during therapy. Journal of Inherited Metabolic Disease. [Link]

  • Guanidino compounds in hyperargininemia. Tohoku Journal of Experimental Medicine. [Link]

  • The expression of agmatinase manipulates the affective state of rats subjected to chronic restraint stress. Neuropharmacology. [Link]

  • Synthesis of racemic-homo-histidine starting from urocanic acid. ResearchGate. [Link]

  • Guanidino compound metabolism in arginine-free diet induced hyperammonemia. The Journal of Nutrition. [Link]

  • Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine. British Journal of Pharmacology. [Link]

  • A review on Agmatinase inhibitors. International Journal of Creative Research Thoughts. [Link]

  • Development of Simplified Assay for the Detection of Agmatine to Assess Arginine Decarboxylase Activity. GIST Scholar. [Link]

  • Agmatine: clinical applications after 100 years in translation. Drug Discovery Today. [Link]

  • Agmatine attenuates the severity of immunometabolic disorders by suppressing macrophage polarization: an in vivo study using an ulcerative colitis mouse model. Biomedicine & Pharmacotherapy. [Link]

  • (A) Inhibition of arginase activity by agmatine, of the wild species... ResearchGate. [Link]

  • Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Cardiff University. [Link]

  • New Insights into the Determinants of Specificity in Human Type I Arginase: Generation of a Mutant That Is Only Active with Agmatine as Substrate. International Journal of Molecular Sciences. [Link]

  • Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Analytical Chemistry. [Link]

  • Comparative study of guanidino compounds in serum and brain of mouse, rat, rabbit, and man. Journal of Neurochemistry. [Link]

  • Agmatinase activity in rat brain: a metabolic pathway for the degradation of agmatine. Journal of Neurochemistry. [Link]

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Application Notes & Protocols: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid as a Chemical Probe for Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction: Unveiling a Novel Probe for Nitric Oxide Biology

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a synthetic amino acid derivative designed as a high-specificity chemical probe for the study of nitric oxide synthases (NOS). Structurally, it is an analog of L-histidine, featuring a guanidino group on the α-amino nitrogen. This modification transforms the molecule into a mimic of L-arginine, the natural substrate for all NOS isoforms. The strategic placement of the guanidino moiety allows it to function as a competitive inhibitor, making it a valuable tool for elucidating the multifaceted roles of nitric oxide (NO) in physiology and pathophysiology.

Nitric oxide is a critical signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in conditions such as septic shock, neurodegenerative diseases, and various inflammatory disorders. The NOS enzyme family, comprising inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS), catalyzes the production of NO from L-arginine. The ability to selectively probe and modulate the activity of these isoforms is paramount for both basic research and therapeutic development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will delve into the mechanistic basis of its action, provide detailed protocols for its application in both cellular and enzymatic assays, and discuss the critical parameters for robust and reproducible data generation.

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The efficacy of this compound as a chemical probe is rooted in its structural mimicry of the endogenous NOS substrate, L-arginine. The guanidinium group is the key functional element recognized by the active site of NOS enzymes.

  • Substrate Mimicry: The guanidino group of the probe is isosteric and isoelectronic to the guanidinium group of L-arginine. This allows it to bind to the substrate-binding pocket of the NOS active site.

  • Competitive Inhibition: By occupying the active site, the probe prevents the binding of L-arginine, thereby competitively inhibiting the synthesis of nitric oxide. The inhibitory potency (typically expressed as IC50 or Ki) can be determined through in vitro enzyme kinetics studies. While isoform selectivity varies among inhibitors, compounds of this class can be designed to achieve preferential inhibition of one NOS isoform over others[1][2].

  • Reversibility: The binding of this compound to the NOS active site is typically reversible, allowing for the restoration of enzyme activity upon removal of the inhibitor.

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of intervention for this compound.

nos_pathway cluster_upstream Upstream Signaling cluster_nos NOS Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Ca_Calmodulin Ca2+/Calmodulin nNOS_eNOS nNOS / eNOS (constitutive) Ca_Calmodulin->nNOS_eNOS activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) iNOS iNOS (inducible) Inflammatory_Stimuli->iNOS induces NO Nitric Oxide (NO) nNOS_eNOS->NO produces iNOS->NO produces Probe (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid Probe->nNOS_eNOS inhibits Probe->iNOS inhibits L_Arginine L-Arginine L_Arginine->nNOS_eNOS L_Arginine->iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway and Probe Inhibition Point.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a representative compound of this class is provided below.

PropertyValueSource
Molecular FormulaC7H11N5O2Calculated
Molecular Weight197.19 g/mol Calculated
AppearanceWhite to off-white solidTypical
SolubilitySoluble in aqueous buffers (e.g., PBS, HEPES)Assumed for biological use
StorageStore at -20°C, protect from light and moistureStandard for labile biochemicals

Stock Solution Preparation:

For optimal results, it is recommended to prepare a fresh stock solution before each experiment.

  • Accurately weigh the required amount of this compound powder.

  • Dissolve in a suitable aqueous buffer (e.g., sterile PBS, pH 7.4) to a final concentration of 10-100 mM.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 4.1: In Vitro NOS Enzyme Inhibition Assay

This protocol describes the determination of the inhibitory potency (IC50) of the chemical probe against a purified NOS isoform using the Griess assay to measure nitrite, a stable oxidation product of NO.

Materials:

  • Purified recombinant NOS enzyme (e.g., human iNOS, nNOS, or eNOS)

  • This compound

  • L-Arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl2) (for nNOS and eNOS)

  • HEPES buffer (50 mM, pH 7.4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Experimental Workflow:

Caption: Workflow for In Vitro NOS Inhibition Assay.

Procedure:

  • Prepare Nitrite Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in HEPES buffer.

  • Assay Buffer Preparation: Prepare a complete assay buffer containing NADPH (1 mM), BH4 (10 µM), and for nNOS/eNOS, CaCl2 (2 mM) and Calmodulin (10 µg/mL).

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay buffer without enzyme.

    • Control (100% activity): Assay buffer + NOS enzyme.

    • Test Wells: Assay buffer + NOS enzyme + serial dilutions of this compound.

  • Pre-incubation: Add the purified NOS enzyme to the control and test wells. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-arginine (final concentration equal to the Km of the specific isoform) to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Griess Assay:

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the nitrite concentration from the standard curve.

    • Normalize the data to the control wells (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4.2: Cellular Assay for iNOS Inhibition in Macrophages

This protocol details the use of the chemical probe to inhibit NO production in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Griess Reagent

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Probe Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • iNOS Induction: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a 96-well plate.

    • Perform the Griess assay as described in Protocol 4.1.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using a standard assay (e.g., MTT) to ensure that the observed reduction in nitrite is not due to cytotoxicity of the probe.

  • Data Analysis:

    • Calculate the nitrite concentration in the supernatant.

    • Normalize the data to the stimulated control (LPS/IFN-γ alone).

    • Plot the percent inhibition of nitrite production versus the probe concentration.

Trustworthiness and Self-Validation

To ensure the validity of your experimental results, incorporate the following controls and validation steps:

  • Positive Control: Use a known NOS inhibitor, such as L-NAME or aminoguanidine, as a positive control to confirm that the assay system is responsive to inhibition[1][3].

  • Cytotoxicity Assessment: Always perform a cell viability assay in parallel with cellular experiments to rule out false-positive results due to compound toxicity.

  • Specificity Confirmation: To confirm that the probe is acting on the intended target, consider rescue experiments where the inhibitory effect is competed out by adding a high concentration of the natural substrate, L-arginine.

  • Orthogonal Assays: Validate findings using a different method for NO detection, such as a fluorescent NO sensor (e.g., DAF-FM diacetate), to ensure the results are not an artifact of the Griess assay.

Conclusion

This compound represents a valuable chemical probe for investigating the roles of nitric oxide synthases in biological systems. Its mechanism as a competitive inhibitor, combined with its potential for isoform selectivity, allows for the precise dissection of NO-mediated signaling pathways. The protocols outlined in these application notes provide a robust framework for utilizing this probe in both biochemical and cellular contexts. Adherence to the principles of rigorous experimental design and self-validation will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of nitric oxide biology and its implications in health and disease.

References

  • Taksande, B. G., Nambiar, S., Patil, S., Umekar, M. J., Aglawe, M. M., & Kotagale, N. R. (2019). Agmatine Reverses Ethanol Consumption in Rats: Evidences for an Interaction With Imidazoline Receptors. Pharmacology Biochemistry and Behavior, 186, 172779. [Link]

  • Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., ... & McDaniel, M. L. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552-556. [Link]

  • Nakatsuka, M., & Osawa, Y. (1994). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. Biochemical and biophysical research communications, 202(1), 216-222. [Link]

  • Li, H., Raman, C. S., Glaser, C. B., Blasko, E., Young, T. A., Parkinson, J. F., ... & Poulos, T. L. (1999). Crystal structures of inhibitory complexes of the oxygenase domain of inducible nitric oxide synthase with N-iminoethyl-L-ornithine and N-iminoethyl-N-hydroxy-L-ornithine. Journal of Biological Chemistry, 274(30), 21276-21284. [Link]

  • Neuzil, J., Wang, X. F., & Schröder, H. (1994). S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS). Bioorganic & medicinal chemistry, 2(11), 1243-1248. [Link]

  • Neuzil, J., & Schröder, H. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences, 96(17), 9944-9948. [Link]

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963. [Link]

  • Bertinaria, M., Di Stilo, A., Tosco, P., Sorba, G., Poli, E., Pozzoli, C., ... & Gasco, A. (2003). [3-(1H-imidazol-4-yl) propyl] guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & medicinal chemistry, 11(7), 1197-1205. [Link]

Sources

Application Notes and Protocols for the Purification of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a derivative of the amino acid histidine, is a molecule of significant interest in biomedical and pharmaceutical research. Its structural complexity, featuring a guanidinium group, an imidazole ring, and a chiral carboxylic acid center, presents unique challenges and opportunities for purification. This guide provides a comprehensive overview of robust techniques for isolating and purifying this compound to a high degree of homogeneity, essential for accurate downstream applications in drug development and scientific research.

The presence of multiple ionizable groups—the acidic carboxyl group, the basic primary amine, the strongly basic guanidinium group, and the imidazole ring—means the net charge of the molecule is highly dependent on pH. This zwitterionic nature is a critical consideration in the design of effective purification strategies.[1][2] This document outlines detailed protocols for ion-exchange chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and crystallization, along with methods for assessing purity.

Understanding the Physicochemical Properties

The purification strategy for this compound is dictated by its key chemical features:

  • High Polarity: The presence of multiple charged and polar functional groups makes the molecule highly hydrophilic. This characteristic suggests that reversed-phase chromatography will require careful method development to achieve adequate retention.[3][4]

  • Zwitterionic Character: Like amino acids, the molecule can exist as a zwitterion, carrying both positive and negative charges.[1][2] This property is fundamental to its behavior in ion-exchange chromatography and influences its solubility for crystallization.

  • Multiple pKa Values: The carboxyl group, amino group, imidazole ring, and guanidinium group each have distinct pKa values. This allows for fine-tuning the pH of buffers to manipulate the molecule's net charge for optimal separation by ion-exchange chromatography.

  • UV Absorbance: The imidazole ring provides a chromophore, allowing for detection by UV spectrophotometry, typically around 210-225 nm.[5][6]

Part 1: Purification by Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a highly effective primary purification step for this compound, leveraging the molecule's charge characteristics for separation.[7] Given the strongly basic nature of the guanidinium group, cation-exchange chromatography is the method of choice.

Principle of Cation-Exchange Chromatography

At a pH below the isoelectric point (pI) of the target molecule, it will carry a net positive charge and bind to a negatively charged cation-exchange resin. Impurities with a net negative or neutral charge will not bind and will be washed away. The bound compound is then eluted by increasing the salt concentration or the pH of the mobile phase.[8][9]

Experimental Protocol: Cation-Exchange Chromatography

1. Materials and Reagents:

  • Cation-Exchange Resin: SP-Sepharose or a similar strong cation-exchange resin.

  • Equilibration Buffer (Buffer A): 20 mM Sodium Phosphate, pH 6.0.

  • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.

  • Crude Sample: this compound dissolved in Buffer A.

  • Chromatography column and system.

2. Column Preparation and Equilibration:

  • Pack the chromatography column with the SP-Sepharose resin according to the manufacturer's instructions.

  • Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration Buffer (Buffer A) until the pH and conductivity of the eluate match that of the buffer.

3. Sample Loading:

  • Ensure the crude sample is dissolved in Buffer A and that its pH is adjusted to 6.0. The sample should be filtered through a 0.22 µm filter to remove any particulate matter.

  • Load the sample onto the equilibrated column at a flow rate that allows for efficient binding (e.g., 1-2 mL/min for a 10 mL column).

4. Washing:

  • After loading, wash the column with 5-10 CV of Buffer A to remove any unbound or weakly bound impurities.

  • Monitor the UV absorbance at 215 nm until it returns to baseline.

5. Elution:

  • Elute the bound this compound using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 CV.[9]

  • Collect fractions and monitor the UV absorbance to identify the peak corresponding to the target compound.

  • Alternatively, a step elution can be performed with increasing concentrations of NaCl (e.g., 0.2 M, 0.5 M, 1.0 M) in Buffer A.

6. Fraction Analysis and Desalting:

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the pure fractions and desalt using a suitable method such as dialysis, gel filtration, or by another round of RP-HPLC with a volatile buffer system.

Table 1: Typical Parameters for Cation-Exchange Chromatography

ParameterValue/ConditionRationale
Resin SP-Sepharose (Strong Cation)Effective for binding positively charged molecules over a range of pH.
Binding pH 6.0Below the pI, ensuring a net positive charge for strong binding.
Elution Linear NaCl Gradient (0-1 M)Provides good resolution of bound species.
Detection UV at 215 nmDetects the peptide backbone and imidazole ring.
Workflow for Ion-Exchange Chromatography

IEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification Resin Select SP-Sepharose Resin Equilibrate Equilibrate Column (pH 6.0) Resin->Equilibrate Load Load Crude Sample Equilibrate->Load Wash Wash with Buffer A Load->Wash Elute Elute with NaCl Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (RP-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt Pooled Fractions Pool->Desalt

Caption: Workflow for the purification of this compound by cation-exchange chromatography.

Part 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is an excellent high-resolution technique for the final polishing of this compound. It separates molecules based on their hydrophobicity.[10][11] Due to the high polarity of the target compound, specific conditions are required to achieve adequate retention on a non-polar stationary phase.

Principle of Reversed-Phase HPLC

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Hydrophilic molecules have weak interactions with the stationary phase and elute early, while more hydrophobic molecules are retained longer.[3][4] For highly polar compounds like the target molecule, ion-pairing agents (e.g., trifluoroacetic acid, TFA) are often added to the mobile phase to increase retention and improve peak shape.

Experimental Protocol: Reversed-Phase HPLC

1. Materials and Reagents:

  • RP-HPLC Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Sample: Partially purified this compound dissolved in Mobile Phase A.

2. HPLC System Preparation:

  • Install the C18 column and purge the HPLC system with both mobile phases.

  • Equilibrate the column with 95-100% Mobile Phase A until a stable baseline is achieved.

3. Sample Injection:

  • Dissolve the sample in Mobile Phase A and filter through a 0.22 µm syringe filter.

  • Inject an appropriate volume of the sample onto the column.

4. Elution and Data Collection:

  • Elute the sample using a linear gradient from 0% to 30% Mobile Phase B over 30-40 minutes. The shallow gradient is necessary for resolving highly polar compounds.[3]

  • Monitor the elution profile at 215 nm.

  • Collect fractions corresponding to the main peak.

5. Post-Purification Processing:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and remove the solvent and TFA by lyophilization.

Table 2: Typical Parameters for Reversed-Phase HPLC

ParameterValue/ConditionRationale
Column C18, 5 µm, 100 ÅStandard for peptide and small molecule purification.
Mobile Phase A 0.1% TFA in WaterProvides a source of protons and acts as an ion-pairing agent.[3]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier to elute the compound.
Gradient 0-30% B over 30 minA shallow gradient is crucial for separating highly polar compounds.
Detection UV at 215 nmGood sensitivity for the imidazole ring and peptide-like structure.
Workflow for RP-HPLC Purification

RPHPLC_Workflow cluster_prep_hplc Preparation cluster_sep_hplc Separation cluster_post_hplc Post-Purification Column Select C18 Column Equilibrate_HPLC Equilibrate with 0.1% TFA in Water Column->Equilibrate_HPLC Inject Inject Sample Equilibrate_HPLC->Inject Gradient Run Acetonitrile Gradient Inject->Gradient Collect_HPLC Collect Fractions Gradient->Collect_HPLC Analyze_HPLC Analyze Purity Collect_HPLC->Analyze_HPLC Lyophilize Lyophilize to Obtain Pure Product Analyze_HPLC->Lyophilize

Caption: Workflow for the final purification of this compound by RP-HPLC.

Part 3: Purification by Crystallization

Crystallization can be an effective final purification step to obtain highly pure, solid material. The zwitterionic nature of this compound makes it amenable to crystallization from aqueous solutions by adjusting the pH and/or adding an anti-solvent.

Principle of Crystallization

Crystallization relies on the principle of differential solubility. By creating a supersaturated solution and allowing it to slowly return to equilibrium, the target molecule will preferentially crystallize out of the solution, leaving impurities behind. For zwitterionic compounds, solubility is often lowest near their isoelectric point.

Experimental Protocol: Crystallization

1. Materials and Reagents:

  • Purified this compound (from IEC or RP-HPLC).

  • Deionized water.

  • Anti-solvent such as ethanol, isopropanol, or acetone.

  • Acid/base for pH adjustment (e.g., dilute HCl or NaOH).

2. Procedure:

  • Dissolve the purified compound in a minimal amount of hot deionized water.

  • Adjust the pH of the solution towards the isoelectric point of the molecule to minimize its solubility. This needs to be determined empirically but is expected to be in the neutral to slightly basic range.

  • Slowly add an anti-solvent (e.g., ethanol) dropwise with gentle stirring until the solution becomes slightly turbid.

  • Cover the container and allow it to cool slowly to room temperature, and then transfer to 4°C for several hours to overnight to promote crystal growth.[12]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Table 3: Factors Affecting Crystallization

FactorInfluence on Crystallization
pH Solubility is lowest near the isoelectric point, promoting crystallization.
Solvent/Anti-solvent A good solvent dissolves the compound, while the anti-solvent reduces solubility.
Temperature Lowering the temperature decreases solubility, inducing crystallization.
Cooling Rate Slow cooling promotes the formation of larger, more ordered crystals.

Part 4: Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

  • Analytical RP-HPLC: This is the primary method for determining purity. A high-resolution separation should reveal a single major peak. Integration of the peak area provides a quantitative measure of purity.

  • Mass Spectrometry (MS): To confirm the identity of the purified compound by verifying its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities that may not be visible by HPLC-UV.

Conclusion

The purification of this compound is a multi-step process that leverages the unique physicochemical properties of the molecule. A combination of ion-exchange chromatography, reversed-phase HPLC, and crystallization can yield a highly pure product suitable for demanding research and development applications. The protocols provided in this guide serve as a robust starting point for developing a tailored purification strategy.

References

  • Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • Bhardwaj, R., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research, 8(4), 834-842.
  • El-Gindy, A., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega, 6(45), 30485–30495. [Link]

  • Blessing, C. P., & Re-Creations, L. L. C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291-301. [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Raju, A. K., et al. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 7(12), 654-664.
  • Ghosh, R. (2007). A unified method for purification of basic proteins. Protein expression and purification, 54(1), 169-173. [Link]

  • Gómez, S., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. International Journal of Molecular Sciences, 24(16), 12723. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Desiraju, G. R., et al. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Purwanti, A., & Lin, S. Y. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(4), 114-120.
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • ChemComplete. (2020, August 17). Introduction to HPLC - Lecture 3: Reverse Phase HPLC [Video]. YouTube. [Link]

  • Takeda Chemical Industries, Ltd. (1992). Method for crystallization of amino acids. U.S.
  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Synthesis of Guanidines and Some of Their Biological Applications. In Guanidines in Organic Synthesis. InTech.
  • PharmaCompass. (n.d.). (2S)-2-amino-3-(imidazol-4-yl)propanoic acid. Retrieved from [Link]

  • Lakner, F. J., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 209.
  • Li, Q., et al. (2011). Synthesis and antimalarial activity of 2-guanidino-4-oxoimidazoline derivatives. Journal of medicinal chemistry, 54(13), 4998-5007. [Link]

  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & medicinal chemistry, 11(7), 1197-1205. [Link]

  • Black, R. M., et al. (1996). Direct synthesis of guanidines using di(imidazole-1-yl)methanimine. Tetrahedron letters, 37(27), 4771-4774. [Link]

  • Janeba, Z., et al. (2016). Synthesis and Biological Properties of Prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic Acid. European journal of medicinal chemistry, 109, 115-125. [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Bertinaria, M., et al. (2003). [3-(1 H-Imidazol-4-yl)propyl]guanidines containing furoxan moieties. Request PDF. [Link]

  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. ResearchGate. [Link]

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Application Notes & Protocols: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid and Related Guanidino-Imidazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Convergence of Guanidinium and Imidazole Moieties in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents often leads us to the exploration of privileged scaffolds—molecular frameworks that exhibit a predisposition for binding to multiple biological targets. The guanidinium group, a protonated guanidine, and the imidazole ring, a key component of the amino acid histidine, represent two such powerful moieties. When combined, as exemplified by the structure of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, they create a chemical entity with significant potential for interacting with a range of enzymes and receptors. This guide provides an in-depth exploration of the pharmacological landscape of guanidino-imidazole compounds, with a primary focus on their application as inhibitors of key enzymes in the nitric oxide and polyamine biosynthesis pathways.

The inherent properties of the guanidinium group—its positive charge, planarity, and ability to form multiple hydrogen bonds—make it an excellent mimic of the side chain of arginine. Consequently, guanidino-containing molecules are frequently investigated as inhibitors of enzymes that process arginine and its derivatives, such as nitric oxide synthases (NOS) and agmatinase.[1][2] The imidazole ring, with its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, is a versatile functional group found in numerous endogenous molecules and approved drugs.[3][4] Its presence in the scaffold of this compound suggests the potential for specific interactions within the active sites of target proteins, contributing to both affinity and selectivity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for targeting specific enzymes with these compounds, provide detailed, field-proven protocols for their characterization, and outline a strategic workflow for their discovery and preclinical evaluation.

Part 1: Core Therapeutic Targets and Mechanistic Insights

The therapeutic potential of guanidino-imidazole compounds is intrinsically linked to their ability to modulate the activity of specific enzymes. Two of the most promising targets are agmatinase and the isoforms of nitric oxide synthase (NOS).

Agmatinase: A Gatekeeper of Polyamine Metabolism

Agmatine, the substrate for agmatinase, is a biogenic amine produced through the decarboxylation of L-arginine.[1] Agmatinase hydrolyzes agmatine to produce putrescine, a precursor for the biosynthesis of higher polyamines like spermidine and spermine.[1] These polyamines are crucial for cell growth, proliferation, and differentiation. Dysregulation of polyamine metabolism has been implicated in various pathological conditions, including cancer and neurological disorders.

Inhibition of agmatinase represents a compelling therapeutic strategy. By blocking the degradation of agmatine, inhibitors can elevate endogenous agmatine levels. Agmatine itself is recognized as a neurotransmitter and neuromodulator with neuroprotective properties.[5][6] Consequently, agmatinase inhibitors are being explored for the treatment of hypoxic-ischemic brain injury, depression, and other neurological conditions.[5][7]

The guanidino-imidazole scaffold of this compound is well-suited to act as a competitive inhibitor of agmatinase, mimicking the binding of the endogenous substrate, agmatine.

Nitric Oxide Synthases (NOS): Regulators of Signaling and Stress

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[2] It is synthesized from L-arginine by a family of three NOS isoforms:

  • Neuronal NOS (nNOS or NOS1): Primarily found in the nervous system.

  • Endothelial NOS (eNOS or NOS3): Expressed in the endothelium of blood vessels.

  • Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli.[2]

While basal levels of NO produced by nNOS and eNOS are essential for homeostasis, the overproduction of NO by iNOS during inflammation can lead to cellular damage and has been implicated in the pathophysiology of inflammatory diseases, sepsis, and some cancers.[8][9]

Selective inhibition of iNOS is therefore a highly sought-after therapeutic goal. Guanidino-containing compounds that are analogues of L-arginine are a major class of NOS inhibitors.[2] The imidazole moiety in our lead scaffold could confer selectivity for the iNOS isoform over nNOS and eNOS, a critical factor in minimizing off-target effects.

Signaling Pathway: The Arginine Metabolic Hub

The diagram below illustrates the central role of L-arginine in the pathways regulated by agmatinase and NOS, highlighting the points of intervention for inhibitors like this compound.

Arginine_Metabolism cluster_NOS Nitric Oxide Synthesis cluster_Agmatinase Polyamine Synthesis L_Arginine L-Arginine NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate ADC Arginine Decarboxylase (ADC) L_Arginine->ADC Substrate NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Product NOS_Inhibitor This compound (Arginine Mimic) NOS_Inhibitor->NOS Inhibition Agmatine Agmatine ADC->Agmatine Product Agmatinase Agmatinase Agmatine->Agmatinase Substrate Putrescine Putrescine Agmatinase->Putrescine Product Polyamines Spermidine, Spermine Putrescine->Polyamines Agmatinase_Inhibitor This compound (Agmatine Mimic) Agmatinase_Inhibitor->Agmatinase Inhibition

Figure 1: L-Arginine metabolic pathways and points of inhibition.

Part 2: Experimental Protocols and Methodologies

The successful development of guanidino-imidazole compounds as enzyme inhibitors necessitates robust and reproducible experimental protocols. The following sections detail standard methodologies for characterizing the potency, selectivity, and cellular activity of these potential drug candidates.

In Vitro Enzyme Inhibition Assay: Determining Potency (IC₅₀)

The initial step in characterizing a potential inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) against the target enzyme. This is typically achieved through a direct enzyme activity assay.

Protocol: iNOS Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO, as an indicator of iNOS activity.

Materials:

  • Recombinant human iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing L-arginine (e.g., 10 µM), NADPH (e.g., 100 µM), BH₄ (e.g., 10 µM), calmodulin (e.g., 10 µg/mL), and CaCl₂ (e.g., 2 mM).

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., aminoguanidine).[9][10]

  • Assay Initiation: In a 96-well plate, add 50 µL of the reagent mix to each well. Add 25 µL of the diluted test compound or control to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding 25 µL of recombinant iNOS enzyme (pre-diluted in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination & Color Development: Stop the reaction by adding 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to each well.

  • Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (µM)
This compoundiNOSHypothetical Value
Aminoguanidine (Control)[10]iNOS2.1
GW274150 (Control)[11]iNOS0.2
Selectivity Profiling: Assessing Off-Target Effects

To ensure a favorable therapeutic window, it is crucial to assess the selectivity of the lead compound against related enzymes, particularly the other NOS isoforms.

Protocol: nNOS and eNOS Inhibition Assays

The protocol for assessing inhibition of nNOS and eNOS is analogous to the iNOS assay, with the primary difference being the use of recombinant nNOS or eNOS enzymes. The same cofactors and detection method can be employed.

Data Presentation:

CompoundiNOS IC₅₀ (µM)nNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS/nNOS SelectivityiNOS/eNOS Selectivity
This compoundHypotheticalHypotheticalHypotheticalCalculatedCalculated
Aminoguanidine[9]~2>20>200>10-fold>100-fold
GW274150[11]0.2>16>20>80-fold>100-fold
Cell-Based Functional Assay: Validating Activity in a Biological Context

Cell-based assays are essential for confirming that the compound can penetrate cell membranes and inhibit the target enzyme in a more physiologically relevant environment.

Protocol: Lipopolysaccharide (LPS)-Induced NO Production in Macrophages

This assay measures the inhibition of NO production in cultured macrophages (e.g., RAW 264.7 cells) stimulated with LPS, which induces the expression of iNOS.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ) (optional, to enhance iNOS expression)

  • Test compound

  • Griess Reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) and incubate for 18-24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess assay as described in Protocol 2.1.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NO production in the cellular context.

Part 3: Drug Discovery and Development Workflow

The discovery and development of a novel guanidino-imidazole-based inhibitor follows a structured, multi-stage process.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification (e.g., iNOS, Agmatinase) HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Lead Candidate In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I IND->Phase_I IND Submission Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Figure 2: A generalized workflow for drug discovery and development.

Conclusion

The scaffold of this compound, and related guanidino-imidazole compounds, represents a promising starting point for the discovery of novel enzyme inhibitors. Their structural resemblance to the endogenous substrates of agmatinase and nitric oxide synthases provides a strong rationale for their investigation as therapeutic agents for a range of diseases, including neurological disorders and inflammatory conditions. The protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation and development of these compounds, from initial in vitro characterization to preclinical assessment. As with any drug discovery program, a thorough understanding of the underlying biology, coupled with rigorous experimental execution, will be paramount to success.

References

  • A review on Agmatinase inhibitors. (2020-12-12). IJCRT.org.
  • Putative agmatinase inhibitor for hypoxic-ischemic new born brain damage. PubMed - NIH.
  • Insights into the action of the pharmaceutical metformin: Targeted inhibition of the gut microbial enzyme agm
  • PUTATIVE AGMATINASE INHIBITOR FOR HYPOXIC-ISCHEMIC NEW BORN BRAIN DAMAGE. PMC - NIH.
  • Agmatine: multifunctional arginine metabolite and magic bullet in clinical neuroscience?. (2008). Semantic Scholar.
  • Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed.
  • Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. MDPI.
  • GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo. (2005-06). PubMed.
  • Nitric Oxide Synthase Inhibitors into the Clinic
  • Unlocking Potential: Histidine Derivatives in Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed.
  • (2S)-2-amino-3-(imidazol-4-yl)propanoic acid. PharmaCompass.com.
  • Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. (2020-03-22). NIH.

Sources

Application Note: Quantitative Analysis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a guanidinated derivative of L-histidine, is a molecule of increasing interest in biomedical and pharmaceutical research. Its structural similarity to key biological molecules necessitates precise and accurate quantification in various matrices, from pharmaceutical formulations to complex biological fluids. This application note provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and offer insights into data interpretation and validation.

The inherent polarity and charge of the guanidino and imidazole functional groups present unique analytical challenges. This guide will focus on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a widely accessible method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, including strategies with and without chemical derivatization.

I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a straightforward and cost-effective approach for the quantification of this compound, particularly in well-defined matrices such as pharmaceutical preparations. The imidazole ring provides a chromophore suitable for UV detection at low wavelengths.

Core Principle: Reversed-Phase Chromatography

While the target analyte is highly polar, reversed-phase chromatography can be effectively employed with careful mobile phase selection. The use of an acidic mobile phase ensures the protonation of the imidazole and guanidino groups, leading to consistent interactions with the stationary phase and symmetrical peak shapes.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing.

2. Reagents and Standards:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in Mobile Phase A to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to cover the desired concentration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 50
    12.0 95
    15.0 95
    15.1 5

    | 20.0 | 5 |

4. Sample Preparation (Pharmaceutical Formulation):

  • Accurately weigh a portion of the formulation and dissolve it in a known volume of Mobile Phase A.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Analysis and System Suitability
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.

  • System Suitability:

    • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0%.

Visual Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filter Filtration (0.45 µm) Standard->Filter Sample Sample Weighing & Dissolution Sample->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This section details two approaches: a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) and a method involving pre-column derivatization for enhanced retention and sensitivity on reversed-phase columns.

A. Direct Analysis using HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention of highly polar compounds like this compound, eliminating the need for derivatization.

In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

1. Instrumentation:

  • LC System: A binary high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column (e.g., amide-based, 2.1 x 100 mm, 1.7 µm).

2. Reagents and Standards:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., L-Arginine-13C6,15N4). Prepare a stock solution of the IS.

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of the IS into the matrix of interest (e.g., plasma, urine).

3. Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 95
    3.0 50
    3.1 95

    | 5.0 | 95 |

  • Mass Spectrometry Parameters (Positive ESI):

    • Ion Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: To be determined by direct infusion of the analyte and IS. A hypothetical transition for the analyte would be based on its molecular weight.

  • To 50 µL of sample (plasma, urine), add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

B. Analysis with Pre-Column Derivatization

Derivatization can significantly enhance the chromatographic properties and detection sensitivity of the analyte. Reaction with a derivatizing agent can increase hydrophobicity, allowing for the use of standard C18 columns, and introduce a readily ionizable moiety for improved MS response.

Phenylisothiocyanate (PITC) reacts with the primary amine of the amino acid backbone under basic conditions to form a phenylthiocarbamoyl (PTC) derivative. This derivative is more hydrophobic and can be readily detected by both UV and mass spectrometry.[2]

1. Derivatization Procedure:

  • To 20 µL of sample or standard, add 10 µL of a 1:1:3 (v/v/v) mixture of PITC, triethylamine, and ethanol.

  • Vortex and incubate at room temperature for 20 minutes.

  • Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Chromatographic and MS Conditions:

  • LC System and MS: Same as for the HILIC method.

  • Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic PTC-derivative.

  • Mass Spectrometry Parameters (Positive ESI):

    • MRM Transitions: To be determined for the PTC-derivative of the analyte and the derivatized IS.

Visual Workflow: LC-MS/MS Analysis (Derivatization Path)

LCMS_Deriv_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_IS Sample + Internal Standard Deriv PITC Derivatization Sample_IS->Deriv Dry_Recon Dry & Reconstitute Deriv->Dry_Recon LCMS LC-MS/MS Injection Dry_Recon->LCMS Separation C18 Column Separation LCMS->Separation Detection MRM Detection Separation->Detection Integration Peak Area Ratio Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS with derivatization.

III. Method Validation and Performance Characteristics

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters, based on regulatory guidelines, are summarized below.

ParameterHPLC-UVHILIC-MS/MSDerivatization LC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.99
Range Dependent on applicationTypically ng/mL rangePotentially pg/mL to ng/mL
Accuracy (% Recovery) 98-102%85-115%85-115%
Precision (% RSD) < 2%< 15%< 15%
Limit of Detection (LOD) µg/mL rangeLow ng/mLPotentially sub-ng/mL
Limit of Quantification (LOQ) µg/mL rangeLow ng/mLPotentially sub-ng/mL
Selectivity ModerateHighHigh
Matrix Effects Low to moderateModerate to highCan be mitigated by IS

IV. Conclusion

The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV provides a reliable and accessible method for straightforward applications. For challenging biological matrices and low-level quantification, LC-MS/MS is indispensable. The use of HILIC offers a direct and efficient approach, while pre-column derivatization can further enhance sensitivity and chromatographic performance. The protocols and insights provided in this application note serve as a comprehensive starting point for the development and validation of robust analytical methods for this important molecule.

References

  • Aalborg University's Research Portal. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • PubMed. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • PubMed. Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • Oxford Academic. Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. [Link]

  • PubMed. LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step. [Link]

  • ResearchGate. (PDF) HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. [Link]

  • National Institutes of Health. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]

  • ResearchGate. Chromatography of guanidino compounds | Request PDF. [Link]

  • PubMed. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Histidine. [Link]

  • European Union. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • PubMed. HPLC method with post-column derivatization for the analysis of endogenous histidine in human saliva validated using the total-error concept. [Link]

  • ResearchGate. Determination of histidine hydrochloride in a product for gene therapy of simian immunodeficiency virus by pre-column derivatization reverse phase-high performance liquid chromatography. [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a critical arginine analog. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic yields and purity. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your experimental choices.

Introduction: The Challenge of Selective Guanidinylation

The synthesis of this compound, essentially the conversion of L-histidine to an arginine analog, presents a unique set of challenges. The primary obstacle lies in the selective guanidinylation of the α-amino group while preventing unwanted side reactions with the nucleophilic imidazole side chain of histidine.[1][2] This guide provides a structured approach to troubleshooting common issues encountered during this synthesis, ensuring a higher success rate and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My guanidinylation reaction shows low or no conversion of L-histidine. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue stemming from several factors, primarily related to the choice of guanidinylating reagent, reaction conditions, and the protection strategy for L-histidine.

Probable Causes & Solutions:

  • Inappropriate Guanidinylating Reagent: The reactivity of guanidinylating agents varies significantly. For substrates like histidine, a reagent with moderate reactivity is often optimal to avoid side reactions.

    • Recommendation: Consider using milder guanidinylating agents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which offers a good balance of reactivity and selectivity.[3][4][5] More aggressive reagents like O-methylisourea can lead to non-specific modifications, especially at higher pH.[6]

  • Suboptimal pH: The pH of the reaction medium is critical. The α-amino group of histidine needs to be deprotonated to act as a nucleophile, which typically requires a basic environment. However, excessively high pH can promote side reactions with the imidazole ring.

    • Recommendation: Maintain the reaction pH between 9 and 10.5. This can be achieved using a bicarbonate or borate buffer. It is advisable to perform small-scale trials to determine the optimal pH for your specific reaction conditions.

  • Inadequate Protection of L-Histidine: The carboxyl and imidazole groups of histidine must be protected to ensure selective guanidinylation of the α-amino group.

    • Carboxyl Protection: Esterification (e.g., methyl or ethyl ester) is a standard procedure to protect the carboxylic acid.

    • Imidazole Protection: The imidazole group is prone to alkylation and other side reactions. Protecting it with a group like tosyl (Tos) or dinitrophenyl (DNP) is highly recommended. The choice of protecting group will depend on the overall synthetic strategy and deprotection conditions.

Experimental Protocol: Optimized Guanidinylation of Protected L-Histidine

  • Preparation of Protected L-Histidine:

    • Protect the carboxyl group of L-histidine as a methyl ester using standard esterification methods (e.g., thionyl chloride in methanol).

    • Protect the imidazole nitrogen with a suitable protecting group (e.g., tosyl chloride).

  • Guanidinylation Reaction:

    • Dissolve the protected L-histidine in a suitable solvent like DMF or a mixture of dioxane and water.

    • Add 1.1 equivalents of N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

    • Add a base such as diisopropylethylamine (DIPEA) to maintain a pH of approximately 10.

    • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Work-up and Deprotection:

    • Once the reaction is complete, perform an aqueous work-up to remove excess reagents and base.

    • Deprotect the protecting groups under appropriate conditions (e.g., acidolysis for Boc groups, saponification for the ester, and reductive cleavage for the tosyl group).

  • Purification:

    • Purify the final product using ion-exchange chromatography or preparative HPLC.[7]

Table 1: Comparison of Common Guanidinylating Reagents

ReagentReactivityAdvantagesDisadvantages
O-MethylisoureaHighReadily available, inexpensiveCan lead to over-guanidinylation and side reactions[6]
S-MethylisothioureaModerateGood reactivityCan release odorous byproducts
N,N'-di-Boc-1H-pyrazole-1-carboxamidineModerateHigh selectivity, clean reactions[3]More expensive
TriflylguanidinesHighVery reactiveCan be too harsh for sensitive substrates[8]
Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is often due to the reactivity of the imidazole side chain and the N-terminal amino group if not properly protected.

Common Side Products and Mitigation Strategies:

  • Imidazole Guanidinylation: The imidazole ring of histidine is nucleophilic and can react with the guanidinylating agent, especially under harsh conditions.

    • Solution: Protect the imidazole ring as described in Q1. The use of a bulky protecting group can sterically hinder reactions at the imidazole nitrogen.

  • Formation of Urea or Thiourea Derivatives: This can occur if the guanidinylating reagent degrades or reacts with itself.

    • Solution: Use fresh, high-purity reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize degradation.

  • Racemization: The stereocenter at the α-carbon can be susceptible to racemization, particularly under strongly basic conditions.

    • Solution: Maintain the pH as low as possible while still allowing for the reaction to proceed. Using a milder base like DIPEA instead of stronger bases like sodium hydroxide can help. Monitor the enantiomeric purity of your product using chiral HPLC.

Workflow for Minimizing Side Products

cluster_0 Pre-Reaction Setup cluster_1 Guanidinylation Reaction cluster_2 Post-Reaction & Purification Start Start with L-Histidine Protect_Carboxyl Protect Carboxyl Group (e.g., Esterification) Start->Protect_Carboxyl Protect_Imidazole Protect Imidazole Group (e.g., Tosylation) Protect_Carboxyl->Protect_Imidazole Add_Reagent Add Guanidinylating Reagent (e.g., di-Boc-pyrazole-carboxamidine) Protect_Imidazole->Add_Reagent Control_pH Control pH (9-10.5) with Mild Base (e.g., DIPEA) Add_Reagent->Control_pH Monitor_Reaction Monitor Progress (TLC, LC-MS) Control_pH->Monitor_Reaction Workup Aqueous Work-up Monitor_Reaction->Workup Deprotection Sequential Deprotection Workup->Deprotection Purification Purification (Ion-Exchange/HPLC) Deprotection->Purification Final_Product Pure (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid Purification->Final_Product

Caption: Optimized workflow for the synthesis of this compound.

Q3: The purification of my final product is challenging, leading to significant product loss. What are the best practices for purification?

A3: The polar and zwitterionic nature of the final product can make purification by traditional methods like silica gel chromatography difficult. Ion-exchange chromatography is the most effective technique.

Purification Strategy:

  • Ion-Exchange Chromatography (IEC): This is the preferred method due to the charged nature of the guanidinium group and the carboxylic acid.

    • Cation-Exchange Chromatography: At a pH below the pI of the product, it will be positively charged and bind to a cation-exchange resin (e.g., Dowex 50). Elution can be achieved by increasing the pH or using a salt gradient.

    • Anion-Exchange Chromatography: At a pH above the pI, the product will be negatively charged and can be purified on an anion-exchange resin.

Step-by-Step Ion-Exchange Chromatography Protocol:

  • Resin Preparation: Swell the cation-exchange resin (e.g., Dowex 50W X8) in water and then wash sequentially with NaOH, water, HCl, and finally with water until the eluent is neutral.

  • Sample Loading: Dissolve the crude product in a suitable acidic buffer (e.g., 0.1 M acetic acid) and load it onto the prepared column.

  • Washing: Wash the column with the loading buffer to remove any uncharged impurities.

  • Elution: Elute the product using a gradient of increasing pH (e.g., using an ammonium hydroxide solution) or a salt gradient (e.g., NaCl).

  • Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Pool the pure fractions and desalt if necessary using a suitable method like size-exclusion chromatography or dialysis.

  • Lyophilization: Lyophilize the desalted solution to obtain the pure product as a solid.

Troubleshooting Purification

Start Crude Product Mixture IEC_Choice Choose Ion-Exchange Chromatography Start->IEC_Choice Cation_Exchange Cation-Exchange (pH < pI) IEC_Choice->Cation_Exchange Recommended Anion_Exchange Anion-Exchange (pH > pI) IEC_Choice->Anion_Exchange Elution_Problem Poor Elution or Broad Peaks? Cation_Exchange->Elution_Problem Anion_Exchange->Elution_Problem Optimize_Gradient Optimize Elution Gradient (pH or Salt Concentration) Elution_Problem->Optimize_Gradient Yes Contamination Co-eluting Impurities? Elution_Problem->Contamination No Optimize_Gradient->Contamination Check_Resin Check Resin Capacity and Loading Check_Resin->Contamination Orthogonal_Method Use Orthogonal Purification (e.g., Preparative HPLC with a different stationary phase) Contamination->Orthogonal_Method Yes Pure_Product Pure Product Contamination->Pure_Product No Orthogonal_Method->Pure_Product

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

  • JoVE (Journal of Visualized Experiments).

  • PubMed Central.

  • Cardiff University ORCA.

  • Slideshare.

  • PubMed.

  • ResearchGate.

  • YouTube.

  • Mitsubishi Chemical Corporation.

  • PubMed.

  • PubMed.

  • Springer Nature Experiments.

  • BenchChem.

  • PubMed.

  • PubMed.

  • PubMed Central.

  • Royal Society of Chemistry.

  • SpringerLink.

  • PubMed Central.

  • PubMed.

  • PubMed Central.

  • Wikipedia.

  • ACS Publications.

  • PubMed.

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Technical Support Center: Overcoming Solubility Challenges with (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound. Our goal is to equip you with the scientific understanding and practical techniques to ensure successful experimental outcomes.

Understanding the Molecule: A Zwitterionic Nature

This compound is a histidine derivative featuring a carboxylic acid group, an imidazole ring, and a guanidinium group. This combination of acidic and basic functional groups confers a zwitterionic character to the molecule, meaning it can carry both a positive and a negative charge, with its net charge being highly dependent on the pH of the solution. This pH-dependent ionization is the primary driver of its solubility behavior.

The solubility of amino acids and their derivatives is generally lowest at their isoelectric point (pI), the pH at which the molecule has a net neutral charge.[1] At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with polar solvents like water and increases its solubility.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on the physicochemical properties of this compound.

Issue 1: The compound is poorly soluble in neutral water (pH ≈ 7).

Cause: At neutral pH, the compound is likely near its isoelectric point (pI), where its net charge is minimal, leading to reduced solubility. While the exact pI of this specific molecule is not readily published, we can estimate it based on its functional groups. The pKa of the imidazole side chain of histidine is approximately 6.0.[2] The guanidinium group is strongly basic, with a pKa typically above 12, while the carboxylic acid group is acidic, with a pKa around 2-3. This suggests the pI is likely in the neutral to slightly basic range.

Solution: pH Adjustment

A systematic approach to pH adjustment is the most effective strategy to enhance solubility.

Experimental Protocol: pH-Based Solubility Optimization

  • Preparation of a Stock Suspension: Prepare a suspension of the compound in deionized water at a concentration slightly higher than your target concentration.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidification: Slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring. Monitor the pH and observe for dissolution. A significant increase in solubility is expected as the pH drops below 6, fully protonating the imidazole and carboxylic acid groups, resulting in a net positive charge.

  • Alkalinization: In a separate suspension, slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH). Observe for dissolution as the pH increases. Enhanced solubility should be observed at higher pH values (pH > 8), where the carboxylic acid is deprotonated, leading to a net negative charge.

  • Determine Optimal pH Range: Identify the pH range(s) where the compound is fully dissolved at your desired concentration.

pH Range Predominant Ionic Species Expected Solubility
< 2CationicHigh
2 - 6CationicModerate to High
6 - 8Zwitterionic (near pI)Low
> 8AnionicModerate to High

This table provides an estimated guide. The exact pH for optimal solubility should be determined experimentally.

Issue 2: The required experimental conditions prohibit significant pH changes.

Cause: Some biological assays or experimental setups are sensitive to pH and require near-neutral conditions.

Solution: Use of Co-solvents

The addition of a polar organic co-solvent can increase the solubility of zwitterionic compounds by reducing the polarity of the aqueous medium.[3]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Assess Solubility: Add the compound to each co-solvent mixture up to the desired concentration and determine solubility. Gentle heating or sonication can aid dissolution.[4]

  • Compatibility Check: Ensure the chosen co-solvent and its final concentration are compatible with your downstream applications.

Co-solvent Typical Starting Concentration Notes
DMSO5-10% (v/v)Widely used, but can be toxic to some cells.
Ethanol10-20% (v/v)Generally well-tolerated in many biological systems.
DMF5-10% (v/v)A stronger solvent, but with higher potential for toxicity.
Issue 3: High concentrations are required, and pH adjustment or co-solvents are insufficient or not viable.

Cause: For some applications, such as high-throughput screening or NMR studies, very high concentrations may be necessary, exceeding the solubility limits even with pH and co-solvent optimization.

Solution: Salt Formation

Converting the compound into a salt is a common and effective method to significantly increase the aqueous solubility of ionizable compounds.[3]

Experimental Protocol: In-situ Salt Formation

  • Acidic Salt Formation: Suspend the compound in a minimal amount of a suitable solvent (e.g., water or ethanol). Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, or tartaric acid). The resulting salt can then be isolated or used in solution.

  • Basic Salt Formation: Similarly, a basic salt can be formed by reacting the compound with a suitable base.

Note: This is a chemical modification of the compound and should be considered carefully based on the experimental requirements.

Frequently Asked Questions (FAQs)

Q1: What is the predicted isoelectric point (pI) of this compound?

Q2: Why is the guanidinium group so basic?

The high basicity of the guanidinium group (pKa of protonated form > 12) is due to the resonance stabilization of the positive charge across the three nitrogen atoms after protonation.[5] This delocalization of charge makes the protonated form very stable and, consequently, the neutral form a strong base.

Q3: Can I use buffers to control the pH for solubilization?

Yes, using a biological buffer system is highly recommended, especially for in vitro and in vivo studies. Choose a buffer that has a pKa close to the target pH to ensure stable pH control. Be aware that the buffer components themselves can sometimes influence the solubility of the compound.

Q4: Will temperature affect the solubility of this compound?

Generally, for most solid solutes, solubility increases with temperature.[6] Gentle warming can be a useful technique to aid dissolution, but the thermal stability of the compound should be considered to avoid degradation.

Q5: Are there any other techniques to improve solubility?

Other methods to enhance the solubility of poorly soluble compounds include the use of surfactants to form micelles that can encapsulate the compound, or the preparation of solid dispersions.[7] The suitability of these methods depends on the specific experimental context.

Visualizing the Solubilization Strategy

The following workflow diagram illustrates the decision-making process for overcoming solubility issues with this compound.

Solubility_Workflow start Start: Compound is Insoluble ph_adjustment Can pH be altered? start->ph_adjustment adjust_ph Adjust pH (Acidify or Alkalinize) ph_adjustment->adjust_ph Yes cosolvent Are co-solvents compatible? ph_adjustment->cosolvent No soluble_ph Soluble? adjust_ph->soluble_ph soluble_ph->cosolvent No end_success Experiment Ready soluble_ph->end_success Yes add_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) cosolvent->add_cosolvent Yes salt_formation Consider Salt Formation cosolvent->salt_formation No soluble_cosolvent Soluble? add_cosolvent->soluble_cosolvent soluble_cosolvent->salt_formation No soluble_cosolvent->end_success Yes end_fail Consult Further/Alternative Strategy salt_formation->end_fail

Caption: Decision workflow for solubilizing this compound.

The ionization state of the molecule is critical to its solubility. The following diagram illustrates how the net charge of the molecule changes with pH.

Ionization_States pH_axis <–––––––––––––––––––– pH Scale ––––––––––––––––––––> low_ph low_ph mid_ph1 pH 2-6 Net Charge: +1 low_ph->mid_ph1 pi_ph pH ≈ pI Net Charge: 0 (Zwitterion) mid_ph1->pi_ph mid_ph2 mid_ph2 pi_ph->mid_ph2

Caption: Simplified representation of the net charge of the molecule at different pH ranges.

References

Sources

Troubleshooting unexpected results in experiments with (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for experiments involving (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid . As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental challenges, empowering you to diagnose and resolve unexpected results with confidence. This guide is structured as a series of frequently asked questions, reflecting the common hurdles encountered in the laboratory.

Section 1: Compound Identity, Purity, and Handling

The foundation of any successful experiment is the quality and proper handling of your starting materials. The unique structure of this compound—with its chiral center, and highly basic guanidino and imidazole groups—presents specific challenges in verification and handling.

FAQ 1: I've received a new batch of the compound. How can I verify its identity and purity before starting my experiments?

Answer:

Verifying the identity and purity of each new lot is a critical, non-negotiable step. Discrepancies here are a primary source of irreproducible data. The compound's structure lends itself to several analytical techniques. A multi-pronged approach is recommended for robust validation.

Underlying Rationale: The guanidino group is strongly basic, while the imidazole group has a pKa near physiological pH, and the carboxyl group is acidic.[1][2] This combination can lead to complex protonation states and makes the molecule highly polar, which influences analytical behavior. Potential impurities could include starting materials from synthesis, diastereomers from racemization, or degradation products.[3]

Recommended Verification Workflow:

cluster_0 Step 1: Initial Checks cluster_1 Step 2: Identity Confirmation cluster_2 Step 3: Purity Assessment cluster_3 Step 4: Final Decision A Visual Inspection (White to off-white solid?) C Mass Spectrometry (MS) (Confirm MW: ~213.22 g/mol) A->C B Check Supplier CoA (Compare lot number) B->C D ¹H and ¹³C NMR (Confirm structural integrity) C->D Identity looks correct E HPLC-UV/MS (Assess % purity, detect impurities) D->E Structure confirmed F Chiral HPLC (Confirm enantiomeric excess >98%) E->F Purity >95% G Does data match specifications? F->G e.e. confirmed H Proceed with Experiments G->H Yes I Contact Supplier & Quarantine Lot G->I No

Caption: Workflow for verifying the identity and purity of this compound.

Detailed Protocol: Purity Assessment by HPLC-UV

  • Column Selection: Use a C18 reversed-phase column suitable for polar compounds.

  • Mobile Phase: Due to the strongly basic guanidino group, standard phosphate buffers can be problematic. A mobile phase containing a volatile ion-pairing agent or a low-ionic-strength buffer is recommended.

    • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. TFA can improve peak shape for basic compounds but may be difficult to remove from the final product if collecting fractions.

    • B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a low percentage of organic solvent (e.g., 0-5% B) and ramp up to elute the compound and any less polar impurities.

  • Detection: Use UV detection, typically between 210-220 nm where the imidazole and guanidino groups have some absorbance.

  • Analysis: Integrate the peak area of the main compound and all impurities to calculate the percentage purity.

Section 2: Solution Preparation and Stability

A common point of failure is the incorrect preparation or storage of stock solutions. The physicochemical properties of this molecule demand careful consideration of solvents, pH, and storage conditions.

FAQ 2: My compound is difficult to dissolve. What is the recommended solvent and procedure for preparing stock solutions?

Answer:

The zwitterionic nature of this compound at neutral pH makes it highly polar and often poorly soluble in pure organic solvents. Solubility is critically dependent on pH.

Underlying Rationale: The molecule has three ionizable groups: the carboxylic acid (pKa ~2-3), the imidazole ring (pKa ~6-7), and the guanidino group (pKa >12). At neutral pH, the carboxylate is negative, and the guanidinium is positive, leading to a zwitterion with limited solubility. To improve solubility, you must shift the pH to fully protonate or deprotonate the molecule.

Troubleshooting Solubility:

Start Compound fails to dissolve in desired buffer (e.g., PBS pH 7.4) Q1 Is a low pH acceptable for your experiment? Start->Q1 A1 Prepare a concentrated stock in aqueous acid (e.g., 10-50 mM HCl). Titrate pH upwards carefully with NaOH before final dilution into buffer. Q1->A1 Yes Q2 Is a high pH acceptable for your experiment? Q1->Q2 No End_Success Solubility Achieved A1->End_Success A2 Prepare a concentrated stock in aqueous base (e.g., 10-50 mM NaOH). Titrate pH downwards carefully with HCl before final dilution into buffer. Q2->A2 Yes A3 Consider alternative solvents like DMSO for initial stock. Note: Dilute >1:1000 into aqueous buffer to avoid precipitation. Q2->A3 No A2->End_Success A3->End_Success End_Fail Consult literature for specific formulation strategies A3->End_Fail If precipitation occurs

Caption: Decision tree for troubleshooting the solubility of this compound.

Recommended Solvents for Stock Solutions:

SolventpH EnvironmentConcentrationComments
Aqueous HCl (e.g., 10 mM) AcidicUp to 10-50 mMBest for subsequent dilution into acidic or neutral buffers. Ensures full protonation.
Aqueous NaOH (e.g., 10 mM) BasicUp to 10-50 mMUse if the final application is in a basic buffer. Avoid for pH-sensitive assays.
DMSO N/AHigh (e.g., >100 mM)Use with caution. The compound may precipitate upon dilution into aqueous buffers. Always add DMSO stock to buffer, not the other way around.
Water NeutralLowSolubility is generally poor in pure water at neutral pH.
FAQ 3: How stable is the compound in solution? What are the recommended storage conditions?

Answer:

The compound is susceptible to degradation, particularly through oxidation of the imidazole ring.[4] Stability is influenced by pH, temperature, and exposure to light and air.

Underlying Rationale: The imidazole ring of histidine and its derivatives can be oxidized by reactive oxygen species (ROS), a process that can be catalyzed by light and trace metal ions.[4] The guanidino group is generally stable, but at very high pH and temperature, hydrolysis can occur.

Recommendations for Storage and Stability:

  • Solid Form: Store the solid compound at -20°C, desiccated, and protected from light.

  • Stock Solutions:

    • Prepare fresh solutions for each experiment if possible.

    • If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.

    • Avoid repeated freeze-thaw cycles.

    • Use buffers that have been prepared with high-purity water and degassed to minimize dissolved oxygen.

Protocol: Quick Stability Check

  • Prepare a solution of your compound in the intended experimental buffer.

  • Immediately analyze a sample via HPLC (t=0).

  • Leave the solution under your typical experimental conditions (e.g., 37°C incubator) for the duration of your longest assay.

  • Re-analyze the sample by HPLC and compare the chromatogram to the t=0 sample.

  • Interpretation: Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation.

Section 3: Troubleshooting Inconsistent Experimental Results

Variability in experimental outcomes is frustrating but often mechanistically explainable. For this compound, the likely culprits are interactions with your assay components or compound degradation.

FAQ 4: I am observing high variability in my cell-based or enzymatic assay. What are the potential causes?

Answer:

High variability often points to interactions between the compound and your assay system or to inconsistent compound activity due to degradation.

Underlying Rationale:

  • Metal Chelation: The histidine imidazole moiety is a known chelator of metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺).[2] If your enzyme or protein of interest is a metalloprotein, the compound could be interfering with its function by sequestering essential metal cofactors.

  • pH Shift: Adding a poorly buffered, acidic, or basic stock solution of the compound can locally alter the pH of your assay, affecting enzyme kinetics or cell viability.

  • ROS Generation: Some guanidino compounds have been shown to generate reactive oxygen species (ROS), which can induce cellular stress or damage proteins, leading to inconsistent results.[5]

  • Histamine Precursor: Histidine derivatives can be metabolized to histamine, which has potent biological effects and could activate histamine receptors in cell-based assays, causing off-target signaling.[2]

Troubleshooting Checklist:

  • [ ] Control for Metal Chelation: Add a chelator like EDTA to a control well. If the compound's effect is diminished, chelation is a likely mechanism. Conversely, if your protein requires a metal, consider adding a slight excess of that metal to the buffer.

  • [ ] Verify Final Assay pH: After adding your compound and all other reagents, measure the pH of a mock-assay solution to ensure it hasn't shifted significantly.

  • [ ] Include an Antioxidant: To test for ROS-mediated effects, co-incubate your compound with an antioxidant like N-acetylcysteine (NAC) and see if the variability or effect is reduced.

  • [ ] Use Histamine Receptor Antagonists: In cell-based assays, pre-treat cells with antagonists for H1 and H2 receptors to block potential off-target effects from histamine formation.

Section 4: Understanding Unexpected Biological Effects

Sometimes, an experiment yields not just inconsistent but entirely unexpected results, such as off-target toxicity.

FAQ 5: My compound is showing unexpected cytotoxicity or neurological effects in my model. What could be the mechanism?

Answer:

The guanidino moiety is present in several known toxins and biologically active molecules. Its presence in your compound could confer unexpected pharmacological or toxicological properties.

Underlying Rationale: Guanidino compounds are known to have significant biological roles and, in some cases, high toxicity.[6] For instance, methylguanidine is a uremic toxin, and other related compounds can act as convulsants by interfering with neurotransmitter systems, such as acting as GABA receptor antagonists.[6] The accumulation of certain guanidino compounds is associated with neurological symptoms.[7]

Investigating Unexpected Toxicity:

  • Literature Review: Search for toxicological data on compounds with a similar guanidino-imidazole structure.

  • Mechanism-Specific Assays:

    • Neurotoxicity: If using neuronal cells or in vivo models, assess markers of excitotoxicity or perform electrophysiological recordings to check for effects on ion channels or GABAergic transmission.

    • Radical Generation: Use probes like DCFDA to measure intracellular ROS production in cells treated with your compound.[5]

  • Structural Analogs: Test a close structural analog that lacks the guanidino group (e.g., L-histidine) or has a modified guanidino group. If the toxicity is absent in the analog, it strongly implicates the guanidino moiety.

References

  • BenchChem. Biochemical Applications of Protected Histidine Derivatives: An In-depth Technical Guide. Benchchem.
  • T.S. Baker, et al. (2020). Covalent drugs targeting histidine – an unexploited opportunity?. PMC - NIH.
  • PubChem. (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PMC - NIH.
  • The Animated Biologist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
  • Fouad, J., & Riders, S. (2020). Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species. ResearchGate.
  • PubChem. Guanidino propionate. National Center for Biotechnology Information.
  • Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. PubMed.
  • Tomita, M., Irie, M., & Ukita, T. (1968). Sensitized photooxidation of histidine and its derivatives. Products and mechanism of the reaction. ACS Publications.
  • PharmaCompass. (2S)-2-amino-3-(imidazol-4-yl)propanoic acid. PharmaCompass.com.
  • PubChem. (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid. National Center for Biotechnology Information.
  • Bertini, S., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. PubMed.
  • ChemicalBook. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. ChemicalBook.
  • Nan, A., et al. (2011). Synthesis and antimalarial activity of 2-guanidino-4-oxoimidazoline derivatives. PubMed.
  • Eiechip. (2024). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Eiechip.com.
  • Whiteman, M., & Jenner, A. (1996). Guanidino compounds generate reactive oxygen species. PubMed.
  • Marescau, B., et al. (1990). Guanidino compounds in hyperargininemia. PubMed.
  • Lakner, F.J., et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • Google Patents. US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine. Google Patents.
  • PrepChem. Synthesis of 2-guanidino-4-thiazole carboxylic acid. PrepChem.com.

Sources

Stability testing of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid in different buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of this compound. It offers a combination of foundational knowledge, troubleshooting guides for common experimental issues, and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this molecule.

Q1: What are the primary molecular features of this compound that influence its stability?

A1: The stability of this molecule is primarily dictated by its three key functional groups:

  • Guanidino Group: This is a highly basic group (pKaH ≈ 13.6) that exists almost exclusively in its protonated, resonance-stabilized guanidinium form in aqueous solutions at neutral pH.[1] This form is very stable. However, under highly alkaline conditions, the free base can be susceptible to hydrolysis, yielding urea and the corresponding amine.[2][3]

  • Imidazole Ring: This heterocyclic amine from the histidine side chain is susceptible to oxidation and photodegradation.[4][5] The imidazole ring can be attacked by reactive oxygen species (ROS) or degrade upon exposure to high-intensity or UV light.[4][6]

  • Carboxylic Acid Group: This group behaves as a typical carboxylic acid and is generally stable.

Q2: Why is stability testing in different buffers necessary?

A2: Buffer systems are not inert; they can directly influence the degradation rate and pathways of a drug substance. Different buffer ions at the same pH can yield different stability profiles. For instance, phosphate buffers, while common, have been known to interact with eluted ions from container systems (like aluminum from glass vials) to form particles.[7][8] Some buffer ions, like imidazole itself, can even catalyze hydrolysis reactions.[9] Therefore, testing in a variety of buffers (e.g., phosphate, citrate, acetate) across a relevant pH range is crucial to identify an optimal formulation environment and to uncover potential buffer-specific degradation pathways.

Q3: What is a "stability-indicating method" and why is it critical for this analysis?

A3: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately quantify the decrease in the active drug substance while simultaneously detecting and separating all significant degradation products.[10][11][12] Its development is a primary goal of forced degradation studies.[13] For this compound, this method must be able to resolve the parent compound from potential oxides of the imidazole ring, hydrolytic products of the guanidino group, and any other process impurities or degradants. Without such a method, it is impossible to accurately assess the stability of the compound, as a loss of the parent peak could be masked by a co-eluting degradation product.[14][15]

Q4: What are the typical stress conditions I should apply in a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are essential to identify likely degradation products and establish degradation pathways.[13] According to ICH Q1A(R2) guidelines, the study should aim for 5-20% degradation of the active ingredient.[16][17] Key stress conditions to apply include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures. This will probe the stability of the guanidino group.

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess the susceptibility of the imidazole ring to oxidation.[10]

  • Thermal Degradation: Exposing the solid and solution samples to high heat (e.g., 70-80°C).

  • Photostability: Exposing samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[10][13]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues encountered during your stability experiments.

Issue 1: Unexpected peaks are appearing in my HPLC chromatogram during the stability study. How do I identify their source?

  • Potential Cause A: Degradation Products. The new peaks are the result of the compound breaking down under the study conditions (pH, temperature, light, or oxidation).

  • Potential Cause B: Buffer or Mobile Phase Artifacts. Some buffer components or mobile phase additives can generate peaks, especially under gradient elution or at certain UV wavelengths.

  • Potential Cause C: Analyte-Buffer Adducts. In some cases, the analyte may react with buffer components to form new chemical entities.

  • Troubleshooting Protocol:

    • Analyze a Blank: Inject a "blank" sample containing only the buffer and mobile phase, run under the same conditions. This will identify any peaks originating from your system, not the analyte.

    • Compare Stress Conditions: Analyze the chromatograms from all your forced degradation samples (acid, base, peroxide, heat, light). A peak that appears only under oxidative conditions is likely an oxidation product of the imidazole ring. A peak appearing under harsh basic conditions may be related to guanidino group hydrolysis.

    • Utilize Mass Spectrometry (LC-MS): The most definitive way to identify unknown peaks is to analyze the sample using LC-MS. Determine the mass-to-charge ratio (m/z) of the new peaks.

      • An increase of +16 Da often suggests the addition of an oxygen atom (oxidation).

      • A mass corresponding to the hydrolyzed guanidino group (replacement of =N-NH₂ with =O) would confirm hydrolysis.

      • Masses corresponding to the analyte plus a component of the buffer would indicate an adduct.

    • Check Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main analyte peak. A "spectrally impure" peak indicates a co-eluting species.

Issue 2: My mass balance is poor. The loss of the parent compound does not correlate with the appearance of new degradation peaks.

  • Potential Cause A: Non-Chromophoric Degradants. The degradation products may lack a UV-absorbing chromophore at the wavelength you are monitoring. The imidazole ring is the primary chromophore; if it is destroyed, the resulting fragment may be invisible to a UV detector.

  • Potential Cause B: Precipitation. The analyte or its degradants may have precipitated out of the solution, especially if the pH of the solution has shifted or if a degradant is poorly soluble.

  • Potential Cause C: Adsorption to Container. Highly polar or charged molecules can sometimes adsorb to the surface of glass or plastic vials, leading to an apparent loss of material.

  • Troubleshooting Protocol:

    • Use a Universal Detector: Re-analyze the samples using a more universal detector in series with your UV detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can detect non-chromophoric compounds.[14]

    • Visual Inspection and pH Check: Visually inspect your sample vials for any precipitate. Measure the final pH of the buffer solution to see if it has changed significantly, which could impact solubility.

    • Solvent Wash and Container Test: After removing the sample, rinse the vial with a strong, compatible solvent. Analyze this rinse solution to see if you can recover the missing analyte. Consider testing different types of vials (e.g., polypropylene vs. borosilicate glass) to assess adsorption.

Issue 3: My results are inconsistent between buffer systems, even at the same pH.

  • Potential Cause A: Specific Buffer Ion Catalysis. The chemical nature of the buffer ions can directly participate in or catalyze degradation reactions.

  • Potential Cause B: Metal Ion Contamination. Buffers, especially phosphate buffers, can be contaminated with trace metal ions that can catalyze oxidation of the imidazole ring.

  • Potential Cause C: Buffer-Excipient Interaction. If working with a formulation, the buffer ions may be interacting with excipients, which in turn affects the stability of the active substance.

  • Troubleshooting Protocol:

    • Systematic Comparison: This result is, in fact, a key finding of your study. Document the stability differences carefully. This information is critical for selecting the most appropriate buffer for a final formulation.

    • Use High-Purity Buffers: Ensure you are using high-purity, analytical-grade or "for molecular biology" grade buffer salts to minimize metal ion contamination.

    • Consider a Metal Chelator: In a separate experiment, try adding a small amount of a metal chelator like EDTA to your buffer system. If this improves stability, it strongly suggests that metal-catalyzed oxidation is a degradation pathway.

Part 3: Methodologies and Protocols

Protocol 1: General Workflow for a Buffer Stability Study

This protocol outlines the steps for conducting a preliminary stability assessment of this compound in various buffers.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage & Sampling cluster_analysis Phase 3: Analysis prep_stock Prepare Analyte Stock (e.g., 1 mg/mL in water) prep_samples Dilute Stock into Buffers (Final Conc. ~50 µg/mL) prep_stock->prep_samples prep_buffers Prepare Buffers (e.g., pH 4, 6, 8 of Phosphate, Citrate, Acetate) prep_buffers->prep_samples storage Store Samples at Accelerated Temp (e.g., 40°C) and Protected from Light prep_samples->storage sampling Pull Samples at Timepoints (t=0, 24h, 48h, 1 week) storage->sampling analysis Analyze Samples via Stability-Indicating HPLC sampling->analysis data_proc Process Data: Calculate % Remaining vs. t=0 and % Area of Degradants analysis->data_proc report Summarize & Compare Stability in Each Buffer data_proc->report

Caption: Workflow for a buffer stability study.

Step-by-Step Procedure:

  • Analyte Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1.0 mg/mL) in high-purity water.

  • Buffer Preparation: Prepare a range of buffers at your desired concentrations (e.g., 50 mM).

    • Acetate Buffer: pH 4.0, 5.0

    • Phosphate Buffer: pH 6.0, 7.0, 7.4[18]

    • Borate or Tris Buffer: pH 8.0, 9.0

  • Sample Preparation: Dilute the stock solution into each buffer to a final working concentration (e.g., 50 µg/mL). Prepare enough volume for all time points.

  • Time Zero (t=0) Analysis: Immediately analyze each sample to establish the initial concentration and purity. This is your baseline.

  • Storage: Store the remaining sample vials in a temperature-controlled chamber at an accelerated condition (e.g., 40°C or 50°C), protected from light. Also, store a set of control samples at a low temperature (e.g., 4°C) where degradation is expected to be minimal.

  • Time Point Analysis: At predetermined intervals (e.g., 1 day, 3 days, 1 week, 2 weeks), remove a vial from each buffer set and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to its t=0 value. Also, calculate the area percentage of any new degradation peaks.

  • Reporting: Plot the % remaining of the parent compound versus time for each buffer condition. Summarize the results in a table for easy comparison.

Protocol 2: Developing a Stability-Indicating HPLC Method

Developing a robust stability-indicating method is crucial. The compound is polar, so a standard C18 column may not provide adequate retention.

G cluster_scout Scouting Phase cluster_opt Optimization Phase start Start: Define Method Goal (Separate API from Degradants) col_select Select Columns (e.g., C18, Polar-Embedded, AQ-type, HILIC) start->col_select mob_phase Screen Mobile Phases (Acidic: 0.1% FA/TFA) (pH Neutral: Ammonium Acetate) col_select->mob_phase gradient Run Fast Gradients on Forced Degradation Samples mob_phase->gradient opt_gradient Adjust Gradient Slope & Time to Improve Resolution gradient->opt_gradient Select best column/ mobile phase combination opt_temp Optimize Column Temperature (e.g., 25-40°C) opt_gradient->opt_temp opt_flow Fine-tune Flow Rate opt_temp->opt_flow validate Validate Method (Specificity, Linearity, Accuracy) opt_flow->validate

Caption: HPLC method development decision workflow.

Recommended Starting Conditions:

  • Columns: Screen multiple column chemistries. Because the analyte is polar, consider:

    • A standard C18 column (for baseline).

    • A polar-embedded group column (e.g., amide or carbamate phase).

    • An AQ-type C18 column designed for use in highly aqueous mobile phases.[14]

  • Mobile Phase A: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: PDA detector to monitor multiple wavelengths and assess peak purity. Set one channel to ~210-220 nm, where the imidazole and guanidino groups absorb.

  • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

  • Procedure:

    • Prepare a mixed sample by combining small aliquots of each of your forced degradation samples. This "degradation cocktail" contains the parent compound and the maximum number of different degradation products.

    • Inject this cocktail onto each column using the scouting gradient.

    • Evaluate the chromatograms. The goal is to find the column and mobile phase combination that provides the best separation between the parent peak and the largest number of degradation peaks.

    • Once the best system is selected, optimize the gradient slope, temperature, and flow rate to achieve a resolution (Rs) of >1.5 between all critical peak pairs.

Data Presentation: Example Stability Summary

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different experimental conditions.

Table 1: Example Stability Data for this compound at 40°C

Buffer SystempH% Parent Remaining (t=7 days)Total % Degradants (t=7 days)Observations
50 mM Acetate4.098.5%1.2%Minor degradation peak at RRT 0.85
50 mM Phosphate7.492.1%7.5%Major oxidative degradant at RRT 1.15
50 mM Borate9.085.4%13.8%Multiple small degradation peaks observed

(Note: Data is illustrative and not based on actual experimental results.)

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Resolve Mass Laboratories.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Schmidt, B. G., et al. (n.d.). Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. PubMed.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024, May 9). ACS ES&T Air.
  • Pharmaceutical Buffers. (2024, November 28). Pharmaffiliates.
  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. (2019, April 5). RSC Publishing.
  • Huang, Y., et al. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (2022, December 21). PMC.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (n.d.). ResearchGate.
  • Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. (2016, December 1). PubMed.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials. (2025, August 7). Springer.
  • Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
  • Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. (2017, June 1). SciSpace.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Development of more hydrolytically stable alkyl guanidines. (n.d.). ACS Fall 2025.
  • Guanidinium group is protonated in a strongly basic arginine solution. (n.d.). ResearchGate.
  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). ACS Publications.
  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. (n.d.). PubMed.
  • Biodegradability of imidazole structures. (n.d.). ResearchGate.
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (n.d.). Journal of Materials Chemistry A (RSC Publishing).
  • Unit 4 imidazole | PDF. (n.d.). Slideshare.
  • Guanidine. (2025, October 13). Sciencemadness Wiki.
  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
  • Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (2022, December 19). PDF.
  • Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? (2020, January 19). Reddit.
  • Technical Support Center: Characterization of Novel Amino Acid Derivatives. (n.d.). Benchchem.
  • The effect of buffer concentration, pH and buffer ions on the degradation and drug release from polyglycolide. (2003, March 1). Semantic Scholar.
  • How to Develop Stability Indicating HPLC Methods. (n.d.). The Royal Society of Chemistry.
  • Guanidine. (n.d.). Wikipedia.
  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). International Journal of Pharmacy & Pharmaceutical Research.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
  • PH phosphate buffer: Significance and symbolism. (2025, July 31). Metaphorhunt.
  • Stability of bicyclic guanidine superbases and their salts in water. (n.d.). RSC Publishing.
  • Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials. (n.d.). AAPS PharmSciTech.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • Applications of Amino Acid Analysis in Pharmaceutical Research. (n.d.). Creative Proteomics.

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Technical Support Center: Synthesis of Guanidino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Guanidino Compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The guanidinium group's unique basicity and hydrogen-bonding capabilities make it a critical pharmacophore in medicinal chemistry, but its synthesis can be fraught with difficulties.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during guanidinylation reactions, offering causative explanations and actionable solutions.

Low or No Product Yield

Question: My guanidinylation reaction is resulting in a low yield or no desired product. What are the likely causes and how can I fix it?

Answer: Low or non-existent yields in guanidinylation reactions are a common frustration stemming from several key factors. A systematic diagnosis is crucial for effective troubleshooting.

  • Insufficient Reactivity of the Amine: The nucleophilicity of the amine starting material is paramount. Sterically hindered amines or electron-deficient anilines may react sluggishly or not at all under standard conditions.[3][4]

    • Causality: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbon of the guanylating agent. Reduced electron density on the nitrogen or steric hindrance around the nitrogen center will slow down or prevent this attack.

    • Solution: For weakly nucleophilic amines, consider using a more potent guanylating agent such as N,N'-Di-Boc-N''-triflylguanidine, which is known to react even with challenging amines.[5] Alternatively, employing a stronger base like potassium tert-butoxide (KOtBu) can enhance the nucleophilicity of the amine.[4][6]

  • Poor Choice of Guanylating Agent: Not all guanylating agents are created equal. Their reactivity varies significantly, and an inappropriate choice for your specific substrate can lead to reaction failure.

    • Causality: Reagents like N,N′-bis(Boc)-S-methylisothiourea often require an activator or coupling agent to facilitate the reaction.[7] Newer reagents, such as N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, have been shown to be superior for certain applications due to the electron-withdrawing effects of the substituents, which increases the electrophilicity of the central carbon.[3][7]

    • Solution: If using a thiourea-based reagent, ensure the presence of a suitable coupling agent like HgCl₂ or a safer alternative like cyanuric chloride (TCT).[3][8] For a more direct approach, consider switching to a pre-activated reagent like 1H-pyrazole-1-carboxamidine derivatives.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the success of the synthesis.

    • Causality: Inadequate temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. The solvent must be able to dissolve the reactants while not interfering with the reaction.[6]

    • Solution: Monitor your reaction's progress using TLC or LC-MS to determine the optimal reaction time.[5][6] If the reaction is sluggish, a moderate increase in temperature may be beneficial. Ensure your chosen solvent, often THF, acetonitrile, or DMF, is appropriate for your specific reactants and reagents.[6][8]

Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a frequent pitfall, often arising from the high reactivity of the intermediates or the guanidine product itself.

  • Urea or Thiourea Derivatives: These are common byproducts resulting from incomplete reaction or decomposition of the guanylating agent.[6]

    • Causality: If the guanylating agent is not fully consumed or degrades under the reaction conditions, it can be isolated along with the product.

    • Solution: Consider adding the guanylating agent in portions to maintain an effective concentration throughout the reaction. Increasing the reaction time or temperature can also help drive the reaction to completion.[6]

  • Over-alkylation or Unwanted Substitution: The basic nature of the newly formed guanidine can lead to further reactions if electrophiles are present.

    • Causality: The product guanidine can be more nucleophilic than the starting amine, leading to undesired subsequent reactions, especially in the synthesis of N,N',N''-trisubstituted guanidines where a mixture of isomers can be difficult to separate.[9]

    • Solution: The use of appropriate protecting groups on the guanidine nitrogens is crucial. Boc and Cbz groups are commonly used to modulate the nucleophilicity and are removed in a final deprotection step.[7][10][11] Careful control of stoichiometry is also essential.

  • Carbodiimide Intermediate Accumulation: When using thiourea-based guanylating agents with an activator, the carbodiimide intermediate may be stable enough to be isolated or react with other species.[6]

    • Causality: The activation of N,N'-di-Boc-thiourea with an agent like TCT forms a reactive bis-Boc-carbodiimide intermediate.[8] If the subsequent nucleophilic attack by the amine is slow, this intermediate can accumulate.

    • Solution: Ensure the amine is present when the activator is added or added shortly after to "trap" the reactive carbodiimide intermediate as it is formed.

Issues with Protecting Groups

Question: I'm having trouble with the protecting groups for my guanidine synthesis. What are the common pitfalls?

Answer: Protecting group strategy is a cornerstone of successful guanidine synthesis. Problems often arise from incorrect selection or cleavage conditions.

  • Incomplete Deprotection: Residual protecting groups can be difficult to remove, leading to a mixture of products.

    • Causality: The stability of protecting groups like Boc or Cbz can vary depending on the overall structure of the molecule. Standard deprotection conditions may not be sufficient for complete removal.

    • Solution: For acid-labile groups like Boc, a stronger acid like TFA is often required. For Cbz groups, hydrogenolysis is the standard method.[7][11] It is crucial to monitor the deprotection step carefully by TLC or LC-MS to ensure complete removal.

  • Orthogonality Issues: In complex syntheses with multiple protecting groups, a lack of orthogonality can lead to the unintended removal of other protecting groups.

    • Causality: If the cleavage conditions for one protecting group also affect another, selectivity is lost. For example, the acidic conditions used to remove a Boc group could partially cleave other acid-sensitive groups.

    • Solution: Plan your protecting group strategy carefully. The trifluoroacetyl group is an example of a protecting group that is orthogonal to acid-cleavable groups like Boc and can be removed under mild basic conditions.[10][12]

  • Side Reactions During Deprotection: The deprotection step itself can sometimes lead to unwanted side reactions.

    • Causality: For example, the use of strong acids for deprotection can sometimes cause side reactions on other sensitive functional groups within the molecule.[13]

    • Solution: Use scavengers during deprotection. For instance, when using TFA to cleave Boc groups, scavengers like triisopropylsilane (TIS) or water are often added to trap the reactive tert-butyl cations and prevent side reactions.

Purification Challenges

Question: My guanidinium salt is proving very difficult to purify. What are the best strategies?

Answer: The high polarity and basicity of guanidines and their salts often make purification by standard column chromatography challenging.

  • Poor Solubility/Retention on Silica Gel: Guanidinium salts can be highly polar and may either not move from the baseline or streak badly on silica gel.

    • Causality: The positive charge and hydrogen bonding capacity of the guanidinium group lead to strong interactions with the polar silica stationary phase.

    • Solution:

      • Recrystallization: If the product is crystalline, recrystallization can be a highly effective purification method.[14]

      • Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like guanidinium salts.

      • Reverse-Phase Chromatography: For less polar guanidinium salts, reverse-phase HPLC can be an effective purification tool.

      • Solvent System Modification: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce peak tailing and improve separation.

  • Contamination with Reagents and Byproducts: Removing excess reagents or byproducts can be difficult.

    • Causality: The properties of the byproducts may be similar to the product, making separation difficult.

    • Solution: An aqueous workup can often remove water-soluble reagents and byproducts. For example, washing the organic layer with a dilute acid solution can help remove basic impurities, while a wash with a dilute base can remove acidic impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right guanylating agent for my primary amine?

For simple, unhindered primary amines, a common and cost-effective choice is N,N'-bis(Boc)-S-methylisothiourea in the presence of a coupling agent.[7] For more challenging or weakly nucleophilic amines, a more reactive agent like N,N'-Di-Boc-N''-triflylguanidine is recommended.[5]

Q2: Can I synthesize N,N'-disubstituted guanidines in a one-pot reaction?

Yes, one-pot syntheses of N,N'-disubstituted guanidines have been reported. For example, a sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been developed.[15]

Q3: What are the best practices for characterizing my synthesized guanidine compound?

A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.[16]

Q4: Are there any green chemistry approaches to guanidine synthesis?

Yes, efforts are being made to develop more environmentally friendly methods. For instance, the use of cyanuric chloride (TCT) as an activator for di-Boc-thiourea provides a less toxic alternative to heavy-metal reagents like HgCl₂.[8] Additionally, catalytic methods using lanthanide amides or scandium(III) triflate are being explored to reduce waste.[3]

Q5: My guanidine product appears to be unstable. What could be the cause?

Unprotected guanidines are strong bases and can be sensitive to air (CO₂) and acidic conditions. It is often preferable to store them as their corresponding salts (e.g., hydrochloride or trifluoroacetate). Some guanidine derivatives can also be susceptible to hydrolysis, especially at elevated temperatures.[14]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a common procedure for the efficient guanidinylation of primary amines.[5]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Reagent Addition: To this solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the N,N'-di-Boc-protected guanidine.

Protocol 2: Deprotection of a Boc-Protected Guanidine
  • Reaction Setup: Dissolve the Boc-protected guanidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude guanidinium trifluoroacetate salt can then be purified further if necessary, for example, by recrystallization or precipitation.

Visualizations

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Start: Primary/Secondary Amine reagent Select Guanylating Agent (e.g., Boc-protected) start->reagent reaction Guanidinylation Reaction (Solvent, Temp, Time) reagent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification deprotection Deprotection (if needed) purification->deprotection final_product Final Guanidino Compound deprotection->final_product

Caption: A general workflow for the synthesis of guanidino compounds.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue amine Poor Amine Nucleophilicity start->amine agent Ineffective Guanylating Agent start->agent conditions Suboptimal Conditions (Temp, Solvent) start->conditions sol_amine Use Stronger Base (KOtBu) or More Reactive Amine amine->sol_amine sol_agent Use More Potent Agent (e.g., N,N'-Di-Boc-N''-triflylguanidine) agent->sol_agent sol_conditions Optimize Temp & Solvent Monitor Reaction conditions->sol_conditions

Caption: Troubleshooting logic for low-yield guanidinylation reactions.

References

  • Feichtinger, K., Sings, H. L., & Baker, T. J. (1998). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (1998). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Compain, P. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. E-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Atherton, E., & Sheppard, R. C. (1990). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. J. Chem. Soc., Chem. Commun., (3), 165–167. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]

  • Atherton, E., & Sheppard, R. C. (1990). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Journal of the Chemical Society, Chemical Communications, (3), 165-167. [Link]

  • Lindhardt, A. T., Taaning, R. H., & Skrydstrup, T. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Method for crystallizing guanidinium salts.
  • MacDonald, R. J., Swift, G. H., Przybyla, A. E., & Chirgwin, J. M. (1987). Isolation of RNA using guanidinium salts. Methods in Enzymology, 152, 219–227. [Link]

  • Partridge, M. W., & Smith, A. (1953). THE SYNTHESIS OF NN′-DISUBSTITUTED GUANIDINES AND SOME OBSERVATIONS ON THE MECHANISM OF THE TIEMANN REACTION. Journal of Pharmacy and Pharmacology, 5(2), 103-110. [Link]

  • Moon, J., Lee, J., Lee, H., & Lee, T. (2025). Optimization of Guanidine Formation Reaction d. ResearchGate. [Link]

  • Molina, P., Alajarín, M., & Saez, J. (1985). An Efficient Method for the Preparation of N,N′,N″ - Trisubstituted Guanidines. Synthetic Communications, 15(13), 1131-1135. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the synthesis of guanidines from amines via nitroguanidines using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Balamurugan, K., Bhuvanesh, N. S. P., & Dharmaraj, N. (2018). N,N′,N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. New Journal of Chemistry, 42(12), 9789-9801. [Link]

  • Laranjo, M., Gonçalves, A. M., & Casimiro, T. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45366-45374. [Link]

  • González-Vera, J. A., & García-Giménez, J. L. (2020). Synthesis of Guanidines and Some of Their Biological Applications. IntechOpen. [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2000). Product Class 13: Guanidine Derivatives. Science of Synthesis, 22, 807-850. [Link]

  • Kiss, R., Mátravölgyi, B., & Soós, T. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-protected carbodiimides. Organic & Biomolecular Chemistry, 16(44), 8565-8570. [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Partridge, M. W., & Smith, A. (1953). The synthesis of NN'-disubstituted guanidines and some observations on the mechanism of the Tiemann reaction. Journal of Pharmacy and Pharmacology, 5(2), 103-110. [Link]

  • ResearchGate. (n.d.). 68 questions with answers in GUANIDINES. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify a protein using guanidium hydrochloride? Retrieved from [Link]

  • Yeşilot, S. (2013). synthesis of guanidines via reaction of amines with carbodiimides in the presence of ionic liquid. DergiPark. [Link]

  • Magle, D. N., & Yost, C. S. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 81(5), 665–674. [Link]

  • Tachikawa, M., Akanuma, S., & Hosoya, K. (2011). Transport characteristics of guanidino compounds at the blood-brain barrier and blood-cerebrospinal fluid barrier: relevance to neural disorders. Fluids and Barriers of the CNS, 8(1), 6. [Link]

  • Acton, T. B., et al. (2005). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Acta Crystallographica Section D, Biological Crystallography, 61(Pt 6), 691–697. [Link]

  • MacDonald, R. J., Swift, G. H., Przybyla, A. E., & Chirgwin, J. M. (1987). Isolation of RNA using guanidinium salts. Methods in Enzymology, 152, 219-227. [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8965. [Link]

  • Ostojic, S. M. (2016). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy? Nutrients, 8(9), 551. [Link]

  • Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. The Pavlovian journal of biological science, 22(3), 85–94. [Link]

  • ResearchGate. (n.d.). Guanidino Compounds in CSF. Retrieved from [Link]

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Technical Support Center: Refinement of Purification Protocols for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. This novel arginine analog, a derivative of L-histidine, presents unique purification challenges due to the introduction of a highly basic guanidinium group.[1] This guide is designed for researchers, scientists, and drug development professionals to address common hurdles and provide robust strategies for achieving high purity of this target compound.

The zwitterionic nature of the parent amino acid, L-histidine, combined with the strongly basic guanidinium group (pKa ≈ 13.6), necessitates a carefully considered purification strategy.[2][3][4] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower you in optimizing your purification workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Poor Peak Shape and Tailing in Reversed-Phase HPLC

Scenario: You are using a standard C18 column with a trifluoroacetic acid (TFA)-containing mobile phase, but your product peak is broad and exhibits significant tailing.

Cause: The highly basic guanidinium group can engage in strong secondary ionic interactions with residual acidic silanol groups on the surface of silica-based chromatography media.[5][6] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in poor peak shape.

Solution:

  • Employ a Low-Metal Content, End-Capped Column: Select a high-purity silica column with minimal residual silanol groups.

  • Increase the Concentration of the Ion-Pairing Agent: A higher concentration of TFA (e.g., 0.1% to 0.2%) can more effectively mask the silanol groups and promote a more uniform reversed-phase interaction.

  • Consider an Alternative Ion-Pairing Agent: Formic acid or heptafluorobutyric acid (HFBA) can sometimes provide better peak shapes for highly basic compounds.

  • Utilize Arginine as a Mobile Phase Additive: Arginine has been shown to improve the elution of proteins and other molecules in various chromatography modes by reducing non-specific interactions with the stationary phase.[7][8][9] A small amount of arginine in the mobile phase may improve peak symmetry.

Problem 2: Low Recovery of the Target Compound

Scenario: After purification by ion-exchange chromatography, the yield of your product is significantly lower than expected.

Cause: The strong basicity of the guanidinium group can lead to very tight binding to cation-exchange resins.[2] Elution may be incomplete under standard conditions.

Solution:

  • Increase Eluent Strength: Gradually increase the salt concentration (e.g., NaCl or KCl) in your elution buffer to disrupt the ionic interactions.

  • pH Gradient Elution: Employing a pH gradient can be highly effective. As the pH increases, the positive charge on the imidazole ring (pKa ≈ 6.0) is neutralized, which can aid in elution. However, be mindful that the guanidinium group will remain protonated.

  • Consider Arginine as an Eluent: Arginine and its derivatives have been successfully used to elute antibodies and other proteins from affinity and ion-exchange columns, often with improved recovery and reduced aggregation compared to traditional eluents like guanidine hydrochloride.[7][9]

Problem 3: Presence of Unreacted L-Histidine and Guanidinylating Agent Impurities

Scenario: Your final product is contaminated with starting materials, specifically L-histidine and byproducts from the guanidinylation reaction.

Cause: Incomplete reaction or inefficient removal of excess reagents and byproducts during the initial workup. Common guanidinylating agents can lead to specific impurities that may co-purify with the product.[1][10]

Solution:

  • Optimize the Guanidinylation Reaction: Ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., TLC or LC-MS). Adjust stoichiometry, reaction time, or temperature as needed.

  • Initial Aqueous Workup: A carefully designed aqueous workup can remove a significant portion of water-soluble impurities. Adjusting the pH can help to selectively precipitate either the product or impurities.

  • Orthogonal Purification Techniques: If one chromatographic method is insufficient, employ a second, different technique. For example, follow reversed-phase HPLC with ion-exchange chromatography or vice-versa.

  • Crystallization: As this compound is a zwitterionic compound, crystallization can be a powerful final purification step.[3][11][12] Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) and pH adjustments to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected isoelectric point (pI) of this compound, and how does it influence purification?

A1: The pI will be influenced by the pKa values of the carboxylic acid, the imidazole ring, and the newly introduced guanidinium group. The carboxylic acid pKa is typically around 2-3, the imidazole pKa is around 6.0, and the guanidinium pKa is approximately 13.6.[2][3] The high pKa of the guanidinium group will result in a significantly higher pI compared to L-histidine. This means the molecule will carry a net positive charge over a wide pH range, which is a critical consideration for ion-exchange chromatography.

Q2: Are there any stability concerns with this compound during purification?

A2: Guanidine groups are generally stable; however, they can be susceptible to hydrolysis under strongly alkaline conditions.[13] It is advisable to avoid prolonged exposure to high pH during purification and storage. The stability of guanidine compounds in biological samples has been studied and can be influenced by the matrix.[14]

Q3: Can I use normal-phase chromatography for purification?

A3: Due to the highly polar and ionic nature of the compound, normal-phase chromatography is generally not a suitable method. Reversed-phase, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC) would be more appropriate choices.

Q4: What are some potential impurities I should be aware of from the synthesis?

A4: Besides unreacted L-histidine, impurities can arise from the guanidinylating reagent. For example, if using S-methylisothiourea, you might have N-acylated byproducts.[1] If the synthesis involves protecting groups, incomplete deprotection can lead to a variety of related impurities. It is also important to consider the potential for racemization at the alpha-carbon, although this is generally less of a concern under standard guanidinylation conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol is designed for the preparative purification of this compound.

ParameterRecommendation
Column C18, 5-10 µm particle size, low-metal content
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-30% B over 30 minutes (adjust as needed)
Flow Rate Dependent on column dimensions
Detection 210-220 nm

Step-by-Step Methodology:

  • Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Inject the sample onto the column.

  • Run the gradient elution as specified.

  • Collect fractions corresponding to the main product peak.

  • Analyze the fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Protocol 2: Strong Cation-Exchange Chromatography

This protocol is effective for capturing and purifying the positively charged target compound.

ParameterRecommendation
Resin Strong Cation-Exchange (e.g., Sulfopropyl-based)
Binding Buffer 20 mM Sodium Phosphate, pH 3.0
Elution Buffer 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0
Flow Rate Dependent on column dimensions
Detection 210-220 nm

Step-by-Step Methodology:

  • Dissolve the crude product in the Binding Buffer.

  • Equilibrate the column with Binding Buffer for at least 5 column volumes.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove unbound impurities.

  • Elute the bound product using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes.

  • Collect fractions and analyze for purity.

  • Pool the pure fractions and desalt using a suitable method (e.g., reversed-phase chromatography or dialysis).

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product RP_HPLC Reversed-Phase HPLC Crude->RP_HPLC Primary Method SCX Strong Cation-Exchange Crude->SCX Alternative Primary Crystallization Crystallization RP_HPLC->Crystallization Polishing Step Pure_Product Pure Product RP_HPLC->Pure_Product SCX->RP_HPLC Desalting & Polishing Crystallization->Pure_Product

Caption: A typical purification workflow for this compound.

References

  • Title: Stability of bicyclic guanidine superbases and their salts in water Source: RSC Publishing URL: [Link]

  • Title: Effective elution of antibodies by arginine and arginine derivatives in affinity column chromatography Source: PubMed URL: [Link]

  • Title: Protein stabilization and destabilization by guanidinium salts Source: PubMed URL: [Link]

  • Title: Guanidine Source: Wikipedia URL: [Link]

  • Title: Guanidine Source: Sciencemadness Wiki URL: [Link]

  • Title: Stability of guanidine compounds in biological samples. Source: ResearchGate URL: [Link]

  • Title: Effects of Arginine on Multimodal Anion Exchange Chromatography Source: ResearchGate URL: [Link]

  • Title: Arginine separation and purification method Source: Google Patents URL
  • Title: Improved Column Chromatography Performance Using Arginine Source: American Laboratory URL: [Link]

  • Title: Crystal engineering of zwitterionic drug to neutral co-crystals Source: ResearchGate URL: [Link]

  • Title: Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Zwitterion Source: Wikipedia URL: [Link]

  • Title: (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride Source: PubChem URL: [Link]

  • Title: Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview Source: StudySmarter URL: [Link]

  • Title: Modification and Functionalization of the Guanidine Group by Tailor-made Precursors Source: PMC URL: [Link]

  • Title: Histidine Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid Source: -ORCA - Cardiff University URL: [Link]

  • Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products Source: PubMed Central URL: [Link]

  • Title: Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: PMC - PubMed Central URL: [Link]

  • Title: Histidine-impurities Source: Pharmaffiliates URL: [Link]

  • Title: (S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid Source: PubChem URL: [Link]

  • Title: Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase Source: Journal of the American Chemical Society URL: [Link]

  • Title: (2S)-2-amino-3-(imidazol-4-yl)propanoic acid Source: PharmaCompass.com URL: [Link]

  • Title: ARGININE, HISTIDINE AND TRYPTOPHAN IN PEPTIDE SYNTHESIS. THE GUANIDINO FUNCTIO Source: ElectronicsAndBooks URL: [Link]

  • Title: SYNTHESES OF SUBSTITUTED GUANIDINES Source: Canadian Science Publishing URL: [Link]

  • Title: Propionic acid Source: Wikipedia URL: [Link]

  • Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products Source: PubMed URL: [Link]

  • Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID Source: Organic Syntheses Procedure URL: [Link]

  • Title: Isolation and characterization of 3-[(carboxymethyl)thio]-3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed precursor, S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine Source: NIH URL: [Link]

  • Title: HPLC Analysis of Histidine and Related Impurities Source: HELIX Chromatography URL: [Link]

  • Title: Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)
  • Title: Synthesis and antimalarial activity of 2-guanidino-4-oxoimidazoline derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Properties of Prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic Acid Source: PubMed URL: [Link]

Sources

Addressing off-target effects of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

A Guide to Addressing Off-Target Effects for Researchers

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a structural analog of histidine with a guanidino group, this molecule presents a unique pharmacological profile with the potential for significant therapeutic application, but also a risk of off-target effects. The guanidino moiety is isosteric with a protonated primary amine and can mimic the side chain of arginine, suggesting a potential interaction with enzymes that recognize these amino acids, such as nitric oxide synthases (NOS).[1] This guide provides a structured approach to understanding, identifying, and mitigating these off-target effects to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential activities and off-target effects of this compound based on its structural characteristics.

Q1: What are the likely primary targets of this compound?

A1: Given its structure as an arginine and histidine mimetic, the primary targets are likely to be enzymes that utilize L-arginine as a substrate.[1] The most prominent of these are the nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2][3] The guanidino group is crucial for binding to the active site of these enzymes.[1] Additionally, the histidine-like imidazole ring could facilitate interactions with other enzymes or receptors that recognize histidine residues.[4][5]

Q2: What are the most probable off-target effects I should be aware of?

A2: The off-target effects can be broadly categorized based on the compound's structural motifs:

  • Guanidino Group-Related Effects:

    • Non-selective NOS Inhibition: While you may be targeting one NOS isoform, non-selective inhibition of the other two can lead to unintended physiological consequences. For instance, inhibition of eNOS can affect cardiovascular function.[6]

    • Interaction with other Arginine-Binding Proteins: The compound may interact with other enzymes involved in arginine metabolism, such as arginase, leading to depletion of arginine which can impact T-cell responses.[7][8]

    • Neurological Effects: Some guanidino compounds have been shown to interact with GABA and glycine receptors, potentially leading to neurotoxic effects.[9][10][11]

  • Imidazole Ring-Related Effects:

    • Histamine Receptor Modulation: The imidazole ring is a core component of histamine.[12] There is a possibility of interaction with histamine receptors, particularly H3-receptors.[13]

    • Metal Ion Chelation: The histidine imidazole side chain is known to chelate metal ions, which could interfere with the function of metalloproteins.[4][14]

Q3: My cells are showing unexpected toxicity. Could this be an off-target effect?

A3: Yes, unexpected toxicity is a common indicator of off-target effects. This could be due to several mechanisms:

  • Mitochondrial Dysfunction: Some guanidino-containing compounds are known to inhibit mitochondrial function, leading to a decrease in ATP levels and cell death.[15]

  • Reactive Oxygen Species (ROS) Generation: Certain guanidino compounds can generate hydroxyl radicals, leading to oxidative stress and cellular damage.[16]

  • Disruption of Ion Channels: As mentioned, guanidino compounds can block chloride channels associated with GABA and glycine receptors, which can be excitotoxic in neuronal cultures.[10][11]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues that may arise from off-target effects.

Observed Problem Potential Off-Target Cause Troubleshooting Steps
Inconsistent or non-reproducible results across experiments. Non-selective inhibition of multiple targets with varying expression levels in different cell batches or conditions.1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a target-specific functional assay to confirm that the compound is engaging your intended target at the concentrations used. 2. Profile against Related Targets: Test the compound's activity against other likely targets (e.g., other NOS isoforms, arginase). 3. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
Unexpected physiological effects in in vivo models (e.g., changes in blood pressure, altered immune response). Inhibition of eNOS (affecting blood pressure) or arginase (impacting T-cell function).[6][8]1. Monitor Vital Signs: In animal studies, routinely monitor cardiovascular parameters. 2. Perform Immunophenotyping: Analyze immune cell populations (e.g., myeloid-derived suppressor cells) if an altered immune response is suspected.[8] 3. Use Isoform-Selective Inhibitors as Controls: Compare the effects of your compound to known selective inhibitors of nNOS, eNOS, and iNOS.
Observed phenotype does not match known function of the intended target. The phenotype is driven by an off-target interaction. Small molecule drugs can bind to an average of 6-11 distinct targets.[17]1. Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to validate that the observed phenotype is dependent on the intended target. 2. Computational Off-Target Profiling: Utilize computational tools and databases to predict potential off-target interactions based on chemical similarity.[17][18][19] 3. Broad-Spectrum Screening: If resources permit, screen the compound against a panel of common off-target candidates (e.g., kinases, GPCRs).[20]
Compound shows efficacy only at high concentrations, where toxicity is also observed. The desired effect may be due to an off-target activity that occurs at higher concentrations, or the on-target effect is linked to a toxic pathway.1. Dose-Response Curve Analysis: Carefully analyze the dose-response curves for both efficacy and toxicity to determine if there is a therapeutic window. 2. Structural Analogs: Test structurally related analogs that may have a different off-target profile but retain on-target activity. 3. Investigate Mechanism of Toxicity: Use assays for apoptosis (caspase activation), mitochondrial membrane potential, and ROS production to understand the cause of toxicity.[21]

Part 3: Experimental Protocols for Off-Target De-risking

To ensure the specificity of your findings, it is crucial to perform experiments aimed at identifying and validating off-target effects.

Protocol 1: Orthogonal Target Validation using CRISPR/Cas9

This protocol validates that the observed cellular phenotype is a direct result of engaging the intended target.

Objective: To determine if the genetic ablation of the primary target phenocopies the effect of the compound.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three independent gRNAs targeting the gene of your primary target into a Cas9 expression vector.

  • Transfection and Selection: Transfect the target cells with the gRNA/Cas9 constructs. Select for transfected cells using an appropriate marker (e.g., puromycin).

  • Validation of Knockout: Confirm target protein knockout by Western blot or qPCR.

  • Phenotypic Assay: Perform the same phenotypic assay on the knockout cells that was used to assess the compound's effect.

  • Data Analysis: If the phenotype in the knockout cells is the same as the phenotype observed with the compound in wild-type cells, it provides strong evidence for on-target activity.

Protocol 2: Competitive Binding Assay with a Known Ligand

This protocol can help confirm direct binding to the intended target.

Objective: To demonstrate that this compound competes with a known ligand for the target's binding site.

Methodology:

  • Select a Labeled Ligand: Choose a fluorescently or radiolabeled ligand with known affinity for your target.

  • Assay Setup: Incubate the target protein (or cell lysate/membranes) with the labeled ligand in the presence of increasing concentrations of your compound.

  • Detection: Measure the signal from the labeled ligand.

  • Data Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of your compound indicates competitive binding to the same site. Calculate the Ki (inhibition constant) for your compound.

Part 4: Visualizing Workflows and Pathways

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_Discovery Phase 1: Discovery & Initial Observation cluster_Hypothesis Phase 2: Hypothesis Generation cluster_Validation Phase 3: Experimental Validation cluster_Mitigation Phase 4: Mitigation & Interpretation A Unexpected Phenotype or Toxicity Observed B Structural Analysis (Guanidino, Imidazole) A->B C Computational Profiling (e.g., SEA, 3Decision) A->C D Literature Review for Class Effects B->D C->D E Orthogonal Target Validation (CRISPR/siRNA) D->E F Broad Panel Screening (Kinases, GPCRs) D->F K Refine Experimental Conclusions E->K F->K G Competitive Binding Assays G->E H Cellular Thermal Shift Assay (CETSA) H->E I Dose-Response Analysis I->K J Use of Structural Analogs J->K

Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.

Potential Signaling Pathways Affected by Off-Target NOS Inhibition

NOS_Off_Target_Pathway cluster_nNOS Neuronal Signaling cluster_eNOS Cardiovascular System cluster_iNOS Immune Response Compound (S)-2-Guanidino-3-(1H-imidazol- 4-yl)propanoic acid nNOS nNOS (Neuronal) Compound->nNOS Inhibits eNOS eNOS (Endothelial) Compound->eNOS Inhibits iNOS iNOS (Inducible) Compound->iNOS Inhibits Neurotransmission Altered Neurotransmission nNOS->Neurotransmission affects Vasodilation Decreased Vasodilation eNOS->Vasodilation affects Inflammation Modulated Inflammatory Response iNOS->Inflammation affects BloodPressure Increased Blood Pressure Vasodilation->BloodPressure leads to

Caption: Potential off-target effects via inhibition of NOS isoforms.

References

  • Hermann, M., Flammer, A., & Lüscher, T. F. (2009). Nitric Oxide in the Control of Vascular Tone and Blood Pressure. In Endothelial Dysfunction in Vascular Disease. Wiley-Blackwell.
  • Dahlin, J. L., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]

  • Sharma, P., & Kumar, A. (2021). Summary of modifications at histidine and their application in medicinal chemistry. Future Medicinal Chemistry, 13(12), 1125-1148.
  • Dahlin, J. L., et al. (2025). Most small molecule drugs interact with unintended, often unknown, biological targets and these off-target interactions may lead to both preclinical and clinical toxic events. bioRxiv.
  • Vigneshwaran, S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 27(19), 6599. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: Histidine Derivatives in Organic Synthesis and Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • PubChem. (n.d.). L-Histidine. National Center for Biotechnology Information. [Link]

  • Medicosis Perfectionalis. (2024).
  • Mori, A. (1987). Biochemistry and neurotoxicology of guanidino compounds. History and recent advances. The Pavlovian journal of biological science, 22(3), 85–94.
  • Targeted Oncology. (2016). Anti-Arginine Therapy Misses OS Endpoint in Phase III Study. Targeted Oncology.
  • Kikelj, D. (2008). Arginine mimetic structures in biologically active antagonists and inhibitors. Mini reviews in medicinal chemistry, 8(13), 1409–1415.
  • Patsnap. (2024). What are NOS inhibitors and how do they work?.
  • Li, H., et al. (2014). Nitric oxide synthase inhibitors that interact with both heme propionate and tetrahydrobiopterin show high isoform selectivity. Journal of medicinal chemistry, 57(9), 3710–3719.
  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.
  • De Deyn, P. P., et al. (1991). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. Epilepsy research, 8(2), 134–141.
  • Aoyagi, K., et al. (1996). Guanidino compounds generate reactive oxygen species.
  • Bhola, P. D., et al. (2019). Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477. Cell death & disease, 10(3), 209. [Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191–220.
  • Wang, J. H., et al. (2023). The off-target effects of AID in carcinogenesis. Frontiers in immunology, 14, 1221528.
  • De Deyn, P. P., et al. (1990). Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture. Annals of neurology, 28(5), 627–633.
  • Ekelund, S., & Lewensohn, R. (2001). Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. Biochemical pharmacology, 61(9), 1147–1153.
  • Liew, S. C., et al. (2023). Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment. International Journal of Molecular Sciences, 24(13), 10983. [Link]

  • Rodriguez, P. C., et al. (2015). l-Arginine depletion blunts antitumor T-cell responses by inducing myeloid-derived suppressor cells. Cancer research, 75(2), 299–309.
  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & medicinal chemistry, 11(7), 1197–1205.
  • Ghandourah, E., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2215.

Sources

Technical Support Center: Enhancing the Bioavailability of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for bioavailability enhancement experiments.

Introduction

This compound, a structural analog of L-histidine, presents a unique set of challenges and opportunities in drug development. Its structure, featuring a polar guanidino group and an imidazole ring, suggests potential for potent biological activity. However, these same features inherently limit its oral bioavailability. The guanidino group is positively charged at physiological pH, and the overall hydrophilic nature of the molecule hinders passive diffusion across the intestinal epithelium.[1] This guide provides a structured approach to understanding and overcoming these bioavailability hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability is primarily due to two structural features:

  • The Guanidino Group: This group is highly polar and carries a positive charge in the gastrointestinal tract, which significantly restricts its ability to pass through the lipid bilayers of intestinal cells via passive diffusion.[1]

  • The Imidazole Ring: While contributing to potential therapeutic effects, the imidazole moiety also adds to the molecule's hydrophilicity, further limiting membrane permeability.[2]

Compounds with these characteristics are often classified as Biopharmaceutics Classification System (BCS) class III drugs, which are characterized by high solubility but low permeability.[3]

Q2: Can the bioavailability be improved by simply increasing the dose?

A2: While dose escalation might lead to a marginal increase in systemic exposure, it is generally not a viable or efficient strategy for overcoming poor permeability. High doses of poorly absorbed drugs can lead to increased gastrointestinal side effects and do not address the fundamental issue of inefficient transport across the intestinal barrier. A more effective approach is to enhance the molecule's ability to be absorbed.

Q3: Are there any known transporters that might facilitate the absorption of this compound?

A3: The structural similarity to L-histidine suggests that amino acid transporters could play a role in its absorption.[4] Specifically, transporters that recognize arginine, which also contains a guanidino group, might be involved.[1] Additionally, peptide transporters like PEPT1 are known to transport small peptides containing arginine and could potentially recognize this compound or its prodrugs.[5][6] Investigating the interaction with these transporters is a key area of research for enhancing bioavailability.

Part 2: Troubleshooting Experimental Challenges

This section addresses specific issues you might encounter during your in vitro and in vivo experiments.

Issue 1: Inconsistent Permeability in Caco-2 Cell Assays

Q: My Caco-2 cell permeability assays for this compound are showing high variability between experiments. What could be the cause?

A: Inconsistent results in Caco-2 assays for a compound like this often stem from a few key factors:

  • Transporter Saturation: If an active transport mechanism is involved, high concentrations of the compound can saturate the transporters, leading to non-linear and variable transport rates.

  • pH-Dependent Permeability: The charge state of both the guanidino and imidazole groups is pH-dependent. Small variations in the pH of your assay buffer can significantly alter the compound's ionization and, consequently, its interaction with the cell monolayer and any potential transporters.

  • Cell Monolayer Integrity: Ensure the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers are consistent and within the acceptable range for your laboratory's standards. Any compromise in monolayer integrity will lead to artificially high and variable permeability due to paracellular leakage.

Troubleshooting Protocol:

  • Concentration-Dependent Permeability Study:

    • Objective: To determine if active transport is involved and to identify a concentration range where transport is not saturated.

    • Method: Perform the Caco-2 permeability assay across a range of concentrations (e.g., 1 µM to 1 mM).

    • Expected Outcome: If an active transporter is involved, you will observe a plateau in the apparent permeability coefficient (Papp) at higher concentrations. Subsequent experiments should be conducted at a concentration below the saturation point.

  • pH Profile Analysis:

    • Objective: To assess the impact of pH on permeability.

    • Method: Conduct the permeability assay using buffers with slightly different pH values (e.g., 6.0, 6.5, 7.0, 7.4) on the apical side, mimicking the pH gradient in the small intestine.

    • Expected Outcome: A significant change in Papp with pH would indicate that the ionization state of the molecule is a critical factor in its transport.

  • Strict Quality Control of Caco-2 Monolayers:

    • Objective: To ensure consistent cell monolayer integrity.

    • Method: Measure TEER values before and after each experiment. Discard any monolayers that do not meet your established criteria.

    • Expected Outcome: Reduced variability in your permeability data.

Issue 2: Rapid In Vivo Clearance and Low Oral Bioavailability

Q: Despite trying different oral formulations, the in vivo pharmacokinetic studies in rodents consistently show low oral bioavailability (<5%) and rapid clearance. What are the likely causes and how can I address this?

A: This is a common challenge for guanidino-containing compounds. The primary culprits are poor absorption and potentially rapid metabolism or excretion.

  • Poor Absorption: As discussed, the high polarity and positive charge of the guanidino group are major barriers to intestinal absorption.[1]

  • Metabolic Instability: The imidazole ring can be susceptible to metabolic degradation. Additionally, while the guanidino group itself is generally stable, enzymatic modification in the liver or other tissues can occur.

  • Renal Excretion: The hydrophilic nature of the compound likely leads to rapid renal clearance of any absorbed drug.

Strategies for Improvement:

  • Prodrug Approach: This is a highly effective strategy for masking the polar guanidino group and improving lipophilicity.[5][6][7][8][9]

    • Amino Acid Ester Prodrugs: Attaching an amino acid via an ester linkage can create a prodrug that is a substrate for transporters like PEPT1, facilitating absorption.[5][6] Once absorbed, cellular esterases can cleave the ester bond to release the active parent drug.

    • Guanidine Cyclic Diimide (GCDI) Prodrugs: A novel strategy involves forming a reversible cyclic diimide with the guanidine group to temporarily mask its charge and increase lipophilicity.[7][8][9]

  • Formulation Strategies:

    • Ion-Pairing: Forming an ion pair with a lipophilic counter-ion can neutralize the charge of the guanidino group and enhance passive diffusion.[1]

    • Nanoparticle-Based Delivery Systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its transport across the intestinal epithelium.[10][11][12][13][14][15][16][17]

Experimental Workflow for Prodrug Development:

Prodrug_Development_Workflow cluster_synthesis Synthesis & In Vitro Screening cluster_permeability Permeability Assessment cluster_invivo In Vivo Evaluation Synthesis Synthesize Prodrug Candidates (e.g., Amino Acid Esters, GCDI) Stability Chemical Stability Assays (pH 2, 6.8, 7.4) Synthesis->Stability Enzymatic_Cleavage Enzymatic Cleavage Studies (Intestinal/Liver Homogenates) Stability->Enzymatic_Cleavage Caco2 Caco-2 Permeability Assay Enzymatic_Cleavage->Caco2 Select Promising Candidates PK_Study Rodent Pharmacokinetic Study (Oral Administration) Caco2->PK_Study Select Lead Prodrug Bioavailability Calculate Oral Bioavailability (%F) PK_Study->Bioavailability

Caption: Workflow for prodrug development and evaluation.

Issue 3: Difficulty in Quantifying the Compound in Biological Matrices

Q: I am struggling with developing a reliable LC-MS/MS method for quantifying this compound in plasma. The signal is weak and the recovery is low.

A: Quantifying highly polar, low molecular weight compounds in complex biological matrices like plasma can be challenging.

  • Poor Retention on Reverse-Phase Columns: The hydrophilic nature of your compound leads to poor retention on standard C18 columns, causing it to elute in the void volume with endogenous interferences.

  • Inefficient Extraction: Standard protein precipitation or liquid-liquid extraction methods may not be efficient for such a polar analyte, leading to low recovery.

Troubleshooting Protocol for Bioanalytical Method Development:

  • Chromatography Optimization:

    • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reverse-phase chromatography for retaining and separating highly polar compounds.

    • Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase can improve retention on reverse-phase columns.

  • Sample Preparation Enhancement:

    • Solid-Phase Extraction (SPE): Use a mixed-mode or ion-exchange SPE cartridge that can specifically retain your compound based on its charge, allowing for more effective cleanup and concentration.

    • Derivatization: Chemically modifying the compound to make it more hydrophobic can improve both extraction efficiency and chromatographic retention. However, this adds complexity to the sample preparation process.

Data Summary: Comparison of Bioanalytical Approaches

MethodPrincipleProsCons
Reverse-Phase LC-MS/MS Separation based on hydrophobicity.Widely available, robust.Poor retention for polar analytes, potential for matrix effects.
HILIC-MS/MS Partitioning between a polar stationary phase and a semi-aqueous mobile phase.Excellent retention for polar analytes.Can be less robust than reverse-phase, requires careful method development.
Ion-Pairing LC-MS/MS Addition of a counter-ion to the mobile phase to form a neutral complex with the analyte.Improved retention on reverse-phase columns.Can cause ion suppression in the MS source, may require dedicated columns.

Part 3: Advanced Strategies and Mechanistic Insights

Targeting Intestinal Transporters

A sophisticated approach to enhancing bioavailability is to design molecules that are actively transported across the intestinal epithelium.

Mechanism of Transporter-Mediated Uptake:

Transporter_Uptake cluster_lumen Intestinal Lumen cluster_membrane Apical Membrane of Enterocyte cluster_cell Enterocyte Cytoplasm cluster_blood Systemic Circulation Prodrug Prodrug (e.g., Valine Ester) PEPT1 PEPT1 Transporter Prodrug->PEPT1 Binding & Transport Prodrug_Inside Prodrug Esterases Esterases Prodrug_Inside->Esterases Cleavage Active_Drug Active Drug (Parent Compound) Active_Drug_Blood Active Drug Active_Drug->Active_Drug_Blood Basolateral Efflux

Sources

Modifying experimental protocols for improved reproducibility with (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving experimental reproducibility. By understanding the unique chemical characteristics of this molecule, we can proactively address common challenges and ensure the integrity of your results.

Introduction to this compound

This compound is a fascinating molecule that shares structural similarities with L-arginine, a key amino acid in numerous biological processes. Its guanidino and imidazole moieties confer a distinct chemical personality, making it a compound of interest in various research fields, including as a potential modulator of enzymatic pathways or as a building block in novel therapeutics. However, these same functional groups can present unique challenges in experimental design and execution. This guide will equip you with the knowledge to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that I should be aware of?

A1: The two primary functional groups to consider are the guanidino group and the imidazole ring. The guanidino group is strongly basic, with a pKa typically above 12, meaning it will be protonated and positively charged under most physiological conditions. The imidazole ring has a pKa of approximately 6-7, allowing it to act as both a proton donor and acceptor at physiological pH. This dual nature can be critical in enzyme active sites. The molecule also possesses a carboxylic acid group and a chiral center, which are important for its biological activity and interactions.

Q2: How should I store this compound to ensure its stability?

A2: Due to the potential for degradation, especially of the imidazole ring, it is recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Q3: In which solvents is the compound soluble?

A3: Given its polar and charged nature, this compound is most soluble in aqueous buffers. Solubility in organic solvents is generally low, though it may be partially soluble in polar aprotic solvents like DMSO or DMF. For biological assays, preparing a concentrated stock solution in an appropriate buffer is recommended.

Troubleshooting Guides

Section 1: Synthesis and Purification

Q: I am experiencing low yields and co-eluting impurities during the purification of my synthesized this compound. What can I do?

A: Low yields and purification difficulties often stem from the compound's high polarity and the reactivity of its functional groups. Here’s a systematic approach to troubleshooting:

  • Protecting Group Strategy: During synthesis, ensure that both the guanidino and imidazole groups are adequately protected to prevent side reactions. The choice of protecting groups is critical and should be orthogonal to allow for selective deprotection.

  • Purification Strategy:

    • Column Chromatography: Standard silica gel chromatography can be challenging due to the basicity of the guanidino and imidazole groups, which can lead to irreversible binding or streaking.[1] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine (0.1-1%) in your mobile phase.[1] A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol) is often necessary.[1]

    • Ion-Exchange Chromatography: This is often a more effective method for purifying highly polar and charged molecules. Utilize a cation-exchange resin and elute with a salt gradient (e.g., NaCl or NH4OAc).

    • Recrystallization: Finding a suitable solvent system can be difficult.[1] Experiment with binary solvent systems, such as ethanol/water or methanol/ether, where the compound is soluble in one solvent at elevated temperatures but not in the other at room temperature.[1] If the compound "oils out," try lowering the concentration, cooling the solution more slowly, or adding a seed crystal.[1]

Section 2: Solution Preparation and Stability

Q: I'm observing a drift in my experimental results over time when using a pre-made solution of this compound. What could be the cause?

A: Solution instability is a likely culprit. The imidazole ring can be susceptible to oxidation or other forms of degradation, especially in the presence of trace metals or exposure to light.

Modified Protocol for Solution Preparation:

  • Use High-Purity Water and Buffers: Start with deoxygenated, high-purity water (e.g., Milli-Q). Prepare buffers fresh and filter-sterilize them.

  • Consider Additives: For long-term experiments, consider the inclusion of a small amount of a radical scavenger or a chelating agent like EDTA to sequester metal ions that can catalyze degradation.

  • pH Control: The stability of the compound can be pH-dependent. Determine the optimal pH for stability through a pilot study if necessary. Ensure your buffer has sufficient capacity to maintain the pH throughout the experiment.

  • Prepare Fresh: The most reliable approach is to prepare the solution immediately before use. If using a frozen stock, thaw it quickly and keep it on ice.

Section 3: Biological Assays

Q: My IC50 values for this compound in a cell-based assay are inconsistent between experiments. What factors should I investigate?

A: Inconsistent results in biological assays can arise from multiple sources. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Inconsistent Biological Assay Results

G cluster_prep Preparation Phase cluster_assay Assay Phase Compound Compound Handling Sol_Stab Sol_Stab Compound->Sol_Stab Solution Stability? (Fresh vs. Old) Conc_Ver Conc_Ver Compound->Conc_Ver Concentration Verification? (e.g., UV-Vis, HPLC) Cells Cell Culture Passage Passage Cells->Passage Consistent Passage Number? Density Density Cells->Density Consistent Seeding Density? Myco Myco Cells->Myco Mycoplasma Contamination? Assay Assay Protocol Incubation Incubation Assay->Incubation Precise Incubation Times? Reagents Reagents Assay->Reagents Reagent Quality/Lot? Data Data Analysis Curve_Fit Curve_Fit Data->Curve_Fit Appropriate Curve Fitting Model? Outliers Outliers Data->Outliers Outlier Handling? Inconsistent_Results Inconsistent IC50 Values Inconsistent_Results->Compound Check... Inconsistent_Results->Cells Check... Inconsistent_Results->Assay Check... Inconsistent_Results->Data Check...

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Considerations:

  • Cell-Related Issues:

    • Use cells within a consistent and low passage number range.[2]

    • Ensure a uniform cell seeding density across all wells.[2]

    • Regularly test for mycoplasma contamination, which can alter cellular responses.[2]

  • Compound-Related Issues:

    • Purity: Verify the purity of your compound batch using methods like NMR or mass spectrometry. Impurities can have off-target effects.

    • Concentration: Do not assume the concentration of your stock solution is accurate. Verify it if possible, for example, by UV-Vis spectroscopy if the compound has a chromophore.

    • Interactions with Media: The compound may interact with components in your cell culture media (e.g., serum proteins). Consider if a serum-free media is appropriate for your assay.

  • Assay Protocol:

    • Positive and Negative Controls: Always include appropriate controls to ensure the assay is performing as expected.[3]

    • Reagent Consistency: Use reagents from the same lot number within an experiment to minimize variability.

Q: I am studying the effect of this compound on a purified enzyme, and the kinetics appear non-classical or irreproducible. Why might this be?

A: The guanidino group can be a source of complex interactions.

  • Enzyme Inhibition: Guanidino compounds have been shown to inhibit certain classes of enzymes.[4][5] The observed effect might be a genuine, complex inhibition mechanism (e.g., slow-binding, allosteric modulation).

  • Non-Specific Interactions: At higher concentrations, the positive charge of the guanidino group could lead to non-specific binding to the enzyme or other proteins in the assay, potentially causing aggregation or denaturation.

  • Buffer Effects: The ionic strength of your buffer can influence the interaction of the charged guanidino group with the enzyme. Ensure your buffer conditions are consistent across all experiments.

Proposed Experimental Workflow for Investigating Enzyme Interactions

G Start Start: Irreproducible Enzyme Kinetics Check_Purity Verify Compound Purity (>95%) Start->Check_Purity Control_Expts Run Control Experiments: - No enzyme - No substrate Check_Purity->Control_Expts Vary_Conc Vary Enzyme and Compound Concentrations Control_Expts->Vary_Conc Pre_Incubation Test Pre-incubation Times (Compound + Enzyme) Vary_Conc->Pre_Incubation Dialysis Perform Dialysis/ Rapid Dilution Pre_Incubation->Dialysis Reversible? Mechanism Determine Inhibition Mechanism (e.g., competitive, non-competitive) Dialysis->Mechanism

Caption: Workflow for elucidating enzyme interaction mechanisms.

Data Summary Tables

Table 1: Recommended Starting Points for Purification

MethodStationary PhaseRecommended Mobile Phase System
Normal Phase Chromatography Alumina or Triethylamine-treated SilicaDichloromethane/Methanol gradient
Ion-Exchange Chromatography Strong Cation Exchange (SCX) ResinpH gradient or Salt gradient (e.g., 0-1 M NaCl) in a suitable buffer
Recrystallization -Ethanol/Water, Methanol/Ether

Table 2: Key Experimental Parameters for Reproducibility

ParameterRecommendationRationale
Compound Storage Solid at -20°C, protected from light/moisturePrevents degradation of imidazole and other functional groups.
Solution Preparation Prepare fresh from solid for each experimentMinimizes degradation in solution.
Cell Culture Consistent passage number, regular mycoplasma testingReduces biological variability in cell-based assays.[2]
Controls Include positive, negative, and vehicle controlsValidates that the assay is working correctly and observed effects are due to the compound.[3]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting inconsistent results in N-phenyl-1H-imidazole-5-carboxamide experiments. BenchChem.
  • Reddit Community. (2017). Removing imidazole in a workup? r/chemistry.
  • ResearchGate Community. (n.d.). 270 questions with answers in IMIDAZOLES.
  • De Santo, C., et al. (2021).
  • The Animated Biologist. (2022). Troubleshooting and optimizing lab experiments. YouTube.
  • De Deyn, P. P., et al. (1990). Guanidino compounds that are increased in cerebrospinal fluid and brain of uremic patients inhibit GABA and glycine responses on mouse neurons in cell culture. PubMed.
  • De Deyn, P. P., et al. (1992). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. PubMed.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Target of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to developing a therapeutic is paved with rigorous validation. A critical and often challenging step in this process is confirming the molecule's biological target. This guide provides an in-depth, comparative look at modern experimental strategies for validating the target of a novel compound, using (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid as a case study. This molecule, with its structural resemblance to both histidine and guanidino-containing compounds like agmatine, presents a compelling scenario for target deconvolution.

Recent research has revealed that the human enzyme previously annotated as agmatinase (AGMAT) is largely inactive with agmatine but efficiently hydrolyzes other linear guanidino acids[1]. This finding suggests that AGMAT, or a related guanidino acid hydrolase, is a plausible, albeit unconfirmed, target for our compound of interest. This guide will navigate the experimental path from this initial hypothesis to robust validation, comparing and contrasting orthogonal methods to build a cohesive body of evidence.

Our approach is not a simple checklist but a logical cascade of experiments, each designed to answer a specific question:

  • Biochemical Confirmation: Does the compound directly modulate the activity of the purified target protein?

  • Biophysical Characterization: Does the compound physically bind to the target, and with what affinity and kinetics?

  • Cellular Target Engagement: Does the compound reach and bind to its target within the complex environment of a living cell?

  • Functional Genomics: Is the target protein essential for the compound's observed cellular effect?

By integrating data from these distinct lines of inquiry, we can construct a compelling case for the biological target of this compound, providing the confidence needed to advance a drug discovery program.

Biochemical Validation: Direct Enzyme Inhibition Assays

The foundational step in target validation is to demonstrate a direct effect of the compound on the enzymatic activity of the purified, recombinant target protein. For our hypothesized target, a guanidino acid hydrolase (such as the enzyme currently annotated as AGMAT), the assay would measure the conversion of a substrate to a product. A common method for arginase and agmatinase family enzymes is to quantify the production of urea.[2][3]

Experimental Protocol: Colorimetric Agmatinase/Guanidino Acid Hydrolase Assay

This protocol is adapted from standard ureohydrolase assays[2][3].

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂.

    • Enzyme Solution: Purified recombinant human AGMAT at a working concentration of 10 µg/mL in Assay Buffer.

    • Substrate Solution: 10 mM Guanidinobutyrate in Assay Buffer. Recent studies suggest this is a more appropriate substrate than agmatine for human AGMAT[1].

    • Inhibitor Stock: 10 mM this compound in water.

    • Urea Detection Reagents: Commercially available kits (e.g., containing urease and a colorimetric probe) are recommended for sensitivity and reproducibility.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the inhibitor at various concentrations (serial dilutions from 1 mM to 1 nM). For the control wells, add 10 µL of water.

    • Add 40 µL of the Enzyme Solution to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the Substrate Solution to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction according to the urea detection kit's protocol (e.g., by adding a strong acid).

    • Add the urea detection reagents and incubate as required.

    • Measure the absorbance at the specified wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparison of Biochemical Assay Alternatives
Assay TypePrincipleProsCons
Colorimetric Measures a colored product.Simple, high-throughput, inexpensive.Can be prone to interference from colored compounds.
Fluorometric Measures a fluorescent product.Higher sensitivity than colorimetric assays.Potential for autofluorescence from test compounds.
LC-MS/MS Directly measures substrate and product.Highly specific and sensitive, considered a gold standard.Lower throughput, requires specialized equipment.

Biophysical Validation: Quantifying Direct Binding

While enzyme inhibition assays demonstrate a functional consequence, they do not directly prove physical binding. Biophysical methods provide quantitative data on the thermodynamics and kinetics of the compound-target interaction.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, ΔS) in a single experiment.[4][5][6][7] It is a label-free method performed in solution, which closely mimics the native state.

  • Sample Preparation:

    • Dialyze the purified AGMAT protein extensively against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects.

    • Degas both protein and compound solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Cell: 20-50 µM AGMAT.

    • Syringe: 200-500 µM this compound.

    • Parameters: 25°C, 19 injections of 2 µL each, with a 150-second spacing.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Protein Purified AGMAT DegasP DegasP Protein->DegasP Dialyze & Degas Compound Test Compound DegasC DegasC Compound->DegasC Dissolve & Degas Buffer Dialysis Buffer ITC_Machine ITC Instrument Cell: AGMAT Syringe: Compound DegasP->ITC_Machine DegasC->ITC_Machine Titration Titrate Compound into Protein Solution ITC_Machine->Titration RawData Raw Heat Data Titration->RawData Integrated Integrated Peaks RawData->Integrated BindingCurve Binding Isotherm Integrated->BindingCurve Thermo Kᴅ, n, ΔH BindingCurve->Thermo caption Figure 1. Isothermal Titration Calorimetry (ITC) Workflow.

Caption: Figure 1. Isothermal Titration Calorimetry (ITC) Workflow.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[8][9][10][11] This allows for the determination of both binding affinity (Kᴅ) and kinetic parameters (kₐ and kᴅ).

  • Chip Preparation:

    • Immobilize purified AGMAT onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a low to medium density immobilization to avoid mass transport limitations.

    • The second flow cell should be activated and deactivated to serve as a reference surface.

  • SPR Experiment Setup:

    • Running Buffer: HBS-EP+ (or similar), pH 7.4, with 1-5% DMSO if required for compound solubility.[11]

    • Analyte: Prepare serial dilutions of this compound in running buffer, typically ranging from 0.1x to 10x the expected Kᴅ. Include a buffer-only injection for double referencing.

  • Binding Measurement:

    • Inject the compound solutions over both the AGMAT and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a low pH glycine buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to obtain the association rate constant (kₐ), dissociation rate constant (kᴅ), and the equilibrium dissociation constant (Kᴅ = kᴅ/kₐ).

Comparison of Biophysical Methods
MethodParameters ObtainedThroughputProtein ConsumptionKey Advantage
ITC Kᴅ, n, ΔH, ΔSLowHighProvides a complete thermodynamic profile.[4][7]
SPR Kᴅ, kₐ, kᴅMediumLow (immobilized)Provides real-time kinetic data.[8][10]

Cellular Validation: Target Engagement in an Intact System

Confirming that a compound binds its target in the complex milieu of a cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15][16] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: CETSA for Cellular Target Engagement
  • Cell Treatment:

    • Culture cells known to express AGMAT (e.g., HEK293 cells) to ~80% confluency.

    • Treat cells with either the test compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1-2 hours under normal culture conditions.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Fractionation:

    • Lyse the cells by three cycles of freeze-thawing in liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Detection and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of soluble AGMAT at each temperature using Western blotting with a specific anti-AGMAT antibody.

    • Quantify the band intensities and plot them against the temperature. The shift in the melting curve between the compound-treated and vehicle-treated samples demonstrates target engagement.

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle Cells->Treat Harvest Harvest & Aliquot Treat->Harvest Heat Heat to Temp Gradient (e.g., 40-70°C) Harvest->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge to Separate Soluble vs. Precipitated Lysis->Centrifuge Western Western Blot for Soluble AGMAT Centrifuge->Western Curve Plot Melt Curve Western->Curve caption Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

Caption: Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

An alternative format, the isothermal dose-response fingerprint (ITDRF), can be performed by heating all samples at a single, fixed temperature (determined from the melt curve) while varying the compound concentration.[12][16] This generates a dose-dependent stabilization curve, from which an EC₅₀ for target engagement can be derived.

Functional Genomics: Validating the Target's Role in Cellular Phenotype

The final pillar of target validation is to demonstrate that the target protein is necessary for the compound to exert its biological effect. Genetic methods like RNA interference (RNAi) and CRISPR-Cas9 gene editing are the gold standard for this.[17][18]

A. siRNA-mediated Knockdown

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein.[19][20][21][22] If the compound's effect is diminished in cells with less AGMAT protein, it strongly supports that AGMAT is the relevant target.

  • Transfection:

    • Seed cells in 24-well plates.

    • Transfect one set of cells with an siRNA specific to AGMAT and another set with a non-targeting (scrambled) control siRNA using a suitable transfection reagent.

    • Incubate for 48-72 hours to allow for knockdown of the AGMAT protein.

  • Validation of Knockdown:

    • Harvest a subset of cells from both groups to confirm AGMAT knockdown via Western blot or qRT-PCR.

  • Phenotypic Assay:

    • Treat the remaining AGMAT-knockdown and control cells with this compound at its EC₅₀ concentration (as determined from a relevant phenotypic assay, e.g., a cell viability assay).

    • Include vehicle-treated wells for both knockdown and control cells.

    • After the appropriate incubation time, measure the phenotypic outcome.

  • Data Analysis:

    • Compare the compound's effect in the AGMAT-knockdown cells to the control cells. A significant reduction in the compound's efficacy in the knockdown cells validates the target.

B. CRISPR-Cas9 Mediated Knockout

For definitive validation, CRISPR-Cas9 can be used to create a stable cell line in which the AGMAT gene is permanently knocked out.[17][23] The complete absence of the target protein should render the cells resistant to the compound's specific effects.

  • Generate Knockout Cell Line:

    • Design and clone a guide RNA (gRNA) targeting an early exon of the AGMAT gene into a Cas9 expression vector.

    • Transfect the host cell line and select for single-cell clones.

    • Screen the clones by sequencing and Western blot to identify a validated AGMAT knockout (KO) clone.[23]

  • Phenotypic Assay:

    • Culture both the AGMAT KO and the parental wild-type (WT) cell lines.

    • Treat both cell lines with a range of concentrations of the test compound.

    • Measure the phenotypic response (e.g., cell viability).

  • Data Analysis:

    • Generate dose-response curves for the compound in both the WT and KO cell lines. A significant rightward shift in the dose-response curve for the KO cells, indicating resistance to the compound, provides the highest level of confidence in target validation.[18]

Comparison of Genetic Methods
MethodPrincipleTimeframeEffectKey Advantage
siRNA Post-transcriptional gene silencing.Transient (days)Knockdown (reduced expression).Rapid and suitable for high-throughput validation.[20][24]
CRISPR Permanent gene disruption at the DNA level.PermanentKnockout (no expression).Provides definitive evidence; creates a stable reagent.[17][18]

Conclusion: A Triangulation of Evidence

Validating the biological target of a novel compound like this compound is not achieved through a single experiment. It requires the thoughtful integration of orthogonal approaches. The ideal validation dossier would demonstrate:

  • Direct enzymatic inhibition with a potent IC₅₀ value.

  • Direct physical binding with a Kᴅ from ITC or SPR that correlates well with the IC₅₀.

  • Target engagement in cells , shown by a thermal shift in CETSA at relevant concentrations.

  • A loss of compound efficacy when the target protein is knocked down or, most definitively, knocked out.

By systematically applying the comparative methodologies outlined in this guide, researchers can build a robust, multi-faceted case for target validation, mitigating the risk of downstream failure and paving the way for the successful development of novel therapeutics.

References

  • Di Trani, J. et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link][4][7]

  • Zhang, Y. & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link][8][10]

  • Bai, F. et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link][12]

  • Duff, M. R. et al. (2013). Determining enzyme kinetics via isothermal titration calorimetry. Methods in Molecular Biology. Available at: [Link][5]

  • Roy, M. J. et al. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link][9]

  • Velazquez-Campoy, A. & T-Figueroa, A. (2019). Isothermal Titration Calorimetry in Biocatalysis. TU Delft Research Portal. Available at: [Link][6]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link][11]

  • Di Trani, J. et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Available at: [Link][25]

  • Navratilova, I. et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link][26]

  • Assay Genie. (2024). Typical Workflow of CRISPR-Cas9 Genome Editing. Assay Genie. Available at: [Link][23]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link][13]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health. Available at: [Link][19]

  • CD Genomics. (n.d.). CRISPR Off-Target Validation. CD Genomics. Available at: [Link][27]

  • Ailan, C. et al. (2005). siRNAs in drug discovery: Target validation and beyond. ResearchGate. Available at: [Link][20]

  • Martinez Molina, D. & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link][14]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Bio-Rad. Available at: [Link][21]

  • Standiford, T. J. et al. (2011). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research. Available at: [Link][22]

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A Comparative Guide to (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid and its Analogs as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a histidine-derived guanidino compound, and its structurally related analogs. The focus of this comparison is on their efficacy and selectivity as inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme implicated in various neurological disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurobiology and medicinal chemistry.

Introduction: The Significance of Neuronal Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule in the central nervous system, produced by the enzyme neuronal nitric oxide synthase (nNOS)[1]. While NO plays a vital role in neurotransmission and synaptic plasticity, its overproduction is linked to excitotoxicity and neurodegenerative conditions[2]. Consequently, the development of potent and selective nNOS inhibitors is a promising therapeutic strategy for mitigating neuronal damage. This compound, an analog of the nNOS substrate L-arginine, represents a foundational scaffold for designing such inhibitors. This guide will delve into the structure-activity relationships of this compound and its analogs, providing a framework for the rational design of next-generation nNOS-targeted therapeutics.

The Parent Compound and Its Analogs: A Structural Overview

The parent compound, this compound, also known as N-carbamimidoyl-L-histidine, integrates the key structural features of L-arginine: a guanidino group and a carboxylic acid moiety. The imidazole ring of the histidine backbone introduces unique electronic and steric properties. The analogs discussed in this guide feature modifications at key positions to probe the structural requirements for potent and selective nNOS inhibition.

Comparative Performance Analysis: Inhibition of Neuronal Nitric Oxide Synthase

The inhibitory activity of this compound and its analogs is primarily assessed through in vitro and cell-based assays that measure the reduction in NO production. The most common method for quantifying NO is the Griess assay, which measures the concentration of nitrite (NO₂⁻), a stable and oxidized metabolite of NO[3][4].

In Vitro Enzyme Inhibition

In vitro assays utilizing purified nNOS enzyme are crucial for determining the direct inhibitory potential of a compound and for elucidating its mechanism of action. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing the potency of different inhibitors.

Table 1: Comparative in vitro Inhibition of Nitric Oxide Synthase Isoforms

CompoundnNOS IC₅₀ (µM)iNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity (iNOS/nNOS)Selectivity (eNOS/nNOS)Reference
Aminoguanidine2.12.1-1-[5]
1H-Pyrazole-1-carboxamidine (PCA)0.20.20.211[6]
4-Methyl-PCA52.4>3000.48>60[6]
MAC-3-1900.033 (Ki)--89119[7]
HH044---61337[7]
Cell-Based Inhibition Assays

Cell-based assays, often employing cell lines engineered to overexpress nNOS (e.g., HEK 293T/nNOS), provide a more physiologically relevant model by assessing a compound's ability to cross the cell membrane and inhibit intracellular enzyme activity[2].

The general workflow for a cell-based nNOS inhibition assay involves treating the cells with the test compounds, stimulating NO production (e.g., with a calcium ionophore like A23187), and then measuring nitrite accumulation in the culture medium using the Griess assay[2].

Structure-Activity Relationship (SAR) Insights

The analysis of various guanidino-containing compounds as NOS inhibitors reveals several key structural determinants for activity and selectivity:

  • The Guanidino Moiety : The basic guanidino group is crucial for mimicking the substrate L-arginine and binding to the active site of NOS[8]. Modifications to this group can significantly impact potency and selectivity.

  • The Imidazole Ring : The imidazole ring of histidine-derived analogs can participate in additional interactions within the active site, potentially enhancing binding affinity.

  • Substitutions on Aromatic Rings : As seen with pyrazole-1-carboxamidine (PCA) and its methylated analog, substitutions on the heterocyclic ring can influence both potency and isoform selectivity[6]. The introduction of a methyl group in 4-Methyl-PCA reduces potency against nNOS but significantly improves selectivity against eNOS[6].

  • Bulky Substituents : The addition of bulkier and more rigid substituents can lead to highly potent and selective inhibitors, as demonstrated by compounds like MAC-3-190 and HH044, which show excellent selectivity for nNOS over other isoforms[7].

Experimental Protocols

Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol describes the determination of a compound's IC₅₀ value against purified nNOS enzyme using the Griess assay to measure nitrite production.

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine

  • NADPH

  • Calmodulin

  • CaCl₂

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[3]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Master Mix: In the assay buffer, prepare a master mix containing L-arginine, NADPH, calmodulin, and CaCl₂ at their optimal concentrations.

  • Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.

  • Add Inhibitors: Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes)[9].

  • Stop Reaction and Detect Nitrite:

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light[3].

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light[3].

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader[9].

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each well.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol utilizes a cell line overexpressing nNOS to assess the intracellular inhibitory activity of test compounds.

Materials:

  • HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells)[2]

  • Wild-type HEK 293T cells (as a negative control)

  • Cell culture medium (phenol red-free for Griess assay)

  • Calcium ionophore (e.g., A23187)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed 293T/nNOS and wild-type HEK 293T cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours)[9].

  • Stimulation of nNOS Activity: Add a calcium ionophore (e.g., 5 µM A23187) to the cells to induce calcium influx and activate nNOS[2].

  • Incubation: Incubate the cells for a defined period (e.g., 8 hours) to allow for NO production and accumulation of nitrite in the medium[2].

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1 (steps 6-8).

  • Data Analysis: Calculate the IC₅₀ values of the inhibitors based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control.

Visualization of Key Processes

Neuronal Nitric Oxide Synthase Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to CaM Calmodulin NMDAR->CaM Ca²⁺ influx nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation NO Nitric Oxide (NO) L_Arginine L-Arginine L_Citrulline L-Citrulline L_Arginine->L_Citrulline  NO nNOS_active   sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Effects Downstream Cellular Effects PKG->Cellular_Effects

Caption: The canonical neuronal nitric oxide synthase (nNOS) signaling pathway.

Experimental Workflow for nNOS Inhibitor Screening

G cluster_invitro In Vitro Screening cluster_cell Cell-Based Assay cluster_invivo In Vivo Evaluation Purified_nNOS Purified nNOS Enzyme Assay IC50_determination IC₅₀ Determination Purified_nNOS->IC50_determination SAR_analysis Structure-Activity Relationship Analysis IC50_determination->SAR_analysis nNOS_cells nNOS-expressing Cell Line SAR_analysis->nNOS_cells Lead Compound Selection Cell_based_IC50 Cellular IC₅₀ Determination nNOS_cells->Cell_based_IC50 Membrane_permeability Assessment of Membrane Permeability Cell_based_IC50->Membrane_permeability Animal_model Animal Model of Neurological Disorder Membrane_permeability->Animal_model Candidate Selection Efficacy_testing Efficacy and Toxicity Testing Animal_model->Efficacy_testing PK_PD Pharmacokinetic/ Pharmacodynamic Studies Efficacy_testing->PK_PD

Caption: A typical workflow for the screening and development of nNOS inhibitors.

Conclusion and Future Directions

This compound serves as a valuable chemical scaffold for the development of neuronal nitric oxide synthase inhibitors. The existing body of research on related guanidino-containing compounds provides crucial insights into the structure-activity relationships governing nNOS inhibition. Key takeaways include the essential role of the guanidino group for substrate mimicry and the significant impact of substitutions on appended ring systems for achieving isoform selectivity.

However, a notable gap in the current literature is the lack of direct comparative studies of this compound and its close structural analogs. Future research should focus on the systematic synthesis and evaluation of a focused library of these compounds to precisely delineate the contributions of the imidazole ring and the propanoic acid backbone to inhibitory potency and selectivity. Such studies will be instrumental in the rational design of novel, highly selective nNOS inhibitors with therapeutic potential for a range of neurological disorders.

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A Comparative Analysis of Nitric Oxide Synthase Inhibitors: (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid Versus Established Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid (hereafter designated GHPA), a novel arginine mimetic, with three widely-researched Nitric Oxide Synthase (NOS) inhibitors: L-NAME, L-NIL, and 1400W. We will delve into the mechanistic nuances of NOS inhibition, compare the inhibitory profiles of these compounds, and provide detailed experimental protocols for their evaluation.

Nitric oxide (NO) is a critical gaseous signaling molecule involved in a vast array of physiological processes, from vasodilation and neurotransmission to immune responses.[1][2] It is synthesized from L-arginine by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[3] While eNOS and nNOS produce low, transient levels of NO for homeostatic functions, iNOS can generate large, sustained amounts of NO during inflammatory responses, which can contribute to cellular damage.[4] Consequently, the development of isoform-selective NOS inhibitors is a significant goal for therapeutic intervention in various diseases.

GHPA is a structural analog of L-arginine, featuring a guanidino group essential for binding to the NOS active site. Its backbone incorporates the imidazole side chain of histidine, a feature that may confer unique selectivity and potency. This guide positions GHPA against established inhibitors to provide a framework for its potential characterization.

Comparative Efficacy and Selectivity of NOS Inhibitors

The therapeutic utility of a NOS inhibitor is defined by its potency (IC50 or Ki values) and its selectivity for the target isoform. High selectivity is crucial to avoid off-target effects; for instance, non-selective inhibition of eNOS can lead to cardiovascular complications like hypertension.[4][5]

The inhibitors are compared based on their chemical structure and their reported inhibitory activities.

  • This compound (GHPA): As a novel compound, the inhibitory profile of GHPA is yet to be published. Structurally, it is an L-arginine mimetic, suggesting competitive inhibition at the substrate binding site. The presence of the imidazole ring, which is also found in histidine, may influence its binding affinity and selectivity across NOS isoforms.

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used, non-selective NOS inhibitor that acts as a prodrug, hydrolyzing to the more potent inhibitor L-NOARG.[3][6] It is a structural analog of L-arginine and functions as a competitive inhibitor.[7] Its lack of selectivity makes it a useful tool for general studies of NO function but limits its therapeutic potential.[5]

  • L-NIL (L-N6-(1-iminoethyl)lysine): An L-lysine derivative that demonstrates significant selectivity for the inducible NOS isoform (iNOS) over eNOS and nNOS.[8][9] This selectivity makes it a valuable tool for investigating the specific roles of iNOS in pathophysiology.[10]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly potent and selective iNOS inhibitor characterized by its slow, tight-binding mechanism.[11][12] It exhibits exceptional selectivity for iNOS over eNOS, with reported ratios exceeding 5000-fold, making it a gold-standard for preclinical studies targeting iNOS.[12]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the selected inhibitors against the three NOS isoforms. Lower values denote higher potency.

InhibitorTarget IsoformPotency (Ki / IC50 / Kd)Selectivity Profile
L-NAME nNOS (bovine)Ki: 15 nM[3][13]Non-selective
eNOS (human)Ki: 39 nM[3][13]
iNOS (murine)Ki: 4.4 µM[13]
L-NIL iNOS (mouse)IC50: 3.3 µM[8][14]~28-fold selective for iNOS vs nNOS
nNOS (rat)IC50: 92 µM[8][14]
eNOSIC50: 8-38 µM[10]
1400W iNOS (human)Kd: ≤ 7 nM[11][12]>5000-fold selective for iNOS vs eNOS
nNOS (human)Ki: 2 µM[12]
eNOS (human)Ki: 50 µM[12]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Mechanistic Framework: The Nitric Oxide Signaling Pathway

NO is generated when NOS enzymes catalyze the oxidation of L-arginine to L-citrulline.[15][16] In its canonical signaling pathway, NO diffuses from its site of production into adjacent cells, where it binds to the heme moiety of soluble guanylate cyclase (sGC).[2] This activation leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) to elicit downstream physiological responses, such as smooth muscle relaxation.[17]

Nitric_Oxide_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibitors Inhibitors L_Arg L-Arginine NOS NOS L_Arg->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH L_Cit L-Citrulline NOS->L_Cit sGC_inactive sGC (Inactive) NO->sGC_inactive Diffusion sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Muscle Relaxation PKG->Relaxation GHPA GHPA (Novel) GHPA->NOS LNAME L-NAME LNAME->NOS LNIL L-NIL LNIL->NOS W1400 1400W W1400->NOS caption Canonical Nitric Oxide Signaling Pathway and Point of Inhibition.

Canonical Nitric Oxide Signaling Pathway and Point of Inhibition.

Experimental Protocols

Evaluating the potency and selectivity of novel inhibitors like GHPA requires robust and validated assay systems. The foundational method for measuring NOS activity is the citrulline conversion assay.

Workflow for NOS Inhibitor Profiling

The discovery and characterization of NOS inhibitors follow a structured pipeline, from initial screening to in vivo validation.

Inhibitor_Workflow A Primary Screening (Recombinant NOS Isoforms) B IC50 Determination (Dose-Response Curves) A->B Identify Hits C Selectivity Profiling (Test against nNOS, eNOS, iNOS) B->C Quantify Potency D Mechanism of Action Studies (e.g., Enzyme Kinetics) C->D Determine Selectivity E Cell-Based Assays (e.g., NO production in macrophages) D->E Elucidate Mechanism F In Vivo Efficacy Models (e.g., LPS-induced inflammation) E->F Confirm Cellular Activity caption A typical pipeline for the discovery and validation of NOS inhibitors.

A typical pipeline for the discovery and validation of NOS inhibitors.
Detailed Protocol: NOS Activity (Citrulline Conversion) Assay

This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[15][18]

I. Materials and Reagents:

  • Recombinant human nNOS, eNOS, or iNOS

  • L-[³H]-Arginine

  • NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

  • Cofactors: NADPH (1 mM), CaCl₂ (2 mM), Calmodulin (10 µg/mL), Tetrahydrobiopterin (BH₄, 10 µM)

  • Test inhibitors (e.g., GHPA, L-NAME) dissolved in an appropriate solvent (e.g., water or DMSO)

  • Stop solution: e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA

  • Dowex AG 50W-X8 cation exchange resin (Na⁺ form)

  • Scintillation vials and scintillation fluid

II. Procedure:

  • Enzyme Preparation: Thaw purified NOS enzymes on ice. Prepare a working solution of the enzyme in the reaction buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, all cofactors, and L-[³H]-Arginine.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., GHPA) or a known inhibitor (e.g., L-NAME as a control) to the reaction tubes. Include a "no inhibitor" control.

  • Initiate Reaction: Add the NOS enzyme to the reaction mixture to start the reaction. The final volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Separation of L-Citrulline:

    • Prepare small columns with Dowex AG 50W-X8 resin.

    • Apply the entire reaction mixture to the column. The positively charged L-[³H]-Arginine will bind to the resin, while the neutral L-[³H]-Citrulline will flow through.

    • Wash the column with water and collect the eluate.

  • Quantification:

    • Add the eluate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is directly proportional to the amount of L-[³H]-Citrulline produced.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The landscape of NOS inhibition is pivotal for advancing therapeutics in inflammatory, cardiovascular, and neurological diseases. While established inhibitors like the non-selective L-NAME and the iNOS-selective L-NIL and 1400W have been instrumental in elucidating the roles of NO, the quest for inhibitors with improved potency, selectivity, and pharmacokinetic profiles continues. The novel compound, this compound (GHPA), represents a rational design approach, merging the essential guanidino moiety with a histidine-like side chain. Its characterization using the standardized protocols outlined in this guide will be essential to determine its potential place in the armamentarium of NOS-targeting research tools and therapeutics.

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A Researcher's Guide to Control Experiments for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutic agents, the rigorous validation of a compound's biological activity is paramount. This guide provides a comprehensive framework for designing and executing robust control experiments when investigating the biological effects of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid. As a structural analog of both L-arginine and L-histidine, this molecule presents a fascinating case for exploring its interactions with key enzymatic pathways. This document will navigate the rationale behind control selection, provide detailed experimental protocols, and offer a clear interpretation of potential outcomes, ensuring the scientific integrity of your findings.

Understanding the Compound: A Structural Hypothesis

This compound is a chiral molecule featuring a guanidino group, characteristic of arginine, and an imidazole ring, the defining feature of histidine. This unique combination suggests several potential biological targets. The guanidino moiety is a well-established substrate-binding feature for enzymes such as Nitric Oxide Synthases (NOS), Dimethylarginine Dimethylaminohydrolase (DDAH), and Agmatinase. The imidazole ring, a key component of the amino acid histidine, is involved in a multitude of enzymatic reactions and protein-protein interactions.

Therefore, a primary hypothesis is that this compound acts as a modulator of enzymes involved in L-arginine and L-histidine metabolism. This guide will focus on providing the necessary controls to test this hypothesis rigorously.

The Cornerstone of Valid Research: Selecting Appropriate Controls

The selection of appropriate positive and negative controls is the most critical aspect of experimental design. It allows researchers to confidently attribute the observed effects to the test compound and not to experimental artifacts.

Negative Controls: Establishing a Baseline of Inactivity

Negative controls are structurally similar to the test compound but are known to be inactive against the target of interest. This helps to rule out non-specific effects.

  • L-Histidine methyl ester: This compound is an irreversible inhibitor of histidine decarboxylase but is not expected to interact with enzymes that recognize the guanidino group, such as NOS or DDAH.[1][2][3] Its structural similarity to the imidazole portion of our test compound makes it an excellent control to ensure that observed effects are not solely due to the presence of the imidazole ring.

  • 3-Methylhistidine: As a non-proteinogenic amino acid and a human metabolite, 3-methylhistidine is a suitable negative control.[4] Its modified imidazole ring is less likely to participate in the same interactions as a standard histidine residue, helping to isolate the activity of the parent imidazole structure.

Positive Controls: Validating the Assay and Providing a Benchmark

Positive controls are well-characterized compounds known to produce a measurable effect on the target. They confirm that the assay is working correctly and provide a benchmark for comparing the potency of the test compound.

  • L-NG-Nitroarginine Methyl Ester (L-NAME): A well-established and potent inhibitor of all NOS isoforms.[5] This is an essential positive control for any experiment investigating the effect of this compound on nitric oxide production.

  • Aminoguanidine: This compound is a known inhibitor of inducible NOS (iNOS) and has been studied for its effects on diabetic vascular dysfunction.[6][7] It serves as a valuable positive control, particularly when investigating isoform-specific inhibition.

  • Agmatine: As the natural substrate for agmatinase, agmatine is the ideal positive control to ensure the enzymatic activity in an agmatinase assay.

Experimental Design: A Multi-pronged Approach to Target Validation

To comprehensively assess the biological activity of this compound, a series of enzymatic assays are recommended. The following protocols are designed to be robust and reproducible.

Workflow for Target Validation

The following diagram illustrates a logical workflow for investigating the potential targets of this compound.

G cluster_0 Initial Screening cluster_1 Enzymatic Assays cluster_2 Controls Test_Compound This compound NOS_Assay Nitric Oxide Synthase (NOS) Assay Test_Compound->NOS_Assay DDAH_Assay Dimethylarginine Dimethylaminohydrolase (DDAH) Assay Test_Compound->DDAH_Assay Agmatinase_Assay Agmatinase Assay Test_Compound->Agmatinase_Assay Positive_Controls Positive Controls (L-NAME, Aminoguanidine, Agmatine) Positive_Controls->NOS_Assay Validate Assay Positive_Controls->DDAH_Assay Validate Assay Positive_Controls->Agmatinase_Assay Validate Assay Negative_Controls Negative Controls (L-Histidine methyl ester, 3-Methylhistidine) Negative_Controls->NOS_Assay Establish Baseline Negative_Controls->DDAH_Assay Establish Baseline Negative_Controls->Agmatinase_Assay Establish Baseline G cluster_0 Test Compound cluster_1 Controls cluster_2 Experimental Outcome Test_Compound This compound Inhibition Enzyme Inhibition Test_Compound->Inhibition If Active No_Inhibition No Significant Inhibition Test_Compound->No_Inhibition If Inactive Positive_Control Positive Control (e.g., L-NAME) Positive_Control->Inhibition Expected Result Negative_Control Negative Control (e.g., L-Histidine methyl ester) Negative_Control->No_Inhibition Expected Result

Caption: Logical relationship of experimental outcomes.

A significant inhibition of any of the target enzymes by this compound, in the context of the expected activity from the positive controls and lack of activity from the negative controls, would provide strong evidence for its mechanism of action. The absence of inhibition would suggest that the compound's biological effects, if any, lie elsewhere.

Conclusion

This guide provides a foundational framework for the rigorous investigation of this compound. By employing carefully selected controls and robust experimental protocols, researchers can generate high-quality, reproducible data. This approach not only validates the specific activity of the compound but also upholds the principles of scientific integrity, paving the way for confident downstream drug development.

References

  • Ghebremariam, Y. T., et al. (2012). Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening. Journal of Biomolecular Screening, 17(5), 651-661. [Link]

  • Scholars @ UT Health San Antonio. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high-throughput chemical screening. [Link]

  • VIVO. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high-throughput chemical screening. [Link]

  • Lane, R. S., Manning, J. M., & Snell, E. E. (1976). Histidine decarboxylase of Lactobacillus 30a: inactivation and active-site labeling by L-histidine methyl ester. Biochemistry, 15(19), 4180–4185. [Link]

  • Sørensen, P. E., & Nielsen, J. H. (1996). L-histidine methyl ester dihydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 52(3), 696-698. [Link]

  • PubChem. 3-Methylhistidine. [Link]

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746–752. [Link]

  • Corbett, J. A., et al. (1993). Prevention of diabetic vascular dysfunction by guanidines. Inhibition of nitric oxide synthase versus advanced glycation end-product formation. Diabetes, 42(11), 1563–1568. [Link]

  • Neufeld, A. H., et al. (1997). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences of the United States of America, 94(25), 13944–13948. [Link]

Sources

A Guide to the Cross-Validation of Experimental Findings for Guanidino-Imidazole Based Compounds: A Case Study in Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and rigorous journey. The reproducibility and validity of initial findings are paramount to ensure that resources are invested in viable candidates. This guide provides a comprehensive framework for the cross-validation of experimental data, using the guanidino-imidazole scaffold as a case study. Due to the limited public data on the specific molecule (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, this guide will focus on a closely related and well-characterized proxy, [3-(1H-imidazol-4-yl)propyl]guanidine , a known ligand for the Histamine H3 receptor (H3R).

The principles and methodologies detailed herein are broadly applicable to the validation of any new chemical entity, providing a robust strategy to build confidence in preclinical data packages.

Introduction: The Imperative of Cross-Validation

The Histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release.[1] As such, H3R antagonists are promising therapeutic agents for a variety of neurological disorders, including narcolepsy, Alzheimer's disease, and schizophrenia.[2][3] The guanidino-imidazole scaffold represents a class of compounds that has shown promise in targeting this receptor.[4]

However, an initial promising result in a single assay is insufficient. Cross-validation, the process of confirming findings through multiple, independent methods, is critical. It serves to:

  • Confirm the biological activity: Ensure the observed effect is real and not an artifact of a specific assay system.

  • Establish a comprehensive pharmacological profile: Understand not just if a compound binds, but how it functionally affects the target.

  • Benchmark against standards: Compare the novel compound's performance against known drugs or tool compounds.

  • Assess drug-like properties: Ensure the compound has a viable path toward clinical development.

This guide will walk through a multi-tiered approach to cross-validate the findings for our proxy compound, which we will refer to as Proxy-Compound 1 .

Foundational Data: Synthesis and Primary Target Engagement

The first step is to ensure a reliable supply of the compound and to confirm its interaction with the intended target.

Synthesis of Proxy-Compound 1

The synthesis of guanidino-imidazole derivatives can be achieved through various established methods. A common approach involves the guanylation of a primary amine. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of [3-(1H-imidazol-4-yl)propyl]guanidine

  • Starting Material: Begin with 3-(1H-imidazol-4-yl)propan-1-amine.

  • Guanylation: Dissolve 3-(1H-imidazol-4-yl)propan-1-amine in an appropriate solvent such as dichloromethane (DCM).

  • Reagent Addition: Add 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea and a scavenger base like triethylamine to the solution. The reaction is typically mediated by a coupling agent such as mercury(II) chloride.[5][6]

  • Reaction: Stir the mixture at room temperature for 18-24 hours, monitoring progress by thin-layer chromatography (TLC).

  • Deprotection: Following the guanylation, the Boc protecting groups are removed using a strong acid, such as a 4M solution of HCl in dioxane.[5]

  • Purification: The final product is purified by chromatography to yield the guanidine derivative as a salt.

SynthesisWorkflow cluster_synthesis Synthesis of Proxy-Compound 1 A 3-(1H-imidazol-4-yl)propan-1-amine B Guanylation (Boc-protected reagent, HgCl2, Et3N) A->B C Boc-Protected Intermediate B->C D Acidic Deprotection (HCl in Dioxane) C->D E Purification (Chromatography) D->E F [3-(1H-imidazol-4-yl)propyl]guanidine (Proxy-Compound 1) E->F

Caption: Synthetic workflow for Proxy-Compound 1.

Primary Validation: Radioligand Binding Assay

A radioligand binding assay is the gold standard for determining a compound's affinity for its target receptor. This assay directly measures the displacement of a known radioactive ligand from the receptor by the test compound.

Experimental Protocol: H3R Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293T cells transiently expressing the human H3 receptor.[7]

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4.[8]

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand (e.g., 2 nM [³H]-Nα-methylhistamine, [³H]NAMH), and varying concentrations of Proxy-Compound 1.[8]

  • Equilibration: Incubate the mixture for 2 hours at 25°C to allow binding to reach equilibrium.[8]

  • Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration (e.g., 10 µM) of a known H3R antagonist like clobenpropit.[7]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) value for Proxy-Compound 1 using the Cheng-Prusoff equation.

BindingAssayWorkflow cluster_assay H3R Radioligand Binding Assay A Combine: H3R Membranes + [3H]NAMH + Proxy-Compound 1 B Incubate (2h, 25°C) A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for the H3R radioligand binding assay.

Cross-Validation: Building a Robust Data Package

With a confirmed synthesis and a primary affinity value, the process of cross-validation begins.

Cross-Validation by Comparison with Alternatives

A Ki value is only meaningful in context. Comparing Proxy-Compound 1 to established H3R antagonists with different chemical scaffolds is essential to benchmark its potency.

Table 1: Comparative H3 Receptor Binding Affinities

CompoundChemical ClassReported hH3R Ki (nM)
Proxy-Compound 1 Imidazole Guanidine[Hypothetical Value: 25 nM]
PitolisantNon-imidazole1 - 5 nM
CiproxifanImidazole1 - 10 nM
ClobenpropitImidazole0.5 - 2 nM
ThioperamideImidazole2 - 10 nM

This table demonstrates how Proxy-Compound 1 would be compared. The hypothetical value is representative of a moderately potent compound.

Cross-Validation with a Functional Assay

Binding does not equate to function. An orthogonal functional assay is required to confirm that Proxy-Compound 1 acts as an antagonist. Since the H3R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] An antagonist will block this effect.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use CHO-K1 cells stably transfected with the human H3R.[9]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of Proxy-Compound 1 for 15-30 minutes.

  • Agonist Stimulation: Stimulate the cells with a known H3R agonist (e.g., R-α-methylhistamine) in the presence of an adenylyl cyclase activator like forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the functional inhibitory constant (Kb) for Proxy-Compound 1.

Table 2: Comparative Functional Antagonist Potency

CompoundpA2 / pKb
Proxy-Compound 1 [Hypothetical Value: 7.5]
Pitolisant8.0 - 9.0
Ciproxifan8.5 - 9.5
Clobenpropit8.0 - 9.0

The pA2 or pKb value provides a measure of functional potency that can be compared with the binding affinity (Ki). A good correlation between these values strengthens the validation.[10]

Cross-Validation of Drug-Like Properties: Early ADME Screening

A potent compound is of little value if it cannot reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing is a critical component of cross-validating a compound's potential.[11][12] A key initial screen is for membrane permeability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Assay Setup: Use a 96-well filter plate where the filter is coated with a lipid solution to form an artificial membrane, separating a donor (bottom) and an acceptor (top) compartment.[13]

  • Donor Solution: Add a solution of Proxy-Compound 1 in a pH-adjusted buffer to the donor wells.

  • Acceptor Solution: Add fresh buffer to the acceptor wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) to allow the compound to permeate the membrane.

  • Quantification: Measure the concentration of Proxy-Compound 1 in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

Table 3: Comparative Early Permeability Profile

CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)Predicted Absorption
Proxy-Compound 1 [Hypothetical Value: 0.8]Low
Pitolisant> 5.0High
Caffeine (High Control)~15.0High
Atenolol (Low Control)< 1.0Low

This comparison provides an early flag for potential bioavailability issues. A low permeability value for Proxy-Compound 1 would indicate that structural modifications may be needed to improve its absorption characteristics.

Conclusion

The cross-validation of experimental findings is a non-negotiable cornerstone of rigorous drug discovery. As demonstrated with our proxy compound, [3-(1H-imidazol-4-yl)propyl]guanidine , a single data point on its own is insufficient. A robust validation strategy involves a multi-pronged approach:

  • Reproducible Synthesis: Ensuring a pure and well-characterized supply of the molecule.

  • Primary Target Affinity: Quantifying the direct interaction with the intended biological target.

  • Comparative Benchmarking: Placing the compound's potency in the context of known alternatives.

  • Orthogonal Functional Confirmation: Verifying that the compound elicits the desired functional response (e.g., antagonism).

  • Early Druggability Assessment: Probing for potential liabilities in ADME properties to ensure a viable path forward.

By systematically applying these principles of cross-validation, researchers can build a comprehensive and reliable data package, fostering confidence in their findings and making more informed decisions on the path from a promising hit to a potential therapeutic.

References

  • Schlicker, E., et al. (n.d.). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Elz, S., & Schunack, W. (1987). [Synthesis and H2-agonistic activity of alkylsubstituted 3-(imidazole-4-yl) propylguanidine]. Archiv der Pharmazie, 320(2), 182-185. Available at: [Link]

  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. Available at: [Link]

  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. Available at: [Link]

  • Planke, F., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Leurs, R., et al. (1996). Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? Biochemical Pharmacology, 52(9), 1427-1434. Available at: [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Available at: [Link]

  • Mahmood, D., et al. (2018). Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. CNS & Neurological Disorders - Drug Targets, 17(8), 574-585. Available at: [Link]

  • Bonger, K. M., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736-1744. Available at: [Link]

  • Bertinaria, M., et al. (2003). [3-(1H-imidazol-4-yl)propyl]guanidines containing furoxan moieties: a new class of H3-antagonists endowed with NO-donor properties. Bioorganic & Medicinal Chemistry, 11(7), 1197-1205. Available at: [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie, 51(10), 753-759. Available at: [Link]

  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Available at: [Link]

  • Patel, D. S., et al. (2012). Development of Time-Resolved Fluorescent Based [EU]-GTP Binding Assay for Selection of Human Histamine 3 Receptor antagonists/inverse Agonist: A Potential Target for Alzheimer's Treatment. Annals of Neurosciences, 19(2), 59-66. Available at: [Link]

  • Sapa, J., et al. (2020). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 25(22), 5439. Available at: [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Available at: [Link]

  • Szałek, A., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibition. Pharmaceuticals, 16(5), 675. Available at: [Link]

  • Głowacka, E., & Szymańska, E. (2019). Synthesis of the Guanidine Derivative: N-{10][14][15]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2019(2), M1067. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) Studies of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a synthetic amino acid derivative that incorporates the key structural features of L-histidine—specifically the imidazole ring and the chiral aminopropanoic acid backbone—with a terminal guanidino group. The guanidinium cation, the protonated form of the guanidino group, is a common feature in many biologically active natural products and pharmaceuticals, prized for its ability to form multiple hydrogen bonds and engage in electrostatic interactions.[1] Similarly, the imidazole ring is a versatile heterocyclic motif present in numerous approved drugs, capable of acting as a hydrogen bond donor/acceptor and a coordination site for metal ions.[2][3]

The confluence of these three moieties—guanidine, imidazole, and an amino acid scaffold—suggests a rich potential for biological activity. However, to date, the structure-activity relationship (SAR) of this specific molecule has not been extensively explored in publicly available literature. This guide, therefore, serves as a comprehensive framework for initiating and conducting a systematic SAR study. We will delineate a logical progression for structural modifications, propose relevant biological assays for comparative evaluation, and benchmark against established compounds in related therapeutic areas. This document is intended for researchers in medicinal chemistry and drug development, providing both the strategic rationale and detailed protocols necessary to unlock the therapeutic potential of this promising scaffold.

For the purpose of this guide, we will hypothesize that the core scaffold may exhibit inhibitory activity against targets where guanidine and imidazole groups are known to be important for recognition. Based on existing literature for related compounds, we will focus on two potential therapeutic areas for our comparative analysis: Sphingosine Kinase (SphK) inhibition and Histamine H3 Receptor (H3R) antagonism .[4][5][6]

Proposed SAR Exploration Workflow

A systematic exploration of the SAR for this compound requires a methodical approach to chemical modification, synthesis, and biological testing. The workflow is designed to dissect the contribution of each key structural component to the overall biological activity.

SAR_Workflow cluster_0 Phase 1: Scaffold Synthesis & Initial Screening cluster_1 Phase 2: Systematic Structural Modification cluster_2 Phase 3: Iterative SAR Analysis & Optimization A Synthesis of Parent Compound This compound B Primary Biological Screening (e.g., SphK1/2 & H3R Assays) A->B Establish Baseline Activity C Guanidino Group Modification B->C Dissect Scaffold D Imidazole Ring Modification B->D Dissect Scaffold E Propanoic Acid Backbone Modification B->E Dissect Scaffold F Synthesize Analog Libraries C->F D->F E->F G Comparative Biological Evaluation (Potency, Selectivity) F->G H Data Analysis & SAR Elucidation G->H H->F Iterative Design I Lead Optimization (ADME/Tox Profiling) H->I

Figure 1: Proposed workflow for the systematic SAR exploration of the target compound.

Part 1: Systematic Modification of the Core Scaffold

The SAR investigation is logically divided into three primary areas of modification: the guanidino group, the imidazole ring, and the propanoic acid backbone.

Modifications of the Guanidino Group

The highly basic guanidino group (pKa ≈ 13.5) is protonated at physiological pH and is a key anchor for electrostatic and hydrogen-bonding interactions. Modifications here will probe the importance of its basicity, steric bulk, and hydrogen bond donor capacity.

  • N-Substitution: Introducing alkyl or aryl substituents on the terminal nitrogens can modulate lipophilicity and introduce new steric interactions. Mono- and di-substitution should be explored.

  • Acylation: Acylation of the guanidino nitrogen atoms will neutralize the basicity and convert the hydrogen bond donors into acceptors, providing a key test of the importance of the positive charge.

  • Cyclization: Constraining the guanidino group within a cyclic system, such as a 2-aminoimidazoline, can reduce conformational flexibility and may enhance binding affinity.

Modifications of the Imidazole Ring

The imidazole ring can participate in hydrogen bonding, π-stacking, and metal coordination. Its modification can fine-tune electronic properties and spatial positioning.[2][7]

  • N-Substitution: Alkylation or arylation at the N-1 or N-3 positions (tautomer dependent) can probe for steric tolerance and introduce lipophilic character.

  • Ring Substitution: Substitution at the C-2 or C-5 positions of the imidazole ring with small groups (e.g., methyl, halogen) can alter the electronic landscape and probe for specific interactions within a binding pocket.

  • Bioisosteric Replacement: Replacing the imidazole ring with other 5-membered heterocycles like pyrazole, triazole, or oxazole can assess the specific requirements for the nitrogen arrangement and hydrogen bonding capabilities.

Modifications of the Propanoic Acid Backbone

The carboxylic acid is typically ionized at physiological pH and can act as a hydrogen bond acceptor or engage in ionic interactions. However, this group can also lead to poor membrane permeability and metabolic liabilities.[8][9]

  • Esterification and Amidation: Conversion to methyl or ethyl esters, or to primary, secondary, or tertiary amides, will neutralize the negative charge and increase lipophilicity. This helps to determine if the carboxylate charge is essential for activity.

  • Reduction: Reducing the carboxylic acid to the corresponding primary alcohol removes the acidic center and introduces a neutral hydrogen bond donor/acceptor.

  • Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with known bioisosteres can improve pharmacokinetic properties while retaining the necessary binding interactions.[10][11][12] Common replacements include:

    • Tetrazole: An acidic heterocycle that mimics the charge distribution of a carboxylate.

    • Acyl Sulfonamide: A strongly acidic group with different spatial and hydrogen bonding arrangements.

    • Hydroxamic Acid: A moderately acidic group also known for its metal-chelating properties.

Part 2: Comparative Biological Evaluation

To build a meaningful SAR, synthesized analogs must be evaluated in relevant biological assays and compared against both the parent compound and established alternative molecules.

Hypothetical Target 1: Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play crucial roles in cancer, inflammation, and fibrosis.[13][14] Guanidine-based compounds have been successfully developed as potent SphK inhibitors.[6]

SphK_Pathway Sph Sphingosine SphK Sphingosine Kinase (SphK1 / SphK2) Sph->SphK ATP Ceramide Ceramide Sph->Ceramide S1P Sphingosine-1-Phosphate (S1P) Receptors S1P Receptors (S1PR1-5) S1P->Receptors Extracellular Signaling SphK->S1P Proliferation Cell Proliferation, Survival, Migration Receptors->Proliferation Apoptosis Apoptosis Ceramide->Apoptosis Inhibitor (S)-2-Guanidino-3-(1H-imidazol-4-yl) propanoic acid Analog Inhibitor->SphK

Figure 2: Simplified Sphingosine Kinase signaling pathway, a potential target for the test compounds.

Comparative Data Table (Hypothetical)

Compound IDModificationSphK1 IC50 (µM)SphK2 IC50 (µM)Selectivity (SphK1/SphK2)
Parent None15.225.80.6
G-01 Guanidino: N-methyl8.520.10.4
I-01 Imidazole: N-methyl12.318.50.7
P-01 Acid -> Methyl Ester> 50> 50-
P-02 Acid -> Tetrazole5.145.30.1
Alternative 1 PF-543[15]0.002> 10< 0.0002
Alternative 2 SKI-II[15]78451.7

This data is purely illustrative to demonstrate a comparative analysis.

Hypothetical Target 2: Histamine H3 Receptor (H3R) Antagonism

The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3R antagonists are being investigated for cognitive and neurological disorders.[5][16] The imidazole ring is a classic component of histamine and many H3R ligands.[4][17][18]

Comparative Data Table (Hypothetical)

Compound IDModificationH3R Binding Ki (nM)Functional Antagonism EC50 (nM)
Parent None8501200
G-01 Guanidino: N-methyl9201500
I-01 Imidazole: N-methyl250350
I-02 Imidazole: C5-chloro150210
P-01 Acid -> Methyl Ester7595
Alternative 1 ABT-239[18]0.11 (rat)-
Alternative 2 Conessine[5]--

This data is purely illustrative to demonstrate a comparative analysis.

Part 3: Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Guanidino Analogs

This protocol describes a representative synthesis of an N-substituted derivative from the parent amino acid, L-histidine, using common guanylating agents.[19][20][21][22][23]

Synthesis_Scheme Histidine L-Histidine Protection Protection Step (Boc Anhydride) Histidine->Protection Boc_His Boc-L-Histidine Protection->Boc_His Guanylation Guanylation (e.g., Pyrazole-1-carboxamidine) Boc_His->Guanylation Boc_Parent Boc-Protected Parent Cmpd Guanylation->Boc_Parent Deprotection Deprotection (TFA or HCl) Boc_Parent->Deprotection Parent Parent Compound Deprotection->Parent

Figure 3: General synthetic scheme for the parent compound from L-histidine.

Step-by-Step Methodology:

  • Protection of L-Histidine:

    • Dissolve L-histidine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0°C.

    • Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-histidine.

  • Guanylation:

    • Dissolve Boc-L-histidine (1.0 eq) in a suitable solvent like DMF.

    • Add a base such as diisopropylethylamine (DIEA) (2.0 eq).

    • Add the guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to obtain the protected guanidino compound.

  • Deprotection:

    • Dissolve the purified Boc-protected compound in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v solution in DCM).

    • Stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the final compound as a TFA salt.

Protocol 2: Sphingosine Kinase 1 Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the IC50 of test compounds against SphK1.

Materials:

  • Recombinant human SphK1

  • D-erythro-sphingosine

  • [γ-³²P]ATP

  • Lipid kinase buffer (contains MgCl₂, Triton X-100, DTT)

  • Stop solution (e.g., 1M KCl)

  • Chloroform/Methanol/HCl mixture

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO.

  • Reaction Setup:

    • In a microfuge tube, add 10 µL of lipid kinase buffer.

    • Add 1 µL of the test compound dilution (final DMSO concentration ≤ 1%).

    • Add 5 µL of sphingosine substrate (prepared in buffer containing BSA).

    • Add 5 µL of recombinant SphK1 enzyme.

    • Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Start the kinase reaction by adding 5 µL of [γ-³²P]ATP solution.

    • Incubate for 30 minutes at 37°C.

  • Stop Reaction and Extract Lipid:

    • Terminate the reaction by adding 100 µL of stop solution.

    • Add 400 µL of the chloroform/methanol/HCl mixture to extract the lipids.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Quantification:

    • Carefully transfer a known volume of the lower organic phase (containing the ³²P-labeled sphingosine-1-phosphate) to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive structure-activity relationship study of this compound. By systematically modifying its three key structural components and evaluating the resulting analogs against relevant biological targets, researchers can elucidate the chemical features crucial for potency and selectivity. The hypothetical comparative data illustrates how such an analysis can reveal critical insights: for instance, the necessity of an acidic group (or a bioisostere like tetrazole) for SphK inhibition, or the importance of the carboxylic acid's removal for enhancing H3R antagonism.

The true value of this scaffold will be realized through the execution of such a study. Positive initial findings should be followed by lead optimization, focusing on improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting in vivo efficacy studies in relevant disease models. The versatility of the guanidino, imidazole, and amino acid moieties suggests that with careful and logical modification, novel and potent therapeutic agents can be developed from this promising starting point.

References

  • Jedhe, S. S., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Hall, A., et al. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Bertini, S., et al. (2007). A new family of histamine H3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series. Inflammation Research. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

  • Al-Ghulikah, H. A., & El-Emam, A. A. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • Various Authors. (2021). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Esbenshade, T. A., et al. (2006). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. Journal of Medicinal Chemistry. [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. [Link]

  • de Fatima, A., et al. (2016). QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegenerative Diseases. Current Neuropharmacology. [Link]

  • Shen, Q., et al. (2018). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics. [Link]

  • Various Authors. Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • Iriepa, I., et al. (2017). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules. [Link]

  • Bertini, S., et al. (2007). A new family of histamine H-3 receptor antagonists based on a natural product: discovery, SAR, and properties of the series. ResearchGate. [Link]

  • Various Authors. Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Kumar, D. (2024). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo. [Link]

  • Various Authors. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dobosz, M., et al. (2008). Biological activities of guanidine compounds. PubMed. [Link]

  • Zhang, W., et al. (2019). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine Drugs. [Link]

  • Various Authors. (2021). Biological activities of guanidine compounds. ResearchGate. [Link]

  • Various Authors. (2022). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. Semantic Scholar. [Link]

  • de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Patwardhan, N. N., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2022). Pharmacophore-based SAR Analysis and Synthetic Route Review of Imidazole Core Analogues. CURRENT APPLIED SCIENCE AND TECHNOLOGY. [Link]

  • Shida, D., et al. (2008). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Current Drug Targets. [Link]

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A Senior Application Scientist's Guide to Benchmarking (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid Against Standard Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Benchmarking a Novel Arginine Mimetic

(S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid is a novel synthetic amino acid derivative. Its structure, incorporating a guanidino group characteristic of arginine and an imidazole ring from histidine, positions it as a compelling candidate for modulating enzymes that utilize L-arginine as a substrate. The two primary enzyme families of interest are Nitric Oxide Synthases (NOS) and Arginases. Both enzyme families play crucial roles in a multitude of physiological and pathophysiological processes, and their dysregulation is implicated in cardiovascular diseases, neurodegenerative disorders, and cancer[1][2].

Given that L-arginine is the common substrate, these two enzyme pathways are intricately linked. Arginase competes with NOS for L-arginine, and its overexpression can lead to reduced nitric oxide (NO) bioavailability, contributing to endothelial dysfunction[2][3]. Therefore, any novel compound that mimics L-arginine must be thoroughly characterized for its effects on both NOS and arginase to understand its full biological activity profile and therapeutic potential.

This guide provides a comprehensive framework for benchmarking this compound against well-established standard compounds. We will detail the experimental logic, provide step-by-step protocols for determining inhibitory potency and isoform selectivity, and present a template for data comparison.

Selection of Standard Compounds for Comparative Analysis

The choice of standard compounds is critical for a meaningful benchmark. We have selected compounds based on their established mechanisms of action, isoform selectivity (or lack thereof), and widespread use in the scientific literature.

For Nitric Oxide Synthase (NOS) Inhibition:

Nitric oxide is a vital signaling molecule produced by three main NOS isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)[4][5]. While basal eNOS and nNOS activity is crucial for homeostasis, the overproduction of NO by iNOS is linked to inflammatory diseases[6][7][8]. Therefore, assessing a new inhibitor's potency and selectivity against these isoforms is paramount[4][9].

  • NG-Nitro-L-arginine methyl ester (L-NAME): A widely used, non-selective competitive NOS inhibitor. It serves as a general control for NOS inhibition[10][11][12][13][14].

  • Aminoguanidine: A selective inhibitor of the inducible NOS (iNOS) isoform, making it a key comparator for assessing therapeutic potential in inflammatory conditions[6][7][15][16].

  • Asymmetric Dimethylarginine (ADMA): An endogenous, competitive inhibitor of all NOS isoforms. Including ADMA provides a physiologically relevant benchmark[17][18][19][20][21].

For Arginase Inhibition:

Arginase has two isoforms: the cytosolic ARG1, primarily found in the liver as part of the urea cycle, and the mitochondrial ARG2, which is expressed in various tissues[1][3]. The development of isoform-selective arginase inhibitors is an active area of research[2].

  • L-Ornithine: A product of the arginase reaction that acts as a feedback inhibitor. It is a natural, albeit weak, inhibitor[22][23].

  • L-Canavanine: An arginine analogue found in certain legumes that acts as a competitive inhibitor of arginase[22].

Experimental Workflows and Protocols

To comprehensively benchmark this compound, a series of in vitro enzymatic assays should be performed. The following protocols describe the determination of the half-maximal inhibitory concentration (IC50) for each target enzyme.

Logical Flow of the Benchmarking Process

The following diagram illustrates the logical workflow for a comprehensive benchmarking study.

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Cellular Validation Compound of Interest\n(this compound) Compound of Interest (this compound) Initial Screening\n(NOS and Arginase) Initial Screening (NOS and Arginase) Compound of Interest\n(this compound)->Initial Screening\n(NOS and Arginase) IC50 Determination vs NOS Isoforms\n(nNOS, eNOS, iNOS) IC50 Determination vs NOS Isoforms (nNOS, eNOS, iNOS) Initial Screening\n(NOS and Arginase)->IC50 Determination vs NOS Isoforms\n(nNOS, eNOS, iNOS) IC50 Determination vs Arginase Isoforms\n(ARG1, ARG2) IC50 Determination vs Arginase Isoforms (ARG1, ARG2) Initial Screening\n(NOS and Arginase)->IC50 Determination vs Arginase Isoforms\n(ARG1, ARG2) Benchmarking vs\nL-NAME, Aminoguanidine, ADMA Benchmarking vs L-NAME, Aminoguanidine, ADMA IC50 Determination vs NOS Isoforms\n(nNOS, eNOS, iNOS)->Benchmarking vs\nL-NAME, Aminoguanidine, ADMA Benchmarking vs\nL-Ornithine, L-Canavanine Benchmarking vs L-Ornithine, L-Canavanine IC50 Determination vs Arginase Isoforms\n(ARG1, ARG2)->Benchmarking vs\nL-Ornithine, L-Canavanine Cell-based NO Production Assay Cell-based NO Production Assay Benchmarking vs\nL-NAME, Aminoguanidine, ADMA->Cell-based NO Production Assay Cell-based Arginase Activity Assay Cell-based Arginase Activity Assay Benchmarking vs\nL-Ornithine, L-Canavanine->Cell-based Arginase Activity Assay

Caption: Logical workflow for benchmarking a novel arginine mimetic.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay quantifies NOS activity by measuring the conversion of L-arginine to L-citrulline. A more common and high-throughput method involves measuring the byproduct, nitric oxide, via the Griess reaction, which detects nitrite (a stable breakdown product of NO)[24][25].

Objective: To determine the IC50 values of the test compound and standards against nNOS, eNOS, and iNOS.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes.

  • L-Arginine (substrate).

  • NADPH, Calmodulin, BH4 (cofactors).

  • Assay Buffer (e.g., HEPES buffer, pH 7.4).

  • Griess Reagent System (for nitrite detection).

  • 96-well microplates.

  • Test Compound: this compound.

  • Standard Inhibitors: L-NAME, Aminoguanidine, ADMA.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and standard inhibitors in the assay buffer.

  • Enzyme Preparation: Prepare a master mix containing the NOS enzyme, cofactors (NADPH, Calmodulin, BH4), and assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 20 µL of the enzyme master mix to all wells except the "No Enzyme" control.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of L-arginine solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Nitrite Detection (Griess Assay):

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "No Enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Objective: To determine the IC50 values of the test compound and standards against ARG1 and ARG2.

Materials:

  • Recombinant human ARG1 and ARG2 enzymes.

  • L-Arginine (substrate).

  • Tris-HCl buffer (pH 7.5) with MnCl2 (enzyme activation).

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone).

  • 96-well microplates.

  • Test Compound: this compound.

  • Standard Inhibitors: L-Ornithine, L-Canavanine.

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzymes in Tris-HCl buffer containing 10 mM MnCl2 at 55°C for 10 minutes to ensure full activation.

  • Assay Plate Setup:

    • Add 25 µL of activated enzyme solution to each well.

    • Add 5 µL of the serially diluted test compound, standards, or vehicle control.

    • Pre-incubate at 37°C for 10 minutes.

  • Initiate Reaction: Add 25 µL of 0.5 M L-arginine (pH 9.7) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 200 µL of an acid mixture (e.g., H2SO4/H3PO4/H2O).

  • Urea Detection:

    • Add 25 µL of α-isonitrosopropiophenone to each well.

    • Seal the plate and heat at 100°C for 45 minutes.

    • Cool the plate in the dark for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Construct a urea standard curve. Calculate the amount of urea produced in each well and determine the percentage of inhibition. Plot the data as described in Protocol 1 to determine the IC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate easy comparison. The following tables present hypothetical data for this compound to illustrate how the results should be presented.

Table 1: Comparative Inhibitory Potency (IC50) Against NOS Isoforms
CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)
This compound 15.2 45.8 2.5
L-NAME5.17.36.8
Aminoguanidine25018012.4
ADMA2.23.12.8

Data are hypothetical and for illustrative purposes only.

Table 2: Comparative Inhibitory Potency (IC50) Against Arginase Isoforms
CompoundARG1 IC50 (mM)ARG2 IC50 (mM)
This compound > 10 > 10
L-Ornithine2.51.7
L-Canavanine0.81.1

Data are hypothetical and for illustrative purposes only.

Interpretation of Results and Mechanistic Insights

Based on the hypothetical data, this compound demonstrates a promising profile as a selective iNOS inhibitor. Its potency against iNOS (IC50 = 2.5 µM) is significantly higher than that of the standard selective inhibitor, Aminoguanidine, and is comparable to the endogenous inhibitor ADMA. Crucially, it shows weaker inhibition of the constitutive isoforms nNOS and eNOS, suggesting a lower potential for side effects related to cardiovascular and neuronal function[4].

Furthermore, the compound shows negligible activity against both arginase isoforms at high concentrations. This selectivity is highly desirable, as it indicates that the compound is unlikely to interfere with the urea cycle or other metabolic pathways regulated by arginase.

Signaling Pathway Context

The diagram below illustrates the central role of L-arginine and the points of inhibition for the test compound and standards.

G L_Arginine L-Arginine NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) L_Arginine->NOS Arginase Arginases (ARG1, ARG2) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Test_Compound (S)-2-Guanidino-3- (1H-imidazol-4-yl)propanoic acid Test_Compound->NOS Strong & Selective (esp. iNOS) Standards_NOS L-NAME Aminoguanidine ADMA Standards_NOS->NOS Standards_Arg L-Ornithine L-Canavanine Standards_Arg->Arginase

Caption: L-arginine metabolic pathways and points of inhibition.

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for the initial biochemical characterization of this compound. The presented protocols and data templates provide a clear path for researchers to benchmark its potency and selectivity against established standard compounds. The hypothetical results suggest the compound is a potent and selective iNOS inhibitor with minimal off-target effects on arginase, warranting further investigation in cell-based models of inflammation and subsequent preclinical development.

References

  • Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., McDaniel, M. L., Williamson, J. R., & Currie, M. G. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. European Journal of Pharmacology, 233(1), 119-125. [Link]

  • Wolff, D. J., & Lubeskie, A. (1995). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. Archives of Biochemistry and Biophysics, 316(1), 290-301. [Link]

  • Joly, G. A., Ayres, M., Sfilio, C., & Gobbetti, T. (1994). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 112(4), 1262-1266. [Link]

  • Corbett, J. A., & McDaniel, M. L. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods, 10(1), 21-30. [Link]

  • Duarte, I. D., Ferreira, S. H., & Lorenzetti, B. B. (2000). L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway. Journal of Pharmacy and Pharmacology, 52(7), 843-848. [Link]

  • Plesnila, N., Schehadat, S., Zausinger, S., Peters, J., & Baethmann, A. (2007). Endogenous Nitric-Oxide Synthase Inhibitor ADMA after Acute Brain Injury. International Journal of Molecular Sciences, 8(9), 879-889. [Link]

  • Böger, R. H. (2004). Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor. The Journal of Nutrition, 134(10 Suppl), 2842S-2847S. [Link]

  • Scalera, F., Martens-Lobenhoffer, J., & Bode-Böger, S. M. (2007). Endogenous Nitric Oxide Synthesis Inhibitor Asymmetric Dimethyl l-Arginine Accelerates Endothelial Cell Senescence. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(9), 1916-1922. [Link]

  • Buga, G. M., Singh, R., Pervin, S., Rogers, N. E., Schmitz, D. A., Jenkinson, C. P., Cederbaum, S. D., & Ignarro, L. J. (1996). Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages. Nitric Oxide, 1(4), 391-398. [Link]

  • MacAllister, R. J., Parry, H., Kimoto, M., Ogawa, T., Russell, R. J., Hodson, H., Whitley, G. S., & Vallance, P. (1996). Biological significance of endogenous methylarginines that inhibit nitric oxide synthases. British Journal of Pharmacology, 119(8), 1533-1540. [Link]

  • Ito, A., Tsao, P. S., Adimoolam, S., Kimoto, M., Ogawa, T., & Cooke, J. P. (1999). Endogenous Nitric Oxide Synthase Inhibitor. Circulation, 99(24), 3096-3101. [Link]

  • Zicha, J., Kuneš, J., & Jelínek, J. (2006). Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. Physiological Research, 55(Suppl 2), S45-S54. [Link]

  • Pecháňová, O. (2005). L-NAME in the cardiovascular system - nitric oxide synthase activator? Journal of Physiology and Pharmacology, 56(Suppl 2), 29-41. [Link]

  • Martin, E., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. Preprints.org. [Link]

  • Kumar, S., & Singh, R. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 39(5), 1845-1896. [Link]

  • Lüscher, T. F., Vanhoutte, P. M., & Raij, L. (1992). L-NAME Hypertension Alters Endothelial and Smooth Muscle Function in Rat Aorta. Hypertension, 20(3), 281-286. [Link]

  • Martin, E., et al. (2022). Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. ResearchGate. [Link]

  • Stea, F., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Pharmaceutics, 16(1), 117. [Link]

  • Muscarà, C., et al. (2023). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10289-10321. [Link]

  • Ji, H., et al. (2009). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 1(4), 697-720. [Link]

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A Guide to the Independent Replication of Experiments Involving (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a novel arginine analogue. Given the limited direct experimental data on this specific molecule, this document outlines a robust, scientifically-grounded protocol based on established methodologies for analogous compounds. For comparative analysis, we will benchmark the proposed experimental outcomes against well-documented data for L-arginine and its close homolog, L-homoarginine. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of novel guanidino-containing amino acids.

Introduction: The Scientific Rationale

The guanidinium group is a key functional moiety in numerous biologically active molecules, most notably in the amino acid L-arginine. Its ability to form strong, bidentate hydrogen bonds and its persistent positive charge at physiological pH are central to its role in protein structure, enzyme catalysis, and molecular recognition. L-arginine is a critical substrate for nitric oxide synthases (NOS), enzymes that produce the vital signaling molecule nitric oxide (NO). The structural similarity of this compound to L-arginine, with the substitution of the linear aliphatic side chain with a histidine-derived imidazole-containing moiety, presents an intriguing subject for investigation. This modification may alter its substrate specificity for enzymes like NOS, potentially leading to the development of novel inhibitors or modulators of NO signaling pathways.

This guide will detail a proposed synthetic route, a comprehensive characterization strategy, and a comparative biological evaluation to elucidate the unique properties of this target compound.

I. Synthesis of this compound

The synthesis of the target compound from L-histidine requires a strategic approach involving the protection of reactive functional groups, followed by guanylation of the primary amine, and subsequent deprotection.

A. Protecting Group Strategy

The imidazole ring and the carboxylic acid of L-histidine must be protected prior to the guanylation of the α-amino group to prevent unwanted side reactions.

  • Imidazole Protection: The imidazole side chain of histidine is nucleophilic and can be prone to side reactions. A common and effective protecting group is the trityl (Trt) group, which is acid-labile and can be removed under conditions that are often compatible with the final deprotection steps in peptide synthesis.[1][2]

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, for instance, a methyl or ethyl ester, which can be readily hydrolyzed under basic conditions.

B. Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway:

Synthesis_Workflow cluster_protection Protection cluster_guanylation Guanylation cluster_deprotection Deprotection L-Histidine L-Histidine Protected Histidine Protected Histidine L-Histidine->Protected Histidine 1. Trt-Cl, TEA 2. SOCl2, MeOH Protected Guanidino-Histidine Protected Guanidino-Histidine Protected Histidine->Protected Guanidino-Histidine 1,3-Bis(Boc)-2-methyl-2-thiopseudourea, HgCl2, TEA Target Compound Target Compound Protected Guanidino-Histidine->Target Compound 1. TFA 2. LiOH

Caption: Proposed synthetic workflow for this compound.

C. Detailed Experimental Protocol:

Step 1: Protection of L-Histidine

  • Imidazole Protection (Tritylation): Dissolve L-histidine in a suitable solvent such as DMF. Add triethylamine (TEA) followed by trityl chloride (Trt-Cl) and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.

  • Carboxylic Acid Protection (Esterification): Suspend the tritylated histidine in methanol and cool to 0°C. Add thionyl chloride dropwise and then reflux the mixture. Remove the solvent under reduced pressure to obtain the methyl ester.

Step 2: Guanylation

  • Dissolve the fully protected histidine derivative in a suitable aprotic solvent like DMF.

  • Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, a common and effective guanylating reagent.

  • Add mercuric chloride (HgCl₂) and triethylamine (TEA) to facilitate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and purify the product by column chromatography.

Step 3: Deprotection

  • Boc and Trt Removal: Treat the protected guanidino-histidine derivative with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove both the Boc and Trt protecting groups.

  • Ester Hydrolysis: Dissolve the resulting intermediate in a mixture of THF and water, and add lithium hydroxide (LiOH) to hydrolyze the methyl ester.

  • Neutralize the reaction mixture with an acid and purify the final product, this compound, by recrystallization or preparative HPLC.

II. Physicochemical Characterization

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity.

A. Spectroscopic Analysis
Technique Expected Observations for this compound Comparative Data for L-Arginine
¹H NMR Signals corresponding to the imidazole protons, the α-proton, the β-protons, and the guanidinium protons. The chemical shifts will be influenced by the proximity of the imidazole ring.Distinct signals for the α-proton, β, γ, and δ protons of the aliphatic side chain, and the guanidinium protons.[3][4]
¹³C NMR Resonances for the carboxyl carbon, the imidazole carbons, the α-carbon, the β-carbon, and the guanidinium carbon.Resonances for the carboxyl carbon, the α, β, γ, and δ carbons, and the guanidinium carbon.
Mass Spec (ESI-MS) A prominent [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound.A prominent [M+H]⁺ ion at m/z 175.119.[5][6]
B. Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). The retention time will be compared against starting materials and potential byproducts.

  • Chiral HPLC: To confirm that no racemization has occurred during the synthesis, analysis on a chiral column is recommended.

III. Comparative Biological Evaluation: Nitric Oxide Synthase Activity

A key biological question is how the structural modification in this compound affects its interaction with nitric oxide synthases (NOS) compared to the natural substrate, L-arginine, and its homolog, L-homoarginine.

A. Rationale for Comparison

L-arginine is the natural substrate for all NOS isoforms. L-homoarginine, which has one additional methylene group in its side chain, is a known substrate for NOS but with significantly lower efficiency.[7][8] By comparing the kinetic parameters of our target compound with these two well-characterized molecules, we can gain insights into the structural requirements of the NOS active site.

B. Experimental Design

The experiment will involve measuring the activity of a purified NOS isoform (e.g., inducible NOS or neuronal NOS) in the presence of varying concentrations of L-arginine, L-homoarginine, and the synthesized this compound.

C. Step-by-Step Protocol for NOS Activity Assay
  • Reagents and Buffers: Prepare a reaction buffer (e.g., HEPES buffer, pH 7.4) containing purified NOS, calmodulin, and the necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Substrate Solutions: Prepare stock solutions of L-arginine, L-homoarginine, and the target compound of known concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add varying concentrations of the substrates (L-arginine, L-homoarginine, or the target compound) to respective wells.

    • Initiate the reaction by adding NADPH.

    • Incubate the plate at 37°C for a defined period.

  • Detection of NO Production: The production of nitric oxide can be quantified using the Griess reagent, which detects nitrite (NO₂⁻), a stable oxidation product of NO.

    • Add the Griess reagent to each well and incubate.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the rate of NO production for each substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for each compound by fitting the data to the Michaelis-Menten equation.

D. Comparative Data Table
Compound Structure Expected Kₘ (µM) Expected Vₘₐₓ (relative to L-arginine)
L-Arginine Guanidino group on a linear C4 chainLow (high affinity)[7][8]100%
L-Homoarginine Guanidino group on a linear C5 chainHigher than L-arginine (lower affinity)[7][8]< 100%
This compound Guanidino group on a β-carbon with an imidazole moietyTo be determined; the bulkier and more rigid side chain may increase Kₘ.To be determined; likely lower than L-arginine due to altered binding orientation.
E. Visualization of the Comparative Logic

Biological_Comparison cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products L-Arginine L-Arginine Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) L-Arginine->Nitric Oxide Synthase (NOS) L-Homoarginine L-Homoarginine L-Homoarginine->Nitric Oxide Synthase (NOS) Target Compound Target Compound Target Compound->Nitric Oxide Synthase (NOS) Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase (NOS)->Nitric Oxide (NO) Measure Rate

Caption: Comparative evaluation of NOS substrate activity.

IV. Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, roadmap for the independent replication of experiments involving the novel amino acid analog, this compound. By leveraging established synthetic and analytical methodologies and drawing comparisons with well-characterized molecules like L-arginine and L-homoarginine, researchers can systematically investigate the physicochemical and biological properties of this new compound. The proposed experiments will shed light on how modifications to the arginine side chain influence its interaction with key enzymes like nitric oxide synthase, potentially paving the way for the development of new therapeutic agents. Future studies could expand on this work by exploring the compound's activity with other arginine-metabolizing enzymes, its potential as a pharmacological tool, and its incorporation into peptides to create novel bioactive molecules.

V. References

  • Comparative evaluation of the effect of L-Arginine and L-Homoarginine supplementation on reproductive physiology in ewes. (2022). ResearchGate. Retrieved from [Link]

  • Substrate Specificity of NO Synthases: Detailed Comparison of L-arginine, homo-L-arginine, Their N Omega-Hydroxy Derivatives, and N omega-hydroxynor-L-arginine. (1997). PubMed. Retrieved from [Link]

  • Histidine protection. (1982). Google Patents. Retrieved from

  • Comparative evaluation of the effect of L-Arginine and L-Homoarginine supplementation on reproductive physiology in ewes. (2022). PubMed. Retrieved from [Link]

  • A Novel Method for the Protection and Activation of Histidine. (2012). ResearchGate. Retrieved from [Link]

  • EnzyChrom™ L-Arginine Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • L-Arginine (L-Arg) Colorimetric Assay Kit (E-BC-K850-M). (n.d.). Elabscience. Retrieved from [Link]

  • Opposite Associations of Plasma Homoarginine and Ornithine with Arginine in Healthy Children and Adolescents. (2013). PMC. Retrieved from [Link]

  • Substrate Specificity of NO Synthases: Detailed Comparison of l-Arginine, Homo-l-arginine, Their Nω-Hydroxy Derivatives, and Nω-Hydroxynor-l-arginine. (1997). ACS Publications. Retrieved from [Link]

  • L-Arginine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Photolabile protecting group for histidine. (1985). Journal of the American Chemical Society. Retrieved from [Link]

  • Analogs of Arginine and Lysine. (n.d.). Anaspec. Retrieved from [Link]

  • Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. (1999). The Journal of Organic Chemistry. Retrieved from [Link]

  • L-Arginine ELISA Kits. (n.d.). Biocompare. Retrieved from [Link]

  • Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. (2020). PubMed. Retrieved from [Link]

  • Guanidination of a peptide side chain amino group on a solid support. (1991). PubMed. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. (n.d.). So-Fei. Retrieved from [Link]

  • High-resolution, specific analysis of arginine and citrulline on the Echo MS+ system with ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]

Sources

A Researcher's Guide to Assessing the Specificity of Arginine-Mimetic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the specificity of a lead compound is a critical determinant of its potential efficacy and safety. This guide provides a comprehensive framework for assessing the specificity of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid and related arginine-mimetics. While this specific molecule is not extensively characterized in publicly available literature, its structure, featuring a guanidino group, strongly suggests potential interactions with enzymes that metabolize L-arginine.

Therefore, we will use the well-understood landscape of Nitric Oxide Synthase (NOS) inhibition as a model system. The principles and methodologies detailed herein are broadly applicable to other enzyme systems. Our focus will be on distinguishing on-target activity from off-target effects, a crucial step in drug development.

The Biological Context: Nitric Oxide Synthase and its Isoforms

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system.[1] Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[2]

  • Endothelial NOS (eNOS or NOS-3): Predominantly located in the endothelium and crucial for maintaining vascular tone.[1] Inhibition of eNOS can lead to hypertension.[2]

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells during inflammatory responses.[1] Selective inhibition of iNOS is a therapeutic goal in inflammatory conditions and septic shock.[3]

Given the distinct physiological roles of each isoform, the development of isoform-selective NOS inhibitors is a significant objective in pharmacology.[1][3]

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// Nodes L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NOS [label="Nitric Oxide Synthase\n(nNOS, eNOS, iNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Citrulline [label="L-Citrulline", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\n& other Arginine-Mimetics", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Physiological_Effects [label="Physiological & Pathophysiological Effects\n(Vasodilation, Neurotransmission, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges L_Arginine -> NOS [label="Substrate"]; NOS -> NO; NOS -> L_Citrulline; Inhibitor -> NOS [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; NO -> Physiological_Effects; }

Figure 1: The Nitric Oxide Synthesis Pathway and the Point of Inhibition.

Comparative Inhibitors for Specificity Assessment

To assess the specificity of a novel compound, it is essential to compare its activity against a panel of well-characterized inhibitors with known selectivity profiles. For our model system, we will consider:

  • L-NMMA (NG-Monomethyl-L-arginine): A non-selective NOS inhibitor.[4][5]

  • L-NIO (L-N6-(1-iminoethyl)lysine): An inhibitor with some selectivity for iNOS.[3]

  • 7-NI (7-Nitroindazole): A relatively selective inhibitor of nNOS.[3]

These comparators provide a spectrum of selectivity, allowing for a nuanced evaluation of our test compound.

Experimental Workflow for Specificity Profiling

A robust assessment of inhibitor specificity requires a multi-tiered approach, moving from in vitro enzymatic assays to cell-based models.

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// Nodes start [label="Start:\nNovel Arginine-Mimetic Compound", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; primary_assay [label="Primary Target Engagement:\nIn Vitro NOS Isoform Inhibition Assays\n(nNOS, eNOS, iNOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Values for each Isoform", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; selectivity_index [label="Calculate Selectivity Index\n(e.g., IC50(eNOS) / IC50(nNOS))", fillcolor="#FBBC05", fontcolor="#202124"]; off_target_screening [label="Off-Target Screening:\nIn Vitro Assays for Related Enzymes\n(DDAH, Arginase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_based_assay [label="Cell-Based Functional Assays:\nMeasure NO Production in Relevant Cell Lines", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nComprehensive Specificity Profile", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> primary_assay; primary_assay -> ic50; ic50 -> selectivity_index; selectivity_index -> off_target_screening; off_target_screening -> cell_based_assay; cell_based_assay -> conclusion; }

Figure 2: A Step-wise Workflow for Assessing Inhibitor Specificity.
Part 1: In Vitro NOS Isoform Inhibition Assays

The initial step is to determine the inhibitory potency of the test compound against each purified NOS isoform.

Protocol: NOS Inhibition Assay (Griess Assay)

  • Reagents and Buffers:

    • Purified recombinant human nNOS, eNOS, and iNOS.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), containing necessary cofactors (NADPH, FAD, FMN, BH4, and Calmodulin for nNOS/eNOS).

    • L-Arginine solution (substrate).

    • Test compound and reference inhibitors (L-NMMA, L-NIO, 7-NI) at various concentrations.

    • Griess Reagent (for nitrite detection, a stable breakdown product of NO).

  • Procedure:

    • In a 96-well plate, add assay buffer, cofactors, and the respective NOS isoform.

    • Add the test compound or reference inhibitor at a range of concentrations.

    • Initiate the reaction by adding L-Arginine.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction.

    • Add Griess Reagent to each well and incubate to allow for color development.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite produced from a standard curve.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isoform using non-linear regression analysis.

Part 2: Off-Target Screening

Given that our test compound is an arginine-mimetic, it is crucial to assess its activity against other enzymes in the arginine metabolic pathway.

  • Dimethylarginine Dimethylaminohydrolase (DDAH): This enzyme metabolizes endogenous NOS inhibitors like asymmetric dimethylarginine (ADMA).[4][6] Inhibition of DDAH can indirectly affect NO production.[4][7]

  • Arginase: This enzyme competes with NOS for the common substrate L-arginine, converting it to ornithine and urea.[8]

Protocol: DDAH Inhibition Assay

  • Principle: DDAH hydrolyzes ADMA to L-citrulline and dimethylamine. The production of L-citrulline can be quantified using a colorimetric method.

  • Procedure:

    • Incubate purified DDAH with the test compound at various concentrations.

    • Add ADMA to start the reaction.

    • After incubation, stop the reaction and measure the amount of L-citrulline formed.

    • Calculate IC50 values as described for the NOS assay.

Protocol: Arginase Inhibition Assay

  • Principle: Arginase hydrolyzes L-arginine to urea and L-ornithine. The production of urea can be measured colorimetrically.

  • Procedure:

    • Incubate purified arginase with the test compound.

    • Add L-arginine to initiate the reaction.

    • Stop the reaction and quantify the urea produced.

    • Determine IC50 values.

Part 3: Cell-Based Functional Assays

To confirm the findings from in vitro assays in a more physiologically relevant context, cell-based assays are employed.

Protocol: Measurement of NO Production in Cells

  • Cell Lines:

    • For iNOS: RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

    • For eNOS: Human umbilical vein endothelial cells (HUVECs) stimulated with a calcium ionophore (e.g., A23187) or vascular endothelial growth factor (VEGF).

    • For nNOS: SK-N-SH neuroblastoma cells stimulated with an appropriate agonist.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with the test compound or reference inhibitors at various concentrations.

    • Add the appropriate stimulus to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess assay.

  • Data Analysis:

    • Calculate the IC50 values for the inhibition of NO production in each cell line.

Data Interpretation and Comparison

The collected data should be tabulated for a clear comparison of the inhibitory profiles. The selectivity index is a useful metric, calculated as the ratio of IC50 values for two different enzymes (e.g., IC50 for eNOS / IC50 for nNOS). A higher selectivity index indicates greater specificity.

Table 1: Comparative Inhibitory Potency (IC50, µM) of Arginine-Mimetics

CompoundnNOSeNOSiNOSDDAH-1Arginase-1
This compound (Test) Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
L-NMMA (Non-selective)0.50.82.0>100>100
L-NIO (iNOS-selective)5.08.00.9>100>100
7-NI (nNOS-selective)0.210.015.0>100>100

Note: The values for L-NMMA, L-NIO, and 7-NI are representative and may vary depending on assay conditions.

Conclusion

A thorough assessment of inhibitor specificity is a cornerstone of preclinical drug development. By employing a systematic approach that includes in vitro enzymatic assays against the primary target isoforms and relevant off-targets, complemented by cell-based functional assays, researchers can build a comprehensive specificity profile. This data-driven approach is essential for identifying compounds with the desired therapeutic window and minimizing the risk of adverse effects, ultimately paving the way for the development of safer and more effective medicines.

References

  • Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. National Institutes of Health (NIH). [Link]

  • Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. PubMed. [Link]

  • Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. PubMed. [Link]

  • Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer. Frontiers. [Link]

  • Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures. RSC Publishing. [Link]

  • Putative agmatinase inhibitor for hypoxic-ischemic new born brain damage. National Institutes of Health (NIH). [Link]

  • The non specificity of specific nitric oxide synthase inhibitors. National Institutes of Health (NIH). [Link]

  • Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design. PNAS. [Link]

  • Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]

  • What are NOS inhibitors and how do they work?. Patsnap Synapse. [Link]

  • PUTATIVE AGMATINASE INHIBITOR FOR HYPOXIC-ISCHEMIC NEW BORN BRAIN DAMAGE. National Institutes of Health (NIH). [Link]

  • Crystal structure of agmatinase reveals structural conservation and inhibition mechanism of the ureohydrolase superfamily. PubMed. [Link]

  • Agmatine Inhibits Matrix metalloproteinase-9 via Endothelial Nitric Oxide Synthase in Cerebral Endothelial Cells. PubMed. [Link]

  • Inhibition of chimeric species A2 ( ), wild type arginase ( ) and... ResearchGate. [Link]

Sources

Head-to-head comparison of different synthesis routes for (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of non-standard amino acids is a critical task in the development of novel therapeutics and chemical probes. (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a guanidinylated analog of L-histidine, presents a unique synthetic challenge due to the multiple reactive sites within the molecule: the α-amino group, the carboxylic acid, and the imidazole side chain. The selective guanidinylation of the α-amino group requires a carefully designed synthetic strategy, primarily revolving around the principles of orthogonal protection.

This guide provides an in-depth, head-to-head comparison of different synthesis routes for this compound. We will delve into the rationale behind the choice of protecting groups and guanidinylating reagents, and provide detailed experimental protocols and comparative data to inform your synthetic strategy.

The Synthetic Challenge: Selective Guanidinylation of L-Histidine

The core challenge in synthesizing this compound lies in the selective modification of the α-amino group in the presence of the nucleophilic imidazole ring. The imidazole side chain of histidine can be acylated or undergo other side reactions under conditions typically used for peptide synthesis or other modifications. Therefore, an effective synthesis hinges on an orthogonal protection strategy, where each reactive group can be selectively protected and deprotected without affecting the others.

The general synthetic approach for the selective α-guanidinylation of L-histidine can be outlined as follows:

General Synthetic Approach Start L-Histidine P1 Protection of Carboxylic Acid (Esterification) Start->P1 P2 Protection of Imidazole Side Chain P1->P2 Guan Guanidinylation of α-Amino Group P2->Guan Deprot Global Deprotection Guan->Deprot Final This compound Deprot->Final

Caption: General workflow for the synthesis of this compound.

Route 1: The Pyrazole-Based Guanidinylation Approach

This route employs a widely used and commercially available guanidinylating reagent, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine . The Boc (tert-butoxycarbonyl) protecting groups on the reagent offer the advantage of being removable under acidic conditions.

Rationale and Strategy

The success of this route relies on a robust orthogonal protection scheme for the L-histidine starting material. A common and effective strategy involves the protection of the carboxylic acid as a methyl or ethyl ester and the imidazole ring with a trityl (Trt) group. The trityl group is acid-labile but can be cleaved under conditions that are fine-tuned to be orthogonal to the Boc deprotection.

The overall synthetic pathway is as follows:

Pyrazole-Based Route cluster_protection Protection Steps cluster_guanidinylation Guanidinylation cluster_deprotection Deprotection Steps L-Histidine L-Histidine L-Histidine Methyl Ester L-Histidine Methyl Ester L-Histidine->L-Histidine Methyl Ester SOCl2, MeOH N-im-Trityl-L-Histidine\nMethyl Ester N-im-Trityl-L-Histidine Methyl Ester L-Histidine Methyl Ester->N-im-Trityl-L-Histidine\nMethyl Ester Trt-Cl, TEA Nα-(N,N'-Di-Boc-guanidino)-\nN-im-Trityl-L-Histidine\nMethyl Ester Nα-(N,N'-Di-Boc-guanidino)- N-im-Trityl-L-Histidine Methyl Ester N-im-Trityl-L-Histidine\nMethyl Ester->Nα-(N,N'-Di-Boc-guanidino)-\nN-im-Trityl-L-Histidine\nMethyl Ester N,N′-Di-Boc-1H-pyrazole- 1-carboxamidine, TEA Nα-Guanidino-L-Histidine\nMethyl Ester Nα-Guanidino-L-Histidine Methyl Ester Nα-(N,N'-Di-Boc-guanidino)-\nN-im-Trityl-L-Histidine\nMethyl Ester->Nα-Guanidino-L-Histidine\nMethyl Ester TFA/DCM Final Product (S)-2-Guanidino-3-(1H-imidazol- 4-yl)propanoic acid Nα-Guanidino-L-Histidine\nMethyl Ester->Final Product LiOH, H2O/THF

Caption: Synthetic pathway using a pyrazole-based guanidinylating reagent.

Experimental Protocol

Step 1: Synthesis of L-Histidine Methyl Ester Hydrochloride

  • Suspend L-histidine (1 equiv.) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude L-histidine methyl ester hydrochloride as a white solid.

Step 2: Synthesis of N-im-Trityl-L-Histidine Methyl Ester

  • Dissolve L-histidine methyl ester hydrochloride (1 equiv.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (2.2 equiv.) and cool the solution to 0 °C.

  • Add trityl chloride (Trt-Cl) (1.1 equiv.) portion-wise and stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Guanidinylation of the α-Amino Group

  • Dissolve N-im-Trityl-L-histidine methyl ester (1 equiv.) in anhydrous DCM.

  • Add N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 equiv.) and TEA (1.5 equiv.).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude Nα-(N,N'-Di-Boc-guanidino)-N-im-Trityl-L-histidine methyl ester is typically used in the next step without further purification.

Step 4: Global Deprotection

  • Dissolve the crude protected product from the previous step in a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the resulting residue in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2-3 equiv.) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with an acidic resin or by careful addition of dilute HCl.

  • Purify the final product by ion-exchange chromatography or preparative HPLC.

Route 2: The S-Methylisothiourea Approach

This classical method for guanidinylation utilizes an S-methylisothiourea derivative, often protected with Boc or Cbz groups. The reaction proceeds via nucleophilic attack of the primary amine on the S-methylisothiourea, with the elimination of methanethiol.

Rationale and Strategy

Similar to Route 1, an orthogonal protection strategy for L-histidine is essential. For this route, we will consider the use of an Fmoc (9-fluorenylmethyloxycarbonyl) group for the imidazole nitrogen, which is base-labile, and a benzyl ester for the carboxylic acid, which can be removed by hydrogenolysis. This choice of protecting groups offers an alternative deprotection strategy compared to the acid-labile groups in Route 1.

The guanidinylating reagent in this case is N,N'-Di-Boc-S-methylisothiourea, which requires a promoter such as mercury(II) chloride or a carbodiimide for activation.

Experimental Protocol

Step 1: Synthesis of L-Histidine Benzyl Ester

  • Suspend L-histidine (1 equiv.) in benzyl alcohol.

  • Add p-toluenesulfonic acid monohydrate (1.1 equiv.).

  • Heat the mixture at reflux with a Dean-Stark trap to remove water for 12-16 hours.

  • Cool the reaction mixture and add diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash with diethyl ether.

Step 2: Protection of the Imidazole Ring

  • Dissolve L-histidine benzyl ester (1 equiv.) in a mixture of dioxane and water.

  • Add sodium carbonate (2.5 equiv.).

  • Add Fmoc-Cl (1.1 equiv.) and stir at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Step 3: Guanidinylation

  • Dissolve N-im-Fmoc-L-histidine benzyl ester (1 equiv.) and N,N'-Di-Boc-S-methylisothiourea (1.2 equiv.) in anhydrous DCM.

  • Add mercury(II) chloride (1.1 equiv.) and TEA (2.5 equiv.).

  • Stir the reaction at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the mercury salts.

  • Wash the filtrate with water and brine, dry, and concentrate.

Step 4: Deprotection

  • Dissolve the protected product in piperidine/DMF (e.g., 20% v/v) to remove the Fmoc group. Stir for 1-2 hours.

  • Evaporate the solvent and purify the intermediate.

  • Dissolve the intermediate in methanol and perform hydrogenolysis using Pd/C catalyst under a hydrogen atmosphere to cleave the benzyl ester.

  • Filter the catalyst and concentrate the filtrate.

  • Treat the residue with TFA/DCM to remove the Boc groups from the guanidino moiety.

  • Purify the final product by chromatography.

Head-to-Head Comparison

FeatureRoute 1: Pyrazole-BasedRoute 2: S-Methylisothiourea
Guanidinylating Reagent N,N′-Di-Boc-1H-pyrazole-1-carboxamidineN,N'-Di-Boc-S-methylisothiourea
Reagent Stability High, crystalline solidModerate, can be odorous
Reaction Conditions Mild, room temperatureRequires a promoter (e.g., HgCl2)
Byproducts Pyrazole (water-soluble)Methanethiol (volatile, odorous), mercury salts
Orthogonal Protection Acid-labile (Trt, Boc), base-labile ester hydrolysisBase-labile (Fmoc), hydrogenolysis (Bn), acid-labile (Boc)
Number of Steps Generally fewer synthetic stepsPotentially more steps due to multiple deprotections
Purification Generally straightforward chromatographyCan be complicated by mercury byproducts
Overall Yield Typically moderate to goodVariable, can be lower due to multiple steps
Safety/Environmental Generally saferUse of toxic mercury salts is a major drawback

Conclusion and Recommendations

Both routes presented here are viable for the synthesis of this compound. However, Route 1, utilizing the pyrazole-based guanidinylating reagent, is generally recommended for its milder reaction conditions, avoidance of toxic heavy metal promoters, and more straightforward workup and purification procedures. The commercial availability of both the guanidinylating reagent and suitably protected histidine precursors further enhances the practicality of this approach.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including available starting materials, scalability, and tolerance for certain reagents and byproducts. It is crucial to carefully plan the orthogonal protection strategy to ensure the selective and efficient synthesis of this valuable non-standard amino acid.

References

  • Title: Recent developments in guanidinylating agents.
  • Title: Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Use of Pyrazole-Based Guanidinylating Reagents

    • Title: N,N′-Di-Boc-1H-pyrazole-1-carboxamidine.
    • Source: Chemical supplier product inform
    • URL: Detailed information can be found on the product pages of chemical suppliers like Sigma-Aldrich.[1]

  • S-Methylisothiourea in Guanidinylation

    • Title: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Form
    • Source: Springer N
    • URL: Relevant experimental details can be found in scientific publications and methods databases.[2]

Sources

Safety Operating Guide

Proper Disposal of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-2-Guanidino-3-(1H-imidazol-4-yl)propanoic acid, a guanidino analog of L-Histidine. Given that this compound may be a novel or specialized research chemical without a readily available Safety Data Sheet (SDS), this protocol is grounded in a risk assessment based on its constituent functional groups—the guanidino and imidazole moieties—and established principles of laboratory waste management.

Part 1: Hazard Characterization and Risk Assessment

  • Guanidino Group: The primary potential hazard stems from the guanidino group. Guanidine itself is a strong organic base, and its derivatives can be corrosive and irritating. Guanidine hydrochloride, a common salt, is harmful if swallowed or absorbed through the skin and causes irritation to the skin, eyes, and respiratory tract[1].

  • Imidazole Group: Imidazole can be corrosive, may cause severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child[2][3]. It is also crucial to store imidazole away from strong oxidizers and acids[4].

  • Amino Acid Backbone: The L-histidine-like backbone is generally considered benign. However, the properties of the overall molecule are dominated by the more reactive guanidino and imidazole functional groups.

Based on this analysis, the compound should be handled as a potential irritant, corrosive, and reproductive toxin. All waste containing this compound must be treated as hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory.[5][6]

PPE ItemSpecificationRationale
Eye Protection ANSI-Z87 compliant safety glasses with side-shields or tightly fitting safety goggles.[7][8]Protects against splashes and dust, mitigating the risk of serious eye irritation or damage.
Hand Protection Nitrile rubber gloves (minimum 0.11mm thickness).[7]Prevents skin contact. Contaminated gloves must be disposed of properly after use.[7]
Body Protection A buttoned, full-length laboratory coat and closed-toe shoes.[4]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[5]Minimizes the risk of inhaling dust or aerosols.

Part 3: Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the material to avoid generating dust[9][10].

  • Collect the material in a clearly labeled, sealable container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

For Spills in Solution:

  • Absorb the spill with an inert material like vermiculite, dry sand, or earth[7]. Do not use combustible materials like sawdust.

  • Collect the absorbed material into a suitable container for chemical waste.

  • Wash the spill site after material pickup is complete and collect the contaminated water for disposal[11].

Part 4: Step-by-Step Disposal Workflow

Never dispose of this compound or its solutions down the drain[2][5]. All materials contaminated with this compound must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) office.

Step 1: Waste Characterization

  • Determine if the waste is a pure solid, a solution, or contaminated labware (e.g., gloves, weigh boats, pipette tips).

  • If it is a solution, identify all other chemical components. This compound is not halogenated, so it should not be placed in a halogenated waste stream[5].

Step 2: Segregation and Containment

  • Solid Waste: Collect the pure compound, contaminated powders, and contaminated disposable labware (gloves, wipers, etc.) in a dedicated, sturdy, and sealable hazardous waste container labeled for solid organic waste[4]. Double-bagging spill cleanup materials is a recommended practice[4].

  • Aqueous Solutions: Collect aqueous solutions in a dedicated, compatible container for corrosive/organic aqueous waste. Do not mix with incompatible waste streams like strong oxidizers or acids[4].

  • Organic Solvent Solutions: Collect solutions in non-halogenated organic solvents in a designated "Organic Liquid" waste container[5].

Step 3: Labeling

  • Label every waste container clearly with a "Hazardous Waste" label as required by your institution and the EPA[4][12].

  • The label must include:

    • The full chemical name: "this compound".

    • All other constituents in the container, with percentages.

    • The associated hazards (e.g., "Irritant," "Corrosive," "Toxic").

    • The accumulation start date.

Step 4: Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation[12][13].

  • Ensure containers are kept tightly closed and stored away from incompatible materials[4][14].

Step 5: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for your properly contained and labeled hazardous waste[4]. Do not use outside vendors for waste collection[4].

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_state Physical State? cluster_solvent Solvent Type? start Start: Assess Waste Containing This compound solid Solid Material (Pure compound, contaminated items) start->solid liquid Liquid Solution start->liquid container_solid Contain in Labeled 'Solid Hazardous Waste' Container solid->container_solid aqueous Aqueous Solution liquid->aqueous organic Organic Solvent Solution liquid->organic container_aqueous Contain in Labeled 'Aqueous Hazardous Waste' Container aqueous->container_aqueous container_organic Contain in Labeled 'Non-Halogenated Organic Waste' Container organic->container_organic store Store in Satellite Accumulation Area (Keep Closed & Segregated) container_solid->store container_aqueous->store container_organic->store contact_ehs Contact EHS for Pickup store->contact_ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.